Nickel dimethylglyoxime
Description
Structure
3D Structure of Parent
Properties
CAS No. |
13478-93-8 |
|---|---|
Molecular Formula |
C8H14N4NiO4 |
Molecular Weight |
288.91 g/mol |
IUPAC Name |
nickel(2+);bis((NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine) |
InChI |
InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+; |
InChI Key |
UNMGLSGVXHBBPH-BVHINDLDSA-L |
Isomeric SMILES |
C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Ni+2] |
Canonical SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2] |
physical_description |
Scarlet-red solid; [Merck Index] Powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Application of Dimethylglyoxime as a Reagent for Nickel: A Technical Guide
Introduction
The discovery of dimethylglyoxime (B607122) (dmgH₂) as a highly selective and sensitive reagent for nickel marked a significant advancement in analytical chemistry. In 1905, the Russian chemist Lev Aleksandrovich Chugaev first reported that this organic compound forms a vibrant, insoluble red precipitate with nickel(II) ions.[1][2] This finding introduced one of the first organic spot test reagents for the detection of a metal ion and established dimethylglyoxime, also known as Chugaev's reagent, as a cornerstone in both qualitative and quantitative analysis of nickel that remains relevant to this day.[1][3] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with the use of nickel dimethylglyoxime.
Core Principles of the Nickel-Dimethylglyoxime Reaction
The reaction between nickel(II) ions and dimethylglyoxime is a chelation process that results in the formation of a stable, bright red coordination complex, nickel bis(dimethylglyoximate), Ni(dmgH)₂.[2][3] This reaction is highly specific to nickel in a neutral to slightly alkaline or ammoniacal solution.[4]
The overall balanced ionic equation for this precipitation reaction is:
Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq)[3]
In this reaction, two molecules of dimethylglyoxime, a bidentate ligand, coordinate with a single nickel(II) ion. Each dimethylglyoxime molecule loses a proton from one of its oxime groups, and the nickel ion forms bonds with the four nitrogen atoms of the two dimethylglyoxime molecules.[5][6] The resulting complex has a square planar geometry and is rendered insoluble in water due to strong intramolecular hydrogen bonds that prevent hydration.[2]
Quantitative Data
The successful application of dimethylglyoxime in nickel analysis relies on a clear understanding of the quantitative parameters that govern the reaction and the properties of the resulting complex.
| Parameter | Value | Conditions/Notes |
| Optimal pH for Precipitation | 5 - 9 | Quantitative precipitation occurs within this range. Below pH 5, the complex is soluble.[3][5] |
| Molar Mass of Dimethylglyoxime (C₄H₈N₂O₂) | 116.12 g/mol | [7] |
| Molar Mass of Nickel bis(dimethylglyoximate) (Ni(C₈H₁₄N₄O₄)) | 288.91 g/mol | [3] |
| Gravimetric Factor (Ni / Ni(C₈H₁₄N₄O₄)) | 0.2032 | Used for calculating the mass of nickel from the mass of the precipitate. |
| Solubility of Dimethylglyoxime in Water | 0.063 g in 100 mL at 25°C | An alcoholic solution is typically used for analysis due to its low water solubility.[5] |
| Solubility of Nickel bis(dimethylglyoximate) | Insoluble in water and dilute acetic acid. | Soluble in mineral acids and chloroform.[3][8] |
| Drying Temperature for Gravimetric Analysis | 110 - 150 °C | The precipitate is stable at these temperatures.[9][10] |
| Thermal Decomposition of Nickel bis(dimethylglyoximate) | Begins to decompose at approximately 280 °C. | A sharp exothermic peak is observed around 308.2 °C.[11] |
| Wavelength of Maximum Absorbance (λmax) for Spectrophotometry | ~445 nm | For the oxidized nickel-dimethylglyoxime complex in solution.[1] |
Experimental Protocols
Detailed methodologies for the gravimetric and spectrophotometric determination of nickel using dimethylglyoxime are provided below.
Gravimetric Determination of Nickel
This protocol details the precipitation, isolation, and weighing of the this compound complex.
1. Sample Preparation:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., hydrochloric acid).
-
Dilute the solution with distilled water to approximately 150-200 mL.
2. pH Adjustment and Interference Removal:
-
If interfering ions such as iron(III), chromium(III), or cobalt(II) are present, add a masking agent like tartaric acid or citric acid.[5][12] This forms soluble complexes with the interfering ions, preventing their precipitation.
-
Heat the solution to about 60-80°C.
-
Slowly add dilute ammonium (B1175870) hydroxide (B78521) solution with constant stirring until the solution is slightly alkaline (a faint smell of ammonia (B1221849) should be present). This will bring the pH into the optimal range of 5-9 for precipitation.[3][5]
3. Precipitation:
-
To the warm, alkaline solution, add a 1% alcoholic solution of dimethylglyoxime dropwise and with continuous stirring. A bright red precipitate of this compound will form.[13]
-
Add a slight excess of the dimethylglyoxime solution to ensure complete precipitation. Avoid a large excess, as it may crystallize out upon cooling.[3]
4. Digestion and Filtration:
-
Digest the precipitate by keeping the solution warm (e.g., on a water bath) for about 30-60 minutes. This process encourages the formation of larger, more easily filterable particles.[14]
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible (G3 or G4 porosity).
-
Wash the precipitate with cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).[5]
5. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-150°C to a constant weight.[9][10]
-
Cool the crucible in a desiccator before each weighing.
-
Calculate the mass of the this compound precipitate.
6. Calculation:
-
Mass of Nickel = Mass of Precipitate × 0.2032
Spectrophotometric Determination of Nickel
This method is suitable for determining low concentrations of nickel and involves the formation of a colored nickel-dimethylglyoxime complex in solution.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of a known nickel concentration by dissolving a precise mass of a primary standard nickel salt (e.g., ammonium nickel sulfate) in distilled water.
-
From the stock solution, prepare a series of standard solutions with decreasing nickel concentrations.
2. Color Development:
-
To an aliquot of each standard solution (and the unknown sample), add an oxidizing agent such as bromine water or potassium persulfate. This is followed by the addition of an ammoniacal solution to achieve the desired pH.
-
Add a 1% alcoholic solution of dimethylglyoxime. A red-brown to violet-red color will develop.[1]
-
Dilute the solutions to a known volume with distilled water.
3. Absorbance Measurement:
-
Allow the color to develop for a fixed period (e.g., 5-10 minutes).[1]
-
Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (approximately 445 nm) using a spectrophotometer.[1] Use a reagent blank to zero the instrument.
4. Calibration Curve and Concentration Determination:
-
Plot a graph of absorbance versus the concentration of the standard solutions. This should yield a linear calibration curve that follows Beer's Law.
-
Determine the concentration of nickel in the unknown sample by interpolating its absorbance on the calibration curve.
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the formation of the this compound precipitate.
Gravimetric Analysis Workflow
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. quora.com [quora.com]
- 3. people.bu.edu [people.bu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. Dimethylglyoxime Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of ni dmg | DOCX [slideshare.net]
An In-depth Technical Guide to the Nickel Dimethylglyoxime Complex
The nickel dimethylglyoxime (B607122) complex, with the chemical formula Ni(C₄H₇N₂O₂)₂, is a well-known coordination compound in inorganic and analytical chemistry.[1][2] First reported by L. A. Chugaev in 1905, this vibrant red solid is celebrated for its role in the highly specific and sensitive qualitative and gravimetric analysis of nickel(II) ions.[1][3][4] Its distinctive color, low solubility, and stability are hallmarks of its unique molecular structure.[3]
Chemical Formula and Molecular Structure
The chemical formula of the nickel dimethylglyoxime complex is C₈H₁₄N₄NiO₄ .[1][2] The structure features a central nickel(II) ion in a square planar geometry.[1][5] The nickel ion is coordinated by two bidentate dimethylglyoximate ligands (dmgH⁻), which are the conjugate bases of dimethylglyoxime (dmgH₂).[1][3] Each ligand coordinates to the nickel center through its two nitrogen atoms, forming a stable five-membered chelate ring.[4][5]
A defining characteristic of the complex is the presence of strong intramolecular hydrogen bonds between the oxygen atoms of the two opposing glyoxime (B48743) groups.[4][5][6] These O-H···O hydrogen bonds link the two ligands together, creating a macrocyclic-like structure that significantly enhances the complex's stability and contributes to its insolubility in water.[1][5][6] In the solid state, the planar molecules stack on top of one another, leading to weak Ni-Ni interactions between adjacent molecules.[3][4]
Quantitative Data
The following tables summarize key quantitative data for the this compound complex.
Table 1: General Molecular Properties
| Property | Value |
| Chemical Formula | C₈H₁₄N₄NiO₄[1][2] |
| Molar Mass | 288.917 g·mol⁻¹[1] |
| Appearance | Bright red solid[1] |
| Melting Point | Sublimes at 250 °C[3][4] |
| Solubility | Insoluble in water; soluble in mineral acids[3][4] |
Table 2: Structural Parameters
| Parameter | Value |
| Crystal System | Orthorhombic[4][7] |
| Space Group | Ibam[4][7] |
| Coordination Geometry | Square Planar[1][5] |
| Ni–N Bond Length | 1.84 - 1.87 Å[6] |
| Intramolecular O-H···O Distance | ~2.44 Å[5][7] |
| Intermolecular Ni-Ni Distance (solid state) | 3.183 - 3.254 Å[4] |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Key Absorptions/Features |
| UV-Vis | Strong absorption band at ~470 nm (responsible for the red color).[6] Other bands observed between 360 nm and 580 nm.[4] |
| Infrared (IR) | C=N stretching vibration: ~1573 cm⁻¹.[8] N-O symmetric stretching vibration: ~1240 cm⁻¹.[8] O-H stretching (hydrogen-bonded): Lowered frequency, e.g., ~2174-2240 cm⁻¹.[9] |
Table 4: Thermodynamic Properties
| Parameter | Value (log β₂) | Conditions |
| Overall Stability Constant (β₂) | 17.6 ± 0.7 | 20°C[10] |
| Overall Stability Constant (β₂) | 17.0 ± 0.3 | 20°C[10] |
Experimental Protocols
Synthesis of this compound Complex
This protocol describes a typical laboratory procedure for the preparation and isolation of the this compound complex, often used in gravimetric analysis.
1. Reagents and Materials:
-
Nickel(II) salt (e.g., Nickel(II) sulfate (B86663) hexahydrate, NiSO₄·6H₂O or Nickel ammonium (B1175870) sulfate)[11][12][13]
-
1% (w/v) solution of dimethylglyoxime (DMG) in ethanol (B145695) or a 50:50 methanol-isopropanol solvent[11][12][13]
-
Ammonia (B1221849) solution (e.g., 1:1 NH₄OH) or other suitable base to achieve a slightly alkaline medium[11][14]
-
Distilled water
-
Dilute hydrochloric acid (optional, for initial dissolution of the nickel salt)[13]
-
Beakers, measuring cylinders, glass rod, watch glass
-
Filtration apparatus (e.g., sintered glass crucible or Whatman filter paper)[13][14]
-
Desiccator[13]
2. Procedure:
-
Preparation of Nickel(II) Solution: Dissolve a precisely weighed amount of the nickel(II) salt (e.g., 0.3-0.6 g) in distilled water in a beaker.[14] Gentle heating to about 50 °C may aid dissolution.[12] If necessary, add a few drops of dilute hydrochloric acid to obtain a clear solution.[13]
-
Precipitation: To the warm nickel(II) solution, add the 1% alcoholic solution of dimethylglyoxime.[11][13] An excess of the reagent is required to ensure complete precipitation.[12]
-
pH Adjustment: Slowly add ammonia solution dropwise while constantly stirring the mixture.[11][13] Continue adding ammonia until the solution is slightly alkaline and a distinct smell of ammonia is present.[11][14] A voluminous, scarlet-red precipitate of the this compound complex will form immediately.[11][14]
-
Digestion of the Precipitate: Place the beaker on a boiling water bath and heat the mixture for approximately 30-60 minutes.[13][14] This process, known as digestion, encourages the formation of larger, more easily filterable crystals and minimizes co-precipitation of impurities.
-
Isolation and Washing: Allow the precipitate to cool. Filter the precipitate through a pre-weighed sintered glass crucible (G-3 or G-4) or suitable filter paper.[13][14] Wash the precipitate several times with cold distilled water to remove any soluble impurities.[14]
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120 °C for at least one hour or until a constant weight is achieved.[13][14] After drying, cool the crucible in a desiccator to prevent moisture absorption before weighing it accurately.[13] The mass of the this compound complex can then be determined.
Visualization of the Molecular Structure
The logical relationship and bonding within the this compound complex can be represented by the following diagram.
Caption: Structure of the square planar Nickel(II) dimethylglyoxime complex.
References
- 1. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H14N4NiO4 | CID 135564846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound [benchchem.com]
- 5. Buy this compound | 13478-93-8 [smolecule.com]
- 6. Buy this compound (EVT-1485760) | 13478-93-8 [evitachem.com]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
molecular geometry of bis(dimethylglyoximato)nickel(II)
An In-depth Technical Guide on the Molecular Geometry of Bis(dimethylglyoximato)nickel(II)
Introduction
Bis(dimethylglyoximato)nickel(II), with the chemical formula Ni(C₄H₇N₂O₂)₂, is a coordination complex renowned for its vibrant bright red color and its pivotal role in analytical chemistry for the qualitative and quantitative determination of nickel.[1][2] First reported by L. A. Chugaev in 1905, this complex precipitates quantitatively from a solution of Nickel(II) ions upon the addition of dimethylglyoxime (B607122) (dmgH₂) in a slightly alkaline medium.[1][3] The exceptional stability and low solubility of the complex, which are critical for its use in gravimetric analysis, are direct consequences of its unique molecular geometry and intramolecular bonding.[3][4] This guide provides a detailed examination of the molecular structure of Ni(dmgH)₂, supported by quantitative data, experimental protocols, and structural visualizations.
Molecular Geometry and Coordination Environment
The molecular structure of bis(dimethylglyoximato)nickel(II) is characterized by a central nickel(II) ion in a square planar coordination environment.[1][2][3] The nickel ion is chelated by two dimethylglyoximate (dmgH⁻) ligands, which are the conjugate bases of dimethylglyoxime.[1]
Key features of the coordination are:
-
Coordination Center: A single Nickel(II) (Ni²⁺) ion with a d⁸ electron configuration.
-
Ligands: Two bidentate dimethylglyoximate (dmgH⁻) monoanions.[5]
-
Coordination Atoms: The Ni²⁺ ion is bonded to four nitrogen atoms, two from each of the dmgH⁻ ligands, resulting in a stable chelate structure.[2][3]
-
Overall Geometry: The four coordinating nitrogen atoms and the central nickel ion are coplanar, giving the complex its characteristic square planar geometry.[1][6] This configuration arises from dsp² hybridization and results in a diamagnetic complex, as all electrons are paired.[6]
Key Structural Parameters
X-ray crystallography studies have provided precise data on the bond lengths and angles within the Ni(dmgH)₂ complex. The planarity of the molecule is reinforced by strong intramolecular hydrogen bonds. In the solid state, these planar units stack on top of one another, leading to weak interactions between the nickel centers of adjacent molecules.
| Parameter | Value / Description | Significance | References |
| Coordination Geometry | Square Planar | Typical for d⁸ metal ions like Ni(II) with strong-field ligands, leading to a low-spin, diamagnetic complex. | [1][2][3][6] |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice in the solid state. | [2] |
| Ni–N Bond Length | 1.84–1.87 Å (approx. 1.85 Å) | Covalent bonds forming the stable chelate rings; distances are consistent with a square planar environment. | [2][3] |
| Intramolecular O–H···O Distance | ~2.44 - 2.55 Å | Indicates a very strong hydrogen bond that creates a pseudo-macrocyclic structure, enhancing stability and planarity. | [2][4] |
| Intermolecular Ni···Ni Distance | ~3.24 - 3.255 Å | Represents the stacking distance in the solid state; indicates weak metal-metal interactions, not a formal bond. | [3][7] |
Visualization of the Coordination Environment
The coordination of the nickel(II) ion by the two dimethylglyoximate ligands and the crucial intramolecular hydrogen bonds are illustrated in the diagram below. The hydrogen bonds effectively link the two ligands, forming a stable, rigid, pseudo-macrocyclic structure.
Experimental Protocols
The definitive is determined experimentally, primarily through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and overall molecular conformation are derived.
Synthesis of Bis(dimethylglyoximato)nickel(II) Crystals
A typical protocol for the synthesis and crystallization suitable for gravimetric analysis and subsequent structural studies is as follows:
-
Preparation of Nickel(II) Solution: A sample containing Nickel(II) ions is dissolved in an acidic solution (e.g., HCl).
-
Addition of Ligand: An alcoholic solution of dimethylglyoxime (C₄H₈N₂O₂) is added in excess to the heated nickel solution.
-
Precipitation: The pH of the solution is carefully raised by the slow, dropwise addition of a slightly alkaline solution, such as aqueous ammonia (B1221849) (NH₄OH). This deprotonates the dimethylglyoxime, allowing it to coordinate with the Ni²⁺ ions.[3]
-
Formation of Precipitate: The bright red, insoluble Ni(dmgH)₂ complex precipitates out of the solution as the reaction Ni²⁺ + 2 dmgH₂ → Ni(dmgH)₂ + 2 H⁺ proceeds.[3]
-
Digestion and Crystallization: The mixture is typically allowed to stand (digest) in a warm bath. This process encourages the growth of larger, more perfect microcrystals from the initial fine precipitate, which is crucial for X-ray diffraction analysis.
-
Isolation: The crystalline precipitate is isolated by filtration, washed with cold water to remove impurities, and dried to a constant weight.
Structural Determination by Single-Crystal X-ray Diffraction
The workflow for determining the molecular structure from a suitable single crystal involves several key stages.
-
Crystal Selection and Mounting: A high-quality, single crystal of Ni(dmgH)₂ is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded by a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group.[8] The initial positions of the atoms (particularly the heavy nickel atom) are determined using methods like the Patterson or direct methods.
-
Structure Refinement: An initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Analysis and Validation: The final refined structure is analyzed to determine precise bond lengths, angles, and intermolecular interactions. The quality of the final structure is validated using metrics such as the R-factor. The structural data is often deposited in crystallographic databases.
Experimental and Analytical Workflow
The logical flow from chemical synthesis to the final elucidation of molecular geometry is a well-established pathway in coordination chemistry.
References
- 1. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 2. Buy NICKEL DIMETHYLGLYOXIME (EVT-1485760) | 13478-93-8 [evitachem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. please explain the hydrogen bonding in Nidmg compound.. - askIITians [askiitians.com]
- 5. byjus.com [byjus.com]
- 6. The complex left Nileft dmg right2 right where dmg class 12 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
A Comprehensive Technical Guide to Chugaev's Reagent for Nickel Detection
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Discovered in 1905 by the Russian chemist Lev Aleksandrovich Chugaev, dimethylglyoxime (B607122) (DMG), commonly known as Chugaev's reagent, remains a cornerstone in the analytical chemistry of nickel.[1] This whitepaper provides a comprehensive technical overview of the history, reaction mechanisms, and practical applications of Chugaev's reagent for the detection and quantification of nickel. It consolidates quantitative performance data, details experimental protocols for various analytical techniques, and presents visual representations of the underlying chemical processes and workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require accurate and reliable methods for nickel analysis.
Introduction: A Historical Perspective
Lev Aleksandrovich Chugaev's discovery of dimethylglyoxime as a selective reagent for nickel in 1905 marked a significant milestone in analytical chemistry.[1] It was one of the first organic reagents to be used for the specific detection of a metal ion.[1] The formation of a vibrant, insoluble red precipitate upon reaction with nickel(II) ions in a slightly alkaline medium provided a highly sensitive and specific method for both qualitative and quantitative analysis.[1] This reaction's striking color change and reliability have ensured its continued use in modern analytical laboratories for over a century.[1]
The core of this analytical method lies in the formation of a stable square planar complex, bis(dimethylglyoximato)nickel(II), where two molecules of dimethylglyoxime act as bidentate ligands, coordinating with a central nickel atom.[1] This chelation reaction is highly specific to nickel in the appropriate pH range, making it a robust analytical tool.
Chemical and Physical Properties
Dimethylglyoxime (C₄H₈N₂O₂) is a white crystalline powder with a molar mass of 116.12 g/mol . It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol.
Quantitative Performance Data
The analytical performance of Chugaev's reagent for nickel detection varies depending on the chosen method (gravimetric, spectrophotometric, or spot test). The following tables summarize key quantitative metrics from various studies.
| Parameter | Value | Method | Reference |
| Sensitivity | 59.3% | Dimethylglyoxime Spot Test (DMG Test) | [2][3] |
| Specificity | 97.5% | Dimethylglyoxime Spot Test (DMG Test) | [2][3] |
| Limit of Detection (LOD) | 1 ppm | Attenuated Total-Reflection Infrared Spectroscopy | [4] |
| Limit of Detection (LOD) | 20.0 µg L⁻¹ | Resonance Light Scattering Sensor | [5] |
| Limit of Quantitation (LOQ) | 60.0 µg L⁻¹ | Resonance Light Scattering Sensor | [5] |
| Apparent Molar Absorptivity | 5.42 × 10⁴ L mol⁻¹ cm⁻¹ at 445 nm | Flotation-Spectrophotometric Method | [6] |
| Linear Range | 50.0–200.0 µg L⁻¹ | Resonance Light Scattering Sensor | [5] |
Reaction Mechanism and Signaling Pathway
The reaction between nickel(II) ions and dimethylglyoxime is a classic example of chelation. In a slightly ammoniacal solution (pH 5-9), two molecules of dimethylglyoxime (dmgH₂) each lose a proton and coordinate to the nickel(II) ion through their nitrogen atoms.[7][8] This results in the formation of the insoluble, bright red bis(dimethylglyoximato)nickel(II) complex, Ni(dmgH)₂.
For the spectrophotometric determination of nickel, an oxidizing agent such as bromine water is added in an alkaline medium.[9] This leads to the formation of a soluble, red-colored complex where nickel is believed to be in a higher oxidation state (Ni(IV)).[9]
Experimental Protocols
Gravimetric Determination of Nickel in a Nickel-Steel Alloy
This protocol is adapted from established gravimetric analysis procedures.[10]
1. Sample Dissolution: a. Accurately weigh approximately 1 g of the nickel-steel alloy and transfer it to a 400 mL beaker. b. In a fume hood, carefully add 20 mL of 1:1 nitric acid. c. Gently heat the beaker on a hot plate until the alloy dissolves. d. Add 10 mL of concentrated hydrochloric acid and continue heating to dissolve any remaining solids.
2. Interference Removal: a. Dilute the solution to about 200 mL with distilled water. b. Add 5 g of citric or tartaric acid to complex any iron(III) ions present and prevent their precipitation.[8][10]
3. Precipitation of Nickel Dimethylglyoximate: a. Heat the solution to 60-80°C. b. Add a 1% alcoholic solution of dimethylglyoxime in slight excess. A general rule is to add 20 mL of the reagent for every 0.1 g of nickel expected. c. Slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly alkaline (a faint odor of ammonia should be present). A red precipitate of Ni(dmgH)₂ will form. d. Digest the precipitate by keeping the solution hot (60-80°C) for about 30-60 minutes to encourage the formation of larger, more easily filterable crystals.
4. Filtration and Washing: a. Allow the solution to cool to room temperature. b. Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity. c. Wash the precipitate with cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).
5. Drying and Weighing: a. Dry the crucible and precipitate in an oven at 110-120°C for 1-2 hours. b. Cool the crucible in a desiccator to room temperature. c. Weigh the crucible containing the dry precipitate. d. Repeat the drying and weighing steps until a constant weight is achieved.
6. Calculation: The weight of nickel is calculated using the following formula: Weight of Ni = Weight of Ni(C₄H₇N₂O₂)₂ × (Molar Mass of Ni / Molar Mass of Ni(C₄H₇N₂O₂)₂)
Spectrophotometric Determination of Nickel in Water
This protocol is based on the colorimetric reaction of nickel with dimethylglyoxime in the presence of an oxidizing agent.[9]
1. Reagent Preparation: a. Standard Nickel Solution (10 ppm): Dissolve a precisely weighed amount of pure nickel metal or a nickel salt in dilute acid and dilute to a known volume. b. 1% Dimethylglyoxime Solution: Dissolve 1 g of dimethylglyoxime in 100 mL of 95% ethanol. c. Saturated Bromine Water: Add liquid bromine to distilled water in a stoppered bottle until a small amount of undissolved bromine remains at the bottom. d. Concentrated Ammonia Solution.
2. Preparation of Calibration Curve: a. Pipette a series of standard nickel solutions (e.g., 0, 1, 2, 5, 10 ppm) into separate 50 mL volumetric flasks. b. To each flask, add 5 mL of saturated bromine water and mix well. c. Add concentrated ammonia solution dropwise until the bromine color disappears, then add 2 mL in excess. d. Add 1 mL of the 1% dimethylglyoxime solution to each flask. e. Dilute to the 50 mL mark with distilled water and mix thoroughly. f. Allow the color to develop for 10 minutes. g. Measure the absorbance of each solution at the wavelength of maximum absorbance (around 445 nm) using a spectrophotometer, with the 0 ppm solution as the blank. h. Plot a calibration curve of absorbance versus nickel concentration.
3. Analysis of Water Sample: a. Take a known volume of the water sample and transfer it to a 50 mL volumetric flask. b. Follow steps 2b to 2g as for the standard solutions. c. Determine the nickel concentration in the sample from the calibration curve.
Interferences and Mitigation
While the reaction of dimethylglyoxime with nickel is highly selective, some ions can interfere under certain conditions.
-
Copper(II): Can form a soluble, brownish complex with dimethylglyoxime in ammoniacal solution. This interference can be minimized by adding sufficient excess of the reagent.
-
Cobalt(II): Forms a soluble, brown-colored complex with dimethylglyoxime.[7]
-
Iron(II) and Iron(III): Can precipitate as hydroxides in the alkaline medium used for nickel precipitation. This is typically prevented by the addition of a complexing agent like tartaric or citric acid, which keeps the iron ions in solution.[8][10]
-
Gold(III) and Dichromate: Can interfere due to their intense colors in solution.[11]
Conclusion
Chugaev's reagent has stood the test of time as a reliable and effective tool for the detection and quantification of nickel. Its high specificity, coupled with the distinct color of the resulting nickel complex, makes it suitable for a range of analytical applications, from simple qualitative spot tests to precise gravimetric and spectrophotometric determinations. While newer, more sophisticated instrumental techniques for elemental analysis exist, the simplicity, cost-effectiveness, and accuracy of methods employing dimethylglyoxime ensure its continued relevance in modern chemical analysis. This guide provides the necessary technical details for researchers and scientists to effectively utilize this classic reagent in their work.
References
- 1. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 2. Sensitivity and specificity of the nickel spot (dimethylglyoxime) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Detection of Ni2+ by a dimethylglyoxime probe using attenuated total-reflection infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. people.bu.edu [people.bu.edu]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. goldrefiningforum.com [goldrefiningforum.com]
An In-depth Technical Guide to the Properties of Nickel Dimethylglyoxime Precipitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of nickel dimethylglyoxime (B607122) precipitate, a compound of significant interest in analytical chemistry and materials science. The following sections detail its chemical and physical characteristics, the established experimental protocol for its synthesis and isolation, and visual representations of its chemical structure and the analytical workflow in which it plays a pivotal role.
Core Properties of Nickel Dimethylglyoxime
This compound, with the chemical formula Ni(C₄H₇N₂O₂)₂, is a well-known coordination complex.[1][2] It is a bright, scarlet-red solid, a characteristic that makes it easily identifiable.[1][3] This vibrant color is a key feature in its widespread use for the qualitative and quantitative analysis of nickel.[4][5] The compound is notably insoluble in water but will dissolve in mineral acids.[4][6]
The formation of the this compound precipitate is highly dependent on the pH of the solution, with quantitative precipitation occurring in a pH range of 5 to 9.[7][8][9] The reaction is typically carried out in an ammoniacal or buffered solution to maintain this optimal pH.[8] If the solution becomes too acidic, the equilibrium shifts, leading to the dissolution of the precipitate.[7][8]
The structure of this compound is a square planar complex where the nickel(II) ion is coordinated to two dimethylglyoxime ligands through their nitrogen atoms.[1][4] This arrangement is further stabilized by intramolecular hydrogen bonds between the oxime groups of the ligands, contributing to the compound's low solubility in water.[10]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound precipitate:
| Property | Value | References |
| Molecular Formula | C₈H₁₄N₄NiO₄ | [2][3] |
| Molecular Weight | 288.91 g/mol | [2][3] |
| Color | Scarlet-red | [1][3] |
| Melting Point | Sublimes at 250 °C | [4][6] |
| Solubility in Water | Insoluble | [4][10] |
| Optimal pH for Precipitation | 5 - 9 | [7][8][9] |
| Gravimetric Factor (for Ni) | 0.2032 | [11] |
| Decomposition Temperature | Starts around 280 °C | [12][13] |
Experimental Protocols
The gravimetric determination of nickel using dimethylglyoxime is a classic and highly accurate analytical method.[8] The following protocol outlines the key steps involved in this process.
Gravimetric Determination of Nickel
1. Sample Preparation:
-
Accurately weigh a sample of the nickel-containing material.
-
Dissolve the sample in a suitable acid, such as nitric acid or hydrochloric acid.[11] If nitric acid is used, it is often followed by evaporation and treatment with hydrochloric acid to remove excess nitric acid.[11]
-
If interfering ions such as iron(III) are present, add a masking agent like tartaric acid or citric acid to prevent their precipitation as hydroxides in the subsequent alkaline conditions.[9][11][14]
2. Precipitation:
-
Dilute the sample solution with distilled water and heat to approximately 60-80 °C.[15]
-
Add a 1% alcoholic solution of dimethylglyoxime to the warm solution.[11] An excess of the reagent should be avoided as it can precipitate out.[7][8]
-
Slowly add a slight excess of aqueous ammonia (B1221849) solution with constant stirring until the solution is slightly ammoniacal.[7][8] The characteristic bright red precipitate of this compound will form.
-
Digest the precipitate by keeping the solution warm (e.g., on a steam bath) for about an hour to encourage the formation of larger, more easily filterable particles.[11]
3. Filtration and Washing:
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.[9][15]
-
Wash the precipitate several times with cold water to remove any soluble impurities.[11][14] A final wash with a small amount of alcohol can help in removing excess water.[16]
4. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.[14][15]
-
Cool the crucible in a desiccator before each weighing to prevent absorption of atmospheric moisture.
-
The weight of the nickel in the original sample can be calculated from the weight of the dried precipitate using the gravimetric factor of 0.2032.[11]
Visualizations
The following diagrams illustrate the chemical structure of the this compound precipitate and the experimental workflow for its gravimetric analysis.
Caption: Structure of the this compound Complex.
Caption: Experimental Workflow for Gravimetric Analysis of Nickel.
References
- 1. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H14N4NiO4 | CID 135564846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [benchchem.com]
- 5. SSERC | Gravimetric analysis of Nickel [sserc.org.uk]
- 6. This compound | 13478-93-8 [chemicalbook.com]
- 7. people.bu.edu [people.bu.edu]
- 8. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 12. Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique | MDPI [mdpi.com]
- 13. [PDF] Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique | Semantic Scholar [semanticscholar.org]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 16. Aim: Estimate the amount of Nickel present in a given solution as bis(dimethylglyoximato)nickel(II) gravimetrically by counterpoise filter paper. | DOCX [slideshare.net]
Solubility of Nickel Dimethylglyoxime in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of nickel dimethylglyoxime (B607122), a coordination complex of significant interest in analytical chemistry and materials science. While lauded for its insolubility in aqueous solutions, which is fundamental to its application in gravimetric analysis, its behavior in organic solvents is less quantified in publicly available literature. This document synthesizes the existing knowledge on its solubility characteristics, outlines a detailed experimental protocol for its determination, and provides a visual workflow to aid in experimental design.
Introduction to Nickel Dimethylglyoxime
This compound, with the chemical formula Ni(C₄H₇N₂O₂)₂, is a bright red coordination complex.[1] The central nickel(II) ion is coordinated in a square planar geometry by two dimethylglyoximate ligands.[2] This structure is stabilized by intramolecular hydrogen bonds, contributing to its low solubility in many solvents.[1] Its primary application lies in the quantitative determination of nickel.[3]
Solubility Profile
This compound is characterized by its very low solubility in water and most organic solvents.[1] This property is crucial for its use as a precipitating agent in gravimetric analysis.[3] However, it exhibits minimal or slight solubility in certain organic solvents. The nickel dimethylglyoximate chelate is reported to be soluble in chloroform (B151607) and other non-polar organic solvents.[4] It is also described as being slightly soluble in alcoholic solutions.[5] Dissolution in mineral acids occurs, but this is accompanied by the decomposition of the complex.[1]
Quantitative Solubility Data
| Solvent | Formula | Type | Solubility | Reference(s) |
| Water | H₂O | Protic | Practically Insoluble (<0.01 g/L) | [1] |
| Chloroform | CHCl₃ | Non-polar | Minimally Soluble / Soluble | [4] |
| Pyridine | C₅H₅N | Polar Aprotic | Minimally Soluble | |
| Methanol | CH₃OH | Polar Protic | More Soluble (than in water) | [6] |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble | [5][7] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble (for the ligand) | [7] |
| Ether | (C₂H₅)₂O | Non-polar | Soluble (for the ligand) | [7] |
Note: The solubility of the ligand, dimethylglyoxime, is included for context as it is often dissolved in an organic solvent before complexation.
Experimental Protocol for Solubility Determination
The following protocol outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by spectrophotometric analysis.
Synthesis and Preparation of this compound
-
Dissolution of Nickel Salt: Dissolve a precisely weighed amount of a soluble nickel(II) salt (e.g., nickel(II) sulfate (B86663) hexahydrate, NiSO₄·6H₂O) in deionized water to create a standard solution.
-
Preparation of Dimethylglyoxime Solution: Prepare a 1% (w/v) solution of dimethylglyoxime in ethanol.
-
Precipitation:
-
In a beaker, take a known volume of the nickel(II) salt solution and dilute it with deionized water.
-
Add a sufficient amount of the ethanolic dimethylglyoxime solution.
-
Slowly add dilute ammonium (B1175870) hydroxide (B78521) solution while stirring until the solution is slightly alkaline to precipitate the bright red this compound complex.
-
-
Digestion and Filtration: Heat the suspension gently (e.g., on a water bath) to encourage the formation of larger, more easily filterable particles. Allow the precipitate to cool and settle.
-
Washing and Drying: Filter the precipitate using a suitable filter paper or a sintered glass crucible. Wash the precipitate with cold deionized water to remove any soluble impurities. Dry the collected this compound in an oven at a controlled temperature (e.g., 110-120 °C) to a constant weight.
Isothermal Solubility Measurement
-
Equilibration:
-
Add an excess amount of the dried this compound powder to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the dissolved complex.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the withdrawn sample through a fine-porosity filter to remove any suspended solid particles.
-
-
Analysis of the Saturated Solution:
-
Spectrophotometry: Dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve. Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.
-
-
Calculation of Solubility:
-
From the absorbance of the diluted sample and the calibration curve, determine the concentration of this compound in the diluted solution.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is generally low, a characteristic that is central to its widespread use in analytical chemistry. While precise quantitative data remains scarce in readily accessible literature, this guide provides a thorough overview of its qualitative solubility and a detailed experimental protocol for its quantitative determination. For researchers in materials science and drug development, understanding and quantifying the solubility of such coordination complexes in various organic media is crucial for applications ranging from catalyst design to the formulation of novel therapeutic agents. The provided methodology offers a robust framework for obtaining this critical data.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 4. scribd.com [scribd.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. byjus.com [byjus.com]
- 7. Dimethylglyoxime Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
A Comprehensive Technical Guide on the Thermal Stability of Nickel Dimethylglyoxime Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of the nickel dimethylglyoxime (B607122) complex, Ni(dmg)₂. The document outlines the key thermal decomposition characteristics, presents quantitative data from thermogravimetric and differential scanning calorimetry analyses, and offers detailed experimental protocols for the synthesis and thermal analysis of the complex.
Introduction
Nickel dimethylglyoxime, a well-known coordination complex, is of significant interest in various fields, including analytical chemistry for the gravimetric determination of nickel and as a precursor for the synthesis of nickel-based catalysts and nanomaterials.[1] The thermal stability of this complex is a critical parameter that dictates its applicability in processes involving elevated temperatures, such as catalyst preparation and thermal decomposition synthesis routes. Understanding its behavior upon heating is essential for controlling the properties of the final products and ensuring process safety. This guide summarizes the key findings on the thermal decomposition of Ni(dmg)₂, its gaseous byproducts, and the associated energetic changes.
Thermal Decomposition Profile
The thermal decomposition of this compound is a rapid, exothermic process that occurs in a well-defined temperature range.[2][3] Under an inert atmosphere, the complex is stable up to approximately 280 °C, after which it undergoes a sharp decomposition.[2][4]
The primary solid residues from the decomposition are nickel(II) oxide (NiO) and carbon.[1][2] The formation of NiO in-situ through this method often results in a higher catalytic activity compared to the direct addition of NiO.[2] The carbonaceous residue can act as a support, enhancing the dispersion of the NiO species.[1]
The gaseous products evolved during the thermal decomposition have been identified using techniques such as TG-DSC-FTIR-MS. The main gaseous species include water (H₂O), ammonia (B1221849) (NH₃), nitrous oxide (N₂O), carbon monoxide (CO), and hydrogen cyanide (HCN).[2] Notably, the amount of water evolved is significantly higher than the other gaseous products.[2]
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from the thermal analysis of this compound complex under a nitrogen atmosphere.
Table 1: Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) Data at a Heating Rate of 10 °C·min⁻¹ [2]
| Parameter | Value |
| Onset Decomposition Temperature (°C) | ~280 |
| Peak Decomposition Temperature (DSC) (°C) | 308.2 |
| Decomposition Temperature Range (°C) | 280 - 330 |
| Total Mass Loss (%) | ~42.3 |
| Heat of Decomposition (J·g⁻¹) | 686.3 |
Table 2: DSC Peak Temperatures at Various Heating Rates [2]
| Heating Rate (°C·min⁻¹) | Peak Temperature (°C) |
| 5 | 301.5 |
| 8 | 305.8 |
| 10 | 308.2 |
| 12 | 310.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound complex and its subsequent thermal analysis.
Synthesis of this compound Complex
This protocol is adapted from a standard laboratory procedure for the preparation of Ni(dmg)₂.[5][6]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
Dimethylglyoxime (DMG)
-
Absolute Ethanol
-
Ammonia solution (e.g., 1:1 aqueous solution)
-
Distilled water
Procedure:
-
Preparation of Nickel Salt Solution: Dissolve a precisely weighed amount of the nickel salt in distilled water or a suitable solvent.
-
Preparation of Dimethylglyoxime Solution: Prepare a 1% (w/v) solution of dimethylglyoxime in ethanol.
-
Precipitation: Heat the nickel salt solution to approximately 60-80 °C. To the hot solution, add the alcoholic solution of dimethylglyoxime.
-
pH Adjustment: Slowly add a dilute ammonia solution dropwise with constant stirring until the solution is slightly alkaline. A scarlet red precipitate of this compound will form.[6] The optimal pH range for quantitative precipitation is between 5 and 9.
-
Digestion: Heat the beaker on a water bath for about 30 minutes to encourage the formation of a more crystalline and easily filterable precipitate.
-
Filtration and Washing: Allow the precipitate to cool to room temperature. Filter the precipitate through a sintered glass crucible. Wash the precipitate several times with cold distilled water until the filtrate is free of chloride or sulfate ions. Finally, wash with a small amount of ethanol.
-
Drying: Dry the precipitate in an oven at 110-120 °C to a constant weight.
Thermal Analysis
The thermal stability of the synthesized this compound complex can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Instrumentation:
-
A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.
-
Alternatively, separate TGA and DSC instruments can be used.
-
For evolved gas analysis, a coupled system such as TG-FTIR or TG-MS is required.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried this compound complex (typically 5-10 mg) into an alumina (B75360) or platinum crucible.
-
Instrument Setup: Place the crucible in the thermal analyzer.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 50 mL·min⁻¹).[2]
-
Heating Rate: A linear heating rate, typically between 5 and 20 °C·min⁻¹, is applied.[2]
-
Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset and peak decomposition temperatures, the percentage of mass loss, and the heat of decomposition.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and thermal analysis of the this compound complex.
Caption: Experimental workflow for the synthesis and thermal analysis of Ni(dmg)₂.
Caption: Simplified decomposition pathway of this compound.
References
An In-depth Technical Guide to the Spectroscopic Properties of Bis(dimethylglyoximato)nickel(II) [Ni(dmg)₂]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of the bis(dimethylglyoximato)nickel(II) complex, commonly abbreviated as Ni(dmg)₂. This vibrant red coordination complex is of significant interest due to its historical use in the gravimetric analysis of nickel and its continued relevance in materials science and catalysis. This document summarizes key quantitative data, details experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.
Core Spectroscopic and Structural Data
The spectroscopic and structural properties of Ni(dmg)₂ have been extensively studied. The key quantitative data from various analytical techniques are summarized below for easy comparison.
Table 1: UV-Visible Spectroscopic Data for Ni(dmg)₂
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Assignment | Solvent/Medium |
| ~359-368 nm | - | Metal d → p electronic transition | Theoretical |
| ~375-390 nm | - | Not specified | Chloroform (B151607) |
| ~445 nm | - | Metal-to-Ligand Charge-Transfer (MLCT) | Aqueous (in presence of an oxidizing agent) |
| ~470 nm | ~1.6 × 10⁴ L·mol⁻¹·cm⁻¹ | Not specified | Not specified |
| ~574 nm | - | MLCT | Not specified |
Table 2: Infrared (IR) Spectroscopic Data for Ni(dmg)₂
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3200 | ν(O-H) of intramolecular hydrogen bond |
| ~1572-1573 | ν(C=N) |
| ~1240 | ν(N-O) asymmetric stretch |
| ~1101-1102 | ν(N-O) symmetric stretch |
| ~520-523 | ν(Ni-N) asymmetric stretch |
| ~429 | ν(Ni-N) symmetric stretch |
Table 3: ¹H NMR Spectroscopic Data for Ni(dmg)₂
| Chemical Shift (δ) | Assignment | Solvent |
| 1.94 ppm | Methyl protons (-CH₃) | DMSO-d₆ |
| 3.33 ppm | Hydroxy protons (-OH) | DMSO-d₆ |
Table 4: X-ray Crystallographic Data for Ni(dmg)₂
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Ibam |
| a | 16.575 Å |
| b | 10.423 Å |
| c | 6.474 Å |
| α, β, γ | 90° |
| Ni-N bond length | ~1.84-1.87 Å |
Experimental Protocols
Detailed methodologies for the synthesis and key spectroscopic characterization of Ni(dmg)₂ are provided below.
2.1 Synthesis of Bis(dimethylglyoximato)nickel(II)
This protocol is based on the classical wet chemistry method.
-
Reagents and Materials:
-
Nickel(II) salt (e.g., NiCl₂·6H₂O or Nickel Ammonium Sulphate)
-
Ammonia (B1221849) solution (e.g., 1:1 aqueous solution)
-
Ethanol
-
Deionized water
-
Beakers, graduated cylinders, stirring rod
-
Water bath
-
Filtration apparatus (e.g., Büchner funnel or sintered glass crucible)
-
Drying oven
-
-
Procedure:
-
Prepare a solution of the nickel(II) salt by dissolving an appropriate amount in deionized water.
-
In a separate beaker, prepare a 1% (w/v) solution of dimethylglyoxime in ethanol.
-
Heat the nickel(II) solution gently on a water bath.
-
Slowly add the ethanolic solution of dimethylglyoxime to the heated nickel(II) solution with constant stirring.
-
Add ammonia solution dropwise while continuing to stir until the solution is slightly alkaline (a faint smell of ammonia should be present). A voluminous, bright red precipitate of Ni(dmg)₂ will form immediately.[1][2]
-
Digest the precipitate by keeping the beaker on a hot water bath for approximately 30 minutes to encourage complete precipitation and improve filterability.[1]
-
Allow the solution to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a pre-weighed sintered glass crucible or a Büchner funnel with filter paper.
-
Wash the precipitate several times with cold deionized water to remove any soluble impurities, followed by a small amount of ethanol.
-
Dry the precipitate in an oven at 110-120°C to a constant weight.[1][3]
-
2.2 UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Due to the low solubility of Ni(dmg)₂ in common solvents, a suitable solvent must be chosen. For qualitative analysis, a solution can be prepared by dissolving a small amount of the complex in a solvent like chloroform or by performing a reaction in an aqueous medium with an oxidizing agent to produce a colored species for analysis.[4]
-
Prepare a series of standard solutions of known concentrations if quantitative analysis is required.
-
Prepare a blank solution containing only the solvent.
-
-
Measurement:
-
Record the UV-Vis spectrum over a wavelength range of approximately 300-700 nm.
-
Identify the wavelength of maximum absorbance (λmax). For the red complex in the presence of an oxidizing agent, this is typically around 445 nm.[5]
-
2.3 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the Ni(dmg)₂ sample and spectroscopic grade potassium bromide (KBr).
-
Grind a small amount of the Ni(dmg)₂ complex (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).[6]
-
Sample Preparation:
-
Measurement:
-
Acquire a ¹H NMR spectrum.
-
Process the data to determine the chemical shifts of the protons.
-
2.5 X-ray Crystallography
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Sample Preparation:
-
Grow single crystals of Ni(dmg)₂ suitable for X-ray diffraction. This can be achieved by slow evaporation of a dilute solution or other crystal growth techniques.
-
-
Data Collection and Analysis:
-
Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Collect diffraction data, typically using Mo Kα or Cu Kα radiation.
-
Process the diffraction data and solve the crystal structure using appropriate software to determine the unit cell parameters, space group, and atomic coordinates.[8][9][10][11]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the Ni(dmg)₂ complex.
Caption: Experimental workflow for the synthesis and characterization of Ni(dmg)₂.
References
- 1. scribd.com [scribd.com]
- 2. Determination of ni dmg | DOCX [slideshare.net]
- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. scribd.com [scribd.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
An In-depth Technical Guide: The Role of Hydrogen Bonding in the Stability of Nickel Dimethylglyoxime
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The nickel(II) bis(dimethylglyoximate) complex, commonly known as nickel dimethylglyoxime (B607122) (Ni(dmg)₂), is a coordination compound renowned for its exceptional stability and vibrant red color. These properties have established it as a cornerstone reagent in analytical chemistry for the gravimetric and spectrophotometric determination of nickel.[1][2] The remarkable stability of this complex is not merely a consequence of the coordination between the nickel ion and the dimethylglyoxime ligands; it is profoundly enhanced by a network of intramolecular hydrogen bonds. This guide elucidates the critical role of these hydrogen bonds, detailing the structural features, quantitative stability metrics, and the experimental protocols used for its synthesis and characterization.
Molecular Structure and Coordination Chemistry
The structure of Ni(dmg)₂ is a classic example of a square planar coordination complex.[3][4][5] The central nickel(II) ion (Ni²⁺) is coordinated by two bidentate dimethylglyoximate ligands (dmgH⁻).[1][2][6] Each ligand, formed by the deprotonation of dimethylglyoxime (dmgH₂), binds to the nickel ion through its two nitrogen atoms.[1][2] This chelation results in the formation of two stable five-membered rings, a phenomenon known as the chelate effect, which itself contributes significantly to the complex's stability.[6]
The geometry of the complex is nearly perfectly planar, a feature enforced and maintained by the key structural element discussed below: intramolecular hydrogen bonding.[7]
Caption: Molecular structure of Ni(dmg)₂ showing coordination and H-bonds.
The Decisive Role of Intramolecular Hydrogen Bonding
The defining feature responsible for the exceptional stability of Ni(dmg)₂ is the presence of two strong, intramolecular O-H···O hydrogen bonds.[4][6][8] These bonds form between the oxime oxygen atom of one dmgH⁻ ligand and the hydroxyl hydrogen of the second ligand, effectively linking the two chelating units.[6]
This hydrogen bonding has several profound consequences:
-
Macrocyclic Effect: The hydrogen bonds create a pseudo-macrocyclic structure around the nickel ion, which is entropically more favorable and thus more stable than an open-chain analogue.
-
Structural Rigidity: The O-H···O linkages lock the two dmgH⁻ ligands into a rigid, planar conformation. This planarity is crucial for the stability of the d⁸ square planar Ni(II) center.[4]
-
Enhanced Insolubility: The hydrogen atoms of the oxime groups are engaged in strong intramolecular bonds, making them unavailable to form hydrogen bonds with surrounding water molecules. This significantly reduces the complex's affinity for aqueous solvents, leading to its characteristic insolubility.[8]
Computational studies using Density Functional Theory (DFT) have confirmed that these strong O-H···O hydrogen bonds exist only in the presence of the d⁸ metal ions (Ni²⁺, Pd²⁺, Pt²⁺), highlighting the synergistic relationship between the metal coordination and the hydrogen bonding network.[8]
Quantitative Stability Data
The stability of the Ni(dmg)₂ complex can be quantified through various thermodynamic and structural parameters. The data clearly indicates a highly stable complex, with hydrogen bonding playing a key role in these values.
| Parameter | Value | Significance | Reference(s) |
| **Overall Stability Constant (log β₂) ** | 17.6 ± 0.7 | Represents the equilibrium for Ni²⁺ + 2dmgH⁻ ⇌ Ni(dmgH)₂. A high value indicates strong complex formation. | [9] |
| O-H···O Hydrogen Bond Distance | ~2.44 Å (0.245 nm) | This is an extremely short and therefore very strong hydrogen bond, contributing significantly to stability. | [5][7] |
| Ni-N Coordination Bond Length | ~1.85 Å (0.185 nm) | A short bond length indicating strong covalent character and effective chelation. | [5][10] |
| Comparative Formation Energy | ~44 kcal/mol greater than Cu(dmg)₂ | Theoretical calculations show Ni(dmg)₂ is substantially more stable than its copper analogue, attributed to stronger H-bonding. | [11] |
Experimental Protocols
The synthesis and characterization of Ni(dmg)₂ are standard procedures in inorganic and analytical chemistry, directly demonstrating the principles of its formation and stability.
This protocol details the quantitative precipitation of nickel from an aqueous solution, a method that relies on the complex's high stability and insolubility.
Objective: To synthesize solid Ni(dmg)₂ from a solution of a soluble nickel salt.
Materials:
-
Nickel(II) salt solution (e.g., NiSO₄·6H₂O dissolved in distilled water)
-
1% (w/v) solution of dimethylglyoxime in ethanol (B145695) or methanol-isopropanol
-
Aqueous ammonia (B1221849) solution (6 M)
-
Distilled water
-
Beakers, graduated cylinders, stirring rod, hot plate
-
Filtration apparatus (e.g., Gooch crucible or sintered glass funnel)
-
Drying oven
Procedure:
-
Preparation: A known quantity of the nickel(II) salt is dissolved in distilled water in a beaker and diluted to approximately 150 mL. The solution is then heated to about 50-60°C.[12]
-
Ligand Addition: The alcoholic solution of dimethylglyoxime is added to the warm nickel solution. A sufficient excess is used to ensure complete precipitation.[12]
-
pH Adjustment: Aqueous ammonia is added dropwise while stirring until the solution is alkaline (pH 9-10). The formation of the bright, scarlet-red precipitate of Ni(dmg)₂ is immediate.[10][12]
-
Digestion: The mixture is kept at 50-60°C for approximately one hour. This "digestion" period allows smaller crystals to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable solid.[12]
-
Filtration and Washing: The precipitate is collected by filtration. It is washed several times with cold distilled water to remove any co-precipitated ions.
-
Drying: The collected precipitate is dried in an oven at 120-150°C to a constant weight. The elevated temperature also removes any excess dimethylglyoxime via sublimation.[12]
This workflow outlines the key steps to determine the precise bond lengths and angles that confirm the role of hydrogen bonding.
Objective: To determine the single-crystal X-ray structure of Ni(dmg)₂.
Caption: Workflow for X-ray crystallographic analysis of Ni(dmg)₂.
Conclusion
The stability of the this compound complex is a textbook example of synergistic chemical principles. While the formation of a chelate by the bidentate dimethylglyoximate ligands provides a significant stabilizing effect, it is the powerful intramolecular O-H···O hydrogen bonds that elevate the complex's stability to an exceptional level. These hydrogen bonds enforce a rigid, planar geometry, create a stabilizing pseudo-macrocyclic effect, and are directly responsible for the compound's low solubility, which is paramount for its application in gravimetric analysis. The interplay between coordination chemistry and hydrogen bonding in Ni(dmg)₂ serves as a fundamental model for understanding stability in coordination compounds and for the rational design of novel chelating agents in various scientific and industrial fields.
References
- 1. This compound [benchchem.com]
- 2. Buy this compound (EVT-1485760) | 13478-93-8 [evitachem.com]
- 3. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]
- 7. please explain the hydrogen bonding in Nidmg compound.. - askIITians [askiitians.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
The Vibrant Chemistry of Nickel Dimethylglyoxime: An In-depth Analysis of its Chromatic Origin
For Immediate Release
[City, State] – [Date] – The brilliant red hue of the nickel dimethylglyoxime (B607122) [Ni(dmg)₂] complex, a cornerstone of qualitative and quantitative analytical chemistry, is the subject of a new in-depth technical guide. This whitepaper, tailored for researchers, scientists, and drug development professionals, elucidates the intricate electronic transitions responsible for this iconic color, providing a comprehensive resource for understanding and utilizing this classic coordination compound.
The guide delves into the fundamental principles of crystal field theory and molecular orbital theory to explain the electronic structure of the square planar Ni(II) complex. It details how the interaction between the nickel d-orbitals and the dimethylglyoxime ligands gives rise to a specific set of molecular orbitals. The vibrant color of the complex is not, as is common in many transition metal complexes, due to d-d transitions. Instead, it is attributed to more intense electronic transitions, namely ligand-centered π-π* transitions with significant metal-to-ligand charge transfer (MLCT) character.
This technical guide provides a thorough examination of the spectroscopic properties of the nickel dimethylglyoxime complex, supported by quantitative data and detailed experimental protocols for its synthesis and characterization.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic data for the this compound complex, providing a basis for its analytical applications.
| Spectroscopic Parameter | Value | Solvent | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~445 nm | Aqueous/Ethanolic Solutions | [1][2][3] |
| Molar Absorptivity (ε) at ~310 nm | 6178 L·mol⁻¹·cm⁻¹ | DMSO | [4] |
| Other Reported Absorbance Maxima | 359 nm (calculated, monomer) | Gas Phase | [5] |
| 574 nm (MLCT) | Not Specified | [5] |
Core Electronic Transitions
The characteristic red color of the Ni(dmg)₂ complex is a result of its absorption of light in the blue-green region of the visible spectrum. The origin of this absorption is primarily attributed to a combination of ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) bands.[4][5] Computational studies, specifically Time-Dependent Density Functional Theory (TD-DFT), have shown that d-d transitions have a negligible contribution to the color of the monomolecular complex.[4] The intense color is a hallmark of charge transfer bands, which are typically much stronger than the Laporte-forbidden d-d transitions.[6]
The key electronic promotion responsible for the visible absorption is the transition of an electron from a high-lying occupied molecular orbital (HOMO), which has significant character from the dimethylglyoxime ligand's π system and the metal's d-orbitals, to a low-lying unoccupied molecular orbital (LUMO), which is predominantly centered on the π* system of the ligand.
Experimental Protocols
A detailed methodology for the synthesis and subsequent spectrophotometric analysis of the this compound complex is provided below.
Synthesis of this compound Complex
This protocol is a synthesized procedure based on established methods.[7]
Materials and Reagents:
-
Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Dimethylglyoxime (dmgH₂)
-
Ethanol (95%)
-
Ammonia (B1221849) solution (e.g., 1:1 aqueous solution)
-
Distilled or deionized water
-
Beakers
-
Graduated cylinders
-
Stirring rod
-
Hot plate or water bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven
Procedure:
-
Preparation of Nickel Salt Solution: Dissolve a precisely weighed amount of a nickel(II) salt in distilled water in a beaker to create a solution of known concentration. Gentle heating may be applied to facilitate dissolution.
-
Preparation of Dimethylglyoxime Solution: Prepare a 1% (w/v) solution of dimethylglyoxime in 95% ethanol.
-
Complexation: To the nickel salt solution, add an excess of the 1% ethanolic dimethylglyoxime solution.
-
Precipitation: While stirring continuously, slowly add ammonia solution dropwise until the solution is slightly alkaline. The formation of a voluminous, bright red precipitate of this compound will be observed.
-
Digestion: Gently heat the mixture on a water bath or hot plate for approximately 30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.
-
Isolation: Allow the mixture to cool to room temperature. Collect the red precipitate by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the precipitate with copious amounts of distilled water to remove any soluble impurities.
-
Drying: Carefully transfer the precipitate to a watch glass and dry it in an oven at 110-120 °C to a constant weight.
Spectrophotometric Analysis
This protocol outlines the steps for determining the concentration of nickel in a sample by forming the Ni(dmg)₂ complex and measuring its absorbance.[1][2]
Materials and Reagents:
-
Synthesized this compound complex (for standards) or a sample containing an unknown concentration of Ni²⁺
-
Solvent (e.g., chloroform, ethanol, or an appropriate aqueous buffer)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the this compound complex of known concentrations by dissolving precisely weighed amounts of the dried complex in the chosen solvent.
-
Preparation of Sample Solution: If analyzing an unknown sample, dissolve it in the appropriate solvent and treat it with an excess of alcoholic dimethylglyoxime and ammonia to form the red complex. Dilute the resulting solution to a known volume.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the λmax of the this compound complex (approximately 445 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
-
Absorbance Measurements: Measure and record the absorbance of each of the standard solutions and the sample solution.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.
-
Concentration Determination: Determine the concentration of the this compound complex in the sample solution by interpolating its absorbance on the calibration curve.
Visualizing the Origin of Color
The following diagrams, generated using the DOT language, illustrate the key concepts behind the color of the this compound complex.
Caption: A workflow diagram illustrating the synthesis of the this compound complex.
References
Methodological & Application
Application Notes and Protocols for the Gravimetric Determination of Nickel using Dimethylglyoxime
Introduction
The gravimetric determination of nickel using dimethylglyoxime (B607122) (DMG) is a highly selective and accurate analytical method. Nickel(II) ions react with an alcoholic solution of dimethylglyoxime in a slightly alkaline or buffered solution to form a vibrant red, insoluble coordination complex, nickel dimethylglyoximate (Ni(C₄H₇N₂O₂)₂).[1][2] This bulky precipitate can be filtered, dried, and weighed, allowing for the quantitative determination of nickel in a sample. The reaction is performed in a solution buffered with ammonia (B1221849) or citrate (B86180) to maintain a pH between 5 and 9, ensuring complete precipitation.[1][3][4] To prevent interference from other metal ions such as iron(III) or chromium(III), which can precipitate as hydroxides in the alkaline solution, a masking agent like tartaric acid or citric acid is added.[1][5] These agents form stable, soluble complexes with the potential interferents.[1][5]
Experimental Protocol
This protocol details the step-by-step procedure for the gravimetric determination of nickel.
1. Materials and Reagents
-
Nickel-containing sample (e.g., NiSO₄·6H₂O or a nickel alloy)
-
Hydrochloric acid (HCl), 6 M
-
Nitric acid (HNO₃), concentrated (if dissolving alloys)
-
Tartaric acid or Citric acid
-
Dimethylglyoxime (DMG) solution, 1% (w/v) in ethanol
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution, 1:1 dilution
-
Deionized water
-
Sintered glass or Gooch crucibles
-
Analytical balance
-
Drying oven
-
Desiccator
-
Beakers (400 mL)
-
Watch glasses
-
Graduated cylinders
-
Stirring rods
-
pH indicator paper
-
Filtration apparatus
2. Procedure
Step 2.1: Sample Preparation and Dissolution
-
Accurately weigh approximately 0.3-0.5 g of the nickel-containing sample and transfer it to a 400 mL beaker. The sample size should be controlled as the resulting precipitate is very bulky.[1][2]
-
Add 20 mL of 6 M HCl and 50 mL of deionized water to dissolve the sample.[3][6] Gently heat the solution if necessary to aid dissolution.
-
If the sample is a steel alloy, it should be dissolved in a mixture of concentrated acids, and any ferrous ions should be oxidized to ferric ions using nitric acid.[5]
Step 2.2: Prevention of Interferences
-
To the dissolved sample solution, add approximately 60 mL of 20% tartaric acid or citric acid solution.[1][5] This will complex any interfering ions, such as Fe³⁺, and prevent their precipitation as hydroxides when the solution is made alkaline.[1]
Step 2.3: Precipitation of Nickel Dimethylglyoximate
-
Dilute the solution to about 200 mL with deionized water and heat it to a temperature of 60-80°C on a hot plate. Do not boil the solution.[3][6]
-
Remove the beaker from the heat and add approximately 10-20 mL of the 1% alcoholic dimethylglyoxime solution while stirring.[3][5] An excess of the reagent should be avoided to prevent its own precipitation.[2][3]
-
Slowly add 1:1 ammonium hydroxide solution dropwise with constant stirring until the solution is slightly ammoniacal. A scarlet red precipitate of nickel dimethylglyoximate will form.[2] The final pH of the solution should be between 7 and 9.[1]
-
Test for complete precipitation by adding a few more drops of the DMG solution to the clear supernatant. If more precipitate forms, add a small amount of DMG and repeat the ammonia addition.[1]
Step 2.4: Digestion and Filtration
-
Cover the beaker with a watch glass and place it on a hot plate at 60-80°C for 30-60 minutes.[1][3] This process, known as digestion, encourages the growth of larger crystals, which are easier to filter.
-
Allow the beaker to cool to room temperature to ensure maximum precipitation.[1][3]
-
Filter the precipitate through a previously weighed sintered glass or Gooch crucible that has been dried to a constant weight.[3][5]
-
Wash the precipitate several times with cold deionized water to remove any soluble impurities.[1][5] A few drops of ammonia can be added to the wash water to reduce the solubility of the precipitate.[1]
-
Continue washing until the filtrate is free of chloride ions, which can be confirmed by testing a small portion of the washings with an acidic silver nitrate (B79036) solution.[1]
Step 2.5: Drying, Weighing, and Calculation
-
Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 1-2 hours.[3][5]
-
Transfer the crucible to a desiccator to cool to room temperature.[3][5]
-
Weigh the crucible on an analytical balance.[6]
-
Repeat the cycle of drying, cooling, and weighing until a constant mass is achieved (successive weighings agree within ±0.0004 g).[3][5]
-
Calculate the percentage of nickel in the original sample using the following formula:
% Ni = (Mass of Ni(DMG)₂ precipitate (g) × Gravimetric Factor × 100) / Mass of sample (g)
The gravimetric factor for converting the mass of nickel dimethylglyoximate to the mass of nickel is 0.2032.[3]
Data Presentation
The following table summarizes key quantitative parameters for the procedure.
| Parameter | Value / Condition | Reference |
| Sample Mass | 0.3 - 0.5 g | [1][2][6] |
| Precipitation pH Range | 5 - 9 | [1][2][3] |
| Precipitating Reagent | 1% (w/v) Dimethylglyoxime in ethanol | [3][5] |
| Digestion Temperature | 60 - 80 °C | [1][3] |
| Digestion Time | 30 - 60 minutes | [1][3] |
| Drying Temperature | 110 - 120 °C | [3][5] |
| Gravimetric Factor (Ni / Ni(DMG)₂) | 0.2032 | [3] |
| Formula of Precipitate | Ni(C₄H₇N₂O₂)₂ | [3] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the gravimetric determination of nickel using dimethylglyoxime.
Caption: Workflow for the gravimetric analysis of nickel.
References
Application Notes: Spectrophotometric Analysis of Nickel using Dimethylglyoxime
Introduction
The spectrophotometric determination of nickel using dimethylglyoxime (B607122) (DMG) is a classic and reliable analytical method. The procedure is based on the reaction of nickel(II) ions with DMG in an alkaline medium to form a stable, colored complex. For spectrophotometry, an oxidizing agent is typically added to produce a water-soluble, intensely colored red-brown complex, believed to contain nickel in a higher oxidation state (Ni(IV)). The intensity of this color, which is directly proportional to the concentration of nickel, is measured using a spectrophotometer, making it a highly effective quantitative technique. This method is widely applicable for determining nickel content in various samples, including alloys, wastewater, and biological materials.[1][2]
Principle
In a neutral or slightly alkaline solution, nickel(II) ions react with two molecules of dimethylglyoxime to form a sparingly soluble, bright cherry-red precipitate of nickel(II) bis(dimethylglyoximate), Ni(C₄H₇N₂O₂)₂.[3] This reaction is highly specific and is the basis for gravimetric analysis.
For spectrophotometric analysis, which requires a soluble complex, the reaction is modified. In the presence of an oxidizing agent such as bromine water, potassium persulfate, or iodine, and in a strongly alkaline (ammoniacal) solution, a soluble, red-brown complex is formed.[1][2][4] The complex absorbs maximally at a wavelength of approximately 445 nm.[1][4] The absorbance of the solution at this wavelength follows Beer's Law, allowing for the quantitative determination of nickel concentration.
Key Analytical Parameters
The performance of the method can be characterized by several key parameters, which are summarized below.
| Parameter | Value | Notes |
| Wavelength of Max. Absorbance (λmax) | ~445 nm | For the oxidized Ni-DMG complex in an aqueous solution.[1][4] |
| ~375 nm | For the Ni(II)-DMG complex extracted into chloroform.[5] | |
| Optimal pH Range | 9 - 12 | For quantitative formation of the colored complex.[2][6] |
| Molar Absorptivity (ε) | 5.42 x 10⁴ L·mol⁻¹·cm⁻¹ | At 445 nm for a flotation-spectrophotometric method.[2] |
| Limit of Detection (LOD) | 13 µg/L | Reported for a method using ultrasonic irradiation.[7] |
| Linearity Range | 0.15 - 1.5 mg/L | Reported for a method using ultrasonic irradiation.[7] |
| Color Stability | ~10 minutes | Absorbance should be measured within a fixed time after color development.[1][4] |
Interferences
While the method is quite selective, certain ions can interfere with the determination:
-
Cobalt(II), Copper(II), and Iron(II)/(III): These ions can also form colored complexes with DMG.[2][7][8]
-
Mitigation: The interference from iron and other metals can be eliminated by adding a masking agent, such as citrate (B86180) or tartrate, which forms stable, soluble complexes with the interfering ions, preventing their reaction with DMG.[9]
-
EDTA: This chelating agent will strongly complex with nickel and must be absent from the sample solution as it causes a significant negative interference.[5]
Visualizations
Chemical Reaction of Nickel and Dimethylglyoxime
Caption: Reaction of one Ni²⁺ ion with two molecules of DMG.
Experimental Workflow
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. scielo.br [scielo.br]
- 3. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]
- 4. scribd.com [scribd.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. metrohm.com [metrohm.com]
Application Notes and Protocols: Preparation of 1% Dimethylglyoxime Solution in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylglyoxime (B607122) (DMG) is a highly selective and sensitive chelating agent widely used in analytical chemistry for the qualitative and quantitative determination of nickel (II) ions.[1][2][3][4] It forms a characteristic bright red precipitate with nickel in a slightly alkaline solution, a reaction that has been a cornerstone of gravimetric and colorimetric analysis for over a century.[1] This 1% (w/v) solution of dimethylglyoxime in ethanol (B145695) is a standard reagent for this purpose. In pharmaceutical and drug development, precise quantification of metal ion impurities, such as nickel, is critical to ensure the safety and efficacy of therapeutic products. Nickel can be a contaminant from manufacturing processes, and its detection is essential for quality control.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of a 1% (w/v) dimethylglyoxime solution in ethanol.
| Parameter | Value | Units | Notes |
| Dimethylglyoxime (C₄H₈N₂O₂) | 1.0 | g | Per 100 mL of final solution |
| Ethanol (95% or absolute) | 100 | mL | |
| Concentration | 1 | % (w/v) | |
| Molar Mass of Dimethylglyoxime | 116.12 | g/mol | [2][7] |
| Boiling Point of Solution | ~78 | °C | [8] |
| Shelf Life | 12 | months | When stored properly[9] |
Experimental Protocol
This protocol details the step-by-step procedure for the preparation of a 1% (w/v) dimethylglyoxime solution in ethanol.
3.1. Materials and Equipment
-
Dimethylglyoxime (ACS grade)
-
Ethanol (95% or absolute, ACS grade)
-
Analytical balance
-
100 mL volumetric flask with stopper
-
Beaker
-
Glass stirring rod
-
Weighing paper or boat
-
Spatula
-
Funnel
-
Wash bottle with ethanol
-
Amber glass storage bottle
3.2. Procedure
-
Weighing Dimethylglyoxime: Accurately weigh 1.0 g of dimethylglyoxime powder using an analytical balance.
-
Dissolution: Transfer the weighed dimethylglyoxime into a clean, dry beaker. Add approximately 70-80 mL of ethanol to the beaker.
-
Stirring: Stir the mixture with a glass stirring rod until the dimethylglyoxime is completely dissolved. Gentle warming in a water bath can aid dissolution, but do not boil.
-
Transfer to Volumetric Flask: Carefully transfer the dissolved solution into a 100 mL volumetric flask using a funnel.
-
Rinsing: Rinse the beaker, stirring rod, and funnel with small portions of ethanol, transferring the rinsings into the volumetric flask to ensure a quantitative transfer.
-
Dilution to Volume: Add ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Transfer the prepared solution to a properly labeled amber glass bottle for storage. The label should include the name of the solution, concentration, date of preparation, and initials of the preparer.
3.3. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling dimethylglyoxime and ethanol.[8][10]
-
Ventilation: Prepare the solution in a well-ventilated area or under a fume hood to avoid inhalation of ethanol vapors.[8][11][12]
-
Fire Hazard: Ethanol is a highly flammable liquid.[8][11][12] Keep the solution away from open flames, sparks, and other sources of ignition.[8][11][12]
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[10]
-
Disposal: Dispose of the solution and any waste materials in accordance with local, state, and federal regulations.[10][12][13]
Diagrams
4.1. Experimental Workflow
Caption: Workflow for preparing a 1% dimethylglyoxime solution in ethanol.
4.2. Nickel Detection Pathway
Caption: Signaling pathway for the detection of Nickel (II) ions.
Application in Nickel Detection
The primary application of this solution is the detection and quantification of nickel. The reaction is highly specific and sensitive.
5.1. Qualitative Analysis
A few drops of the 1% dimethylglyoxime solution are added to a sample solution containing nickel ions. The solution is then made slightly alkaline with the addition of ammonia or ammonium (B1175870) hydroxide (B78521). The formation of a characteristic bright red or raspberry-colored precipitate confirms the presence of nickel.[1][14]
5.2. Quantitative Analysis (Gravimetric Method)
For quantitative analysis, an excess of the 1% dimethylglyoxime solution is added to a known volume of the nickel-containing sample. The solution is heated gently and then made alkaline to ensure complete precipitation of the nickel-dimethylglyoxime complex. The precipitate is then filtered, washed, dried, and weighed. The mass of nickel in the original sample can be calculated from the mass of the precipitate.
5.3. Interferences
While the reaction is highly specific for nickel, strong oxidizing agents can interfere with the reaction. The presence of some other metal ions, such as copper(II), cobalt(II), and palladium(II), can also form colored complexes with dimethylglyoxime, although the characteristic red precipitate is unique to nickel under these conditions.[9] In acidic solutions, palladium may precipitate as a yellow complex. Iron(III) can interfere by precipitating as ferric hydroxide in the alkaline solution; this can be prevented by the addition of a masking agent like tartaric or citric acid.
References
- 1. How do you prepare one litre of dimethylglyoxime solution? | Filo [askfilo.com]
- 2. Dimethylglyoxime Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. nbinno.com [nbinno.com]
- 4. byjus.com [byjus.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]
- 7. dravyom.com [dravyom.com]
- 8. Dimethylglyoxime Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. scielo.br [scielo.br]
- 10. carlroth.com [carlroth.com]
- 11. nwsci.com [nwsci.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. The gravimetric determination of nickel with dimethylglyoxime in the presence of copper | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Gravimetric Determination of Nickel in Steel Alloys using Dimethylglyoxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative determination of nickel in steel alloys by precipitation with dimethylglyoxime (B607122) (DMG). This gravimetric method is a classic and reliable technique for accurately assessing the nickel content in various steel formulations.
Principle
The gravimetric analysis of nickel in steel involves the selective precipitation of nickel ions (Ni²⁺) from a solution of the dissolved alloy using an alcoholic solution of dimethylglyoxime (C₄H₈N₂O₂). The reaction is carried out in a slightly alkaline or buffered solution, resulting in the formation of a distinct, bright red precipitate of nickel dimethylglyoximate (Ni(C₄H₇N₂O₂)₂). This precipitate is then filtered, washed, dried to a constant weight, and the percentage of nickel in the original steel sample is calculated based on the weight of the precipitate. A key advantage of using an organic precipitating agent like DMG is the formation of a complex with extremely low solubility and a high molecular mass, which enhances the accuracy of the determination.[1]
Iron, a major component of steel, can interfere with this analysis. To prevent the precipitation of iron hydroxides in the alkaline solution, tartaric or citric acid is added. These reagents form stable, soluble complexes with ferric ions (Fe³⁺), effectively "masking" them and keeping them in solution.[1][2] The precipitation reaction is pH-sensitive and is typically performed in a solution buffered with ammonia (B1221849) or citrate (B86180) to a pH range of 5 to 9.[2][3][4] If the pH is too low, the equilibrium will favor the dissolution of the nickel dimethylglyoxime complex.[2][3][4]
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Optimal pH Range | 5 - 9 | Formation of the red chelate is quantitative in this range.[2][3][4] |
| Precipitating Agent | 1% (w/v) Dimethylglyoxime in 95% Ethanol | A slight excess is required, but a large excess should be avoided to prevent precipitation of the reagent itself.[1][3][4] |
| Masking Agent | Tartaric Acid or Citric Acid | Prevents interference from iron and other metals by forming soluble complexes.[1][2] |
| Precipitation Temperature | 60 - 80 °C | The solution is heated before the addition of the precipitating agent.[1][4] |
| Digestion Time | 20 - 30 minutes on a water bath, followed by cooling for about an hour | Allows for the formation of a more easily filterable precipitate.[1] |
| Drying Temperature | ~110 °C | The precipitate is dried to a constant weight in an oven.[4][5] |
| Gravimetric Factor | 0.2032 | (Molecular Weight of Ni) / (Molecular Weight of Ni(C₄H₇N₂O₂)₂) |
Experimental Protocol
This protocol outlines the step-by-step procedure for the gravimetric determination of nickel in a steel alloy sample.
3.1. Reagents and Materials
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Tartaric Acid (20% w/v solution) or Citric Acid
-
1% (w/v) Dimethylglyoxime in 95% Ethanol[1]
-
Dilute Ammonia Solution (e.g., 6 M)[1]
-
Deionized Water
-
Sintered Glass Crucibles (Gooch crucibles)
-
Beakers (400 mL)
-
Watch Glasses
-
Hot Plate
-
Drying Oven
-
Analytical Balance
-
pH indicator paper
3.2. Procedure
-
Sample Dissolution:
-
Accurately weigh approximately 1 gram of the steel alloy sample and transfer it to a 400 mL beaker.
-
In a fume hood, carefully add 20 mL of concentrated nitric acid and gently heat the mixture to dissolve the sample.[6]
-
If the sample does not dissolve completely, add a small amount of concentrated hydrochloric acid and continue heating.
-
Once the sample is dissolved, boil the solution to expel any oxides of nitrogen.
-
-
Interference Masking:
-
pH Adjustment:
-
Slowly add dilute ammonia solution while stirring until the solution is slightly alkaline.[1][2] The solution should have a distinct smell of ammonia.
-
If a precipitate forms upon the addition of ammonia, it indicates that an insufficient amount of tartaric acid was added. In this case, acidify the solution with hydrochloric acid, add more tartaric acid, and then re-neutralize with ammonia.[2]
-
-
Precipitation:
-
Digestion of the Precipitate:
-
Filtration and Washing:
-
Weigh a clean, dry sintered glass crucible to a constant weight.
-
Filter the solution through the pre-weighed crucible.
-
Wash the precipitate with cold deionized water containing a few drops of ammonia until the washings are free of chloride ions (test with acidic silver nitrate (B79036) solution).[2]
-
-
Drying and Weighing:
-
Place the crucible containing the precipitate in a drying oven at approximately 110 °C for at least one hour.[4]
-
Transfer the crucible to a desiccator to cool to room temperature.
-
Weigh the crucible and precipitate.
-
Repeat the drying, cooling, and weighing steps until a constant weight is achieved (successive weighings should agree within ± 0.0004 g).[4]
-
3.3. Calculation
The percentage of nickel in the steel sample can be calculated using the following formula:
% Nickel = [(Weight of Precipitate (g) × Gravimetric Factor) / Weight of Sample (g)] × 100
Where the Gravimetric Factor for Ni in Ni(C₄H₇N₂O₂)₂ is 0.2032.
Visualizations
Caption: Experimental workflow for the gravimetric determination of nickel.
Caption: Chemical reaction for the precipitation of nickel with dimethylglyoxime.
References
Application Note: Masking Iron Interference in Nickel Determination using Tartaric Acid with the Dimethylglyoxime Method
Introduction
The gravimetric determination of nickel using dimethylglyoxime (B607122) (DMG) is a highly selective and accurate analytical method. The procedure involves the precipitation of a vibrant red nickel-dimethylglyoxime complex from a slightly alkaline solution. However, the presence of interfering ions, particularly iron(III), can lead to significant inaccuracies. Iron(III) ions can precipitate as ferric hydroxide (B78521) in the alkaline conditions required for nickel-DMG precipitation, leading to co-precipitation and erroneously high results. To circumvent this, a masking agent is employed to form a stable, soluble complex with iron(III), preventing its precipitation. This application note details the use of tartaric acid as an effective masking agent for iron in the gravimetric determination of nickel by the dimethylglyoxime method.
Principle of Masking
Tartaric acid is a polyhydroxy carboxylic acid that acts as a chelating agent. In an ammoniacal solution, tartaric acid forms a stable, water-soluble complex with iron(III) ions.[1][2] This complex formation prevents the precipitation of ferric hydroxide (Fe(OH)₃) when the pH is raised to the optimal range for the quantitative precipitation of the nickel-dimethylglyoxime complex (pH 5-9).[2][3][4] The tartrate ions effectively "mask" the iron(III) ions, keeping them in the solution and allowing for the selective precipitation of the nickel complex.[1][5]
Experimental Data
The following tables summarize the key reagents and conditions for the successful application of tartaric acid as a masking agent in the nickel-dimethylglyoxime method.
Table 1: Reagent Preparation
| Reagent | Preparation | Reference |
| 1% Dimethylglyoxime Solution | Dissolve 1 g of dimethylglyoxime in 100 cm³ of 95% ethanol. | [1] |
| 15% (w/v) Tartaric Acid Solution | Dissolve 15 g of tartaric acid in 60 cm³ of distilled water and dilute to 100 cm³. | [1] |
| 20% Tartaric Acid Solution | Dissolve 20 g of tartaric acid in distilled water and dilute to 100 mL. | [2] |
| Dilute Ammonia (B1221849) Solution (6 M) | Carefully add 100 cm³ of concentrated ammonia to 100 cm³ of distilled water. | [1] |
| 1:1 Ammonium (B1175870) Hydroxide | Mix equal volumes of concentrated ammonium hydroxide and distilled water. | [2] |
Table 2: Typical Experimental Parameters
| Parameter | Value/Condition | Reference |
| Sample Weight (containing Ni) | Not exceeding 100 mg of Nickel | [6] |
| Volume of Tartaric Acid Solution (15%) | 20-25 cm³ | [1] |
| Volume of Tartaric Acid Solution (20%) | 60 mL | [2] |
| Amount of Tartaric Acid (solid) | 2 grams | [6] |
| Precipitation Temperature | 60 - 80 °C | [1][3] |
| Drying Temperature for Precipitate | 110 - 120 °C | [3] |
| Gravimetric Factor (Ni / Ni(C₄H₇N₂O₂)₂) | 0.2032 | [6] |
Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of nickel with iron interference masked by tartaric acid.
Caption: Workflow for Nickel Determination with Iron Masking.
Detailed Experimental Protocol
This protocol is a generalized procedure for the gravimetric determination of nickel in a steel sample, incorporating the use of tartaric acid to mask iron.
5.1. Sample Dissolution and Iron Oxidation
-
Accurately weigh a sample of steel expected to contain a manageable amount of nickel (e.g., not more than 100 mg of Ni).[6]
-
In a fume hood, dissolve the sample in a suitable volume of concentrated hydrochloric acid or nitric acid in a covered beaker by gentle heating.
-
Add approximately 5 cm³ of concentrated nitric acid to ensure the complete oxidation of any ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[1]
-
Gently boil the solution to expel oxides of nitrogen.
5.2. Masking of Iron
-
Dilute the solution to about 150-200 mL with distilled water.
-
Add 20-25 cm³ of 15% (w/v) tartaric acid solution.[1] Alternatively, add 2 grams of solid tartaric acid and stir to dissolve.[6]
-
Neutralize the solution by slowly adding dilute ammonia solution until it is slightly alkaline. The solution should remain clear, though it may develop a deep red color if a significant amount of iron is present.[6] If a precipitate forms, acidify the solution with hydrochloric acid, add more tartaric acid, and then re-neutralize with ammonia.[2]
5.3. Precipitation of Nickel Dimethylglyoxime
-
Slowly add a slight excess of 1% alcoholic dimethylglyoxime solution with constant stirring.
-
Immediately following the addition of DMG, add dilute ammonia solution dropwise, with stirring, until the solution is slightly ammoniacal, which is indicated by the formation of the red nickel-dimethylglyoxime precipitate.[1]
-
Allow the beaker to stand on a steam bath for at least one hour to ensure complete precipitation.[6]
-
Allow the solution to cool to room temperature.
5.4. Filtration and Weighing
-
Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
-
Wash the precipitate several times with cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).
-
Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.[3]
-
Cool the crucible in a desiccator and weigh it accurately.
5.5. Calculation
The weight of nickel in the original sample can be calculated using the following formula:
Weight of Nickel = Weight of Ni(C₄H₇N₂O₂)₂ precipitate × 0.2032[6]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical logic behind the use of tartaric acid in this method.
References
Application Notes and Protocols: Spot Test for Nickel Detection on Metal Surfaces using Dimethylglyoxime
Introduction
The dimethylglyoxime (B607122) (DMG) spot test is a rapid, sensitive, and cost-effective qualitative method for the detection of free nickel on the surface of metallic objects.[1] This test is widely utilized in various fields, including dermatology to identify objects that may cause allergic contact dermatitis, quality control in metallurgy, and preliminary analysis in research settings. The underlying principle involves a chemical reaction where two molecules of dimethylglyoxime chelate a nickel (II) ion in a slightly alkaline environment, typically created with an ammonia (B1221849) solution.[2][3][4] This reaction forms a distinct, brightly colored bis(dimethylglyoximato)nickel(II) complex, which is a reddish-pink insoluble salt, providing a clear visual confirmation of nickel's presence.[2][5][6] The reaction is highly specific and can detect even trace amounts of nickel ions released from a surface.[2][4]
Quantitative Data Summary
The dimethylglyoxime spot test is considered a semi-quantitative screening method.[7] While it provides a clear positive or negative result, it is not designed for precise quantification, for which methods like atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are required.[7] However, the test's performance characteristics have been evaluated, providing valuable data for its application.
| Parameter | Value | Notes |
| Detection Limit | As low as 10 ppm (parts per million) | This sensitivity is sufficient for identifying most items that could elicit a response in nickel-allergic individuals.[5][8] |
| Regulatory Threshold | Can detect nickel release at or above 0.5 μg/cm²/week | This is the threshold set by some regulations for items in prolonged contact with skin. A positive test indicates release above this limit.[9][10] |
| Sensitivity | 59.3% | The modest sensitivity indicates that a negative result does not definitively rule out nickel release, and false negatives can occur.[11] |
| Specificity | 97.5% | The high specificity indicates that a positive result is very likely to be accurate, with a low probability of false positives.[10][11] |
Experimental Protocols
1. Materials and Reagents
-
Materials:
-
Cotton-tipped applicators (Q-tips)
-
Dropper bottles or pipettes
-
Beakers
-
Glass stirring rod
-
Personal Protective Equipment (PPE): Safety goggles, gloves.[9]
-
-
Reagents:
2. Reagent Preparation
-
1% Dimethylglyoxime (DMG) Solution:
-
Dilute Ammonia Solution (Optional, if not using a combined reagent):
3. Protocol: Two-Solution Spot Test
This protocol is a common and reliable method for detecting nickel release.
-
Surface Preparation: Ensure the metallic surface to be tested is clean and free of any lacquers, oils, or debris. If a coating is present, it may need to be carefully removed from a small, inconspicuous test area.[5][14]
-
Ammonia Application: Moisten the tip of a cotton applicator with the dilute ammonia solution. The ammonia creates the necessary alkaline environment and helps to leach nickel ions from the metal surface.[10]
-
Sample Collection: Rub the moistened cotton tip firmly against the metal surface for approximately 30 seconds.[4]
-
DMG Application: Add one to two drops of the 1% DMG solution directly onto the same cotton tip.
-
Observation: Observe the cotton tip for any color change. The reaction is typically rapid.
-
Interpretation:
-
Positive Result: The appearance of a pink to bright cherry-red color on the cotton tip indicates the presence of nickel.[5][8][9]
-
Negative Result: If no pink or red color develops, nickel is not detected at the sensitivity level of the test.[14] Other color changes (e.g., brown or green) may indicate the presence of other metal ions like iron or copper but are considered a negative result for nickel.[14]
-
4. Safety Precautions
-
Always perform the test in a well-ventilated area.[5]
-
Wear appropriate PPE, including gloves and safety goggles, as the reagents can be irritants.[9]
-
The alcoholic DMG solution is flammable and should be kept away from open flames.
-
The test solution may damage or discolor some metal finishes or plastics. It is advisable to test on a small, inconspicuous area first.[14]
-
In case of skin contact with the solution, wash the affected area thoroughly with soap and water.[5]
Experimental Workflow Diagram
Caption: Workflow for the Dimethylglyoxime Spot Test for Nickel Detection.
References
- 1. torrinomedica.it [torrinomedica.it]
- 2. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 3. people.bu.edu [people.bu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemo Nickel Test | Chemotechnique Diagnostics [chemotechnique.se]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. goldandsilvertesting.com [goldandsilvertesting.com]
- 9. Nickel spot test | PDF [slideshare.net]
- 10. Nickel Release from Laptop Detected by Dimethylglyoxime (DMG) Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitivity and specificity of the nickel spot (dimethylglyoxime) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. delasco.com [delasco.com]
Application Note: Quantitative Analysis of Nickel in Environmental Water Samples
Introduction
Nickel (Ni) is a naturally occurring element found in the earth's crust and is used in various industrial processes, including electroplating, battery manufacturing, and the production of stainless steel.[1][2][3] As a result of both natural processes and anthropogenic activities, nickel can enter aquatic environments, where it may accumulate.[2] While nickel is an essential trace element for some organisms, elevated concentrations can be toxic to aquatic life and may pose a risk to human health through the food chain and drinking water.[2][4][5] The U.S. Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL) for nickel in drinking water, underscoring the importance of accurate and reliable monitoring.[1] This application note provides detailed protocols for the quantitative analysis of nickel in environmental water samples using several common analytical techniques.
General Analytical Workflow
The quantitative analysis of nickel in environmental water samples follows a structured workflow, from sample collection to final data reporting. Proper handling and preparation at each stage are critical to prevent contamination and ensure accurate results.[6]
Caption: General workflow for nickel analysis in water samples.
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)
Principle: Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is a highly sensitive technique for determining trace metals. A small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample.[6] A light beam from a nickel hollow-cathode lamp is passed through the atomized sample. Nickel atoms in the ground state absorb light at a characteristic wavelength (typically 232.0 nm), and the amount of light absorbed is directly proportional to the concentration of nickel in the sample.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Reagent Preparation:
-
Nickel Standard Solutions: Prepare a stock solution (e.g., 1000 mg/L) from a certified commercial standard or by dissolving high-purity nickel metal or salt.[6][7] Create a series of working standards (e.g., 1 to 25 µg/L) by serial dilution of the stock solution with acidified, deionized water.[6]
-
Matrix Modifier: A chemical modifier, such as a mixture of palladium chloride and magnesium nitrate, may be used to stabilize the nickel during the charring step and reduce matrix interferences.[8]
-
Blank: Use acidified, deionized water as the blank.[7]
-
-
Instrument Parameters (Example):
-
Calibration and Measurement:
-
Calibrate the instrument by running the blank and working standards.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Analyze the prepared water samples. If the concentration exceeds the linear range (e.g., >25 µg/L), the sample must be diluted.[6]
-
Analyze a quality control (QC) sample to verify the calibration.
-
Caption: Key stages in the GFAAS temperature program.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle: ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering high sensitivity and the ability to perform isotopic analysis.[10] The water sample is introduced into a high-temperature argon plasma (~6000-10000 K), which desolvates, atomizes, and ionizes the nickel atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). A detector measures the abundance of each isotope, allowing for highly accurate quantification. EPA Method 200.8 provides a standard procedure for this analysis.[11][12]
Experimental Protocol:
-
Sample Preparation:
-
Reagent Preparation:
-
Rinse Solution: 2% (v/v) nitric acid in reagent water.
-
Calibration Standards: Prepare a series of standards covering the expected concentration range of the samples from a certified 1000 mg/L stock solution.
-
Internal Standard (IS): An internal standard (e.g., Gallium, Indium) is added online to all samples, blanks, and standards to correct for instrumental drift and matrix suppression effects.[13]
-
Tuning Solution: A solution containing elements across the mass range (e.g., Li, Y, Tl) is used to optimize instrument performance.
-
-
Instrument Parameters (Example):
-
RF Power: ~1550 W
-
Plasma Gas Flow: ~15 L/min Argon
-
Nebulizer Gas Flow: ~1 L/min Argon
-
Monitored Nickel Isotopes: m/z 60, 62.[14] Note that ⁶⁰Ni can have spectral interferences from molecular ions like CaO.[14] Using a collision/reaction cell with helium can help mitigate such polyatomic interferences.[15]
-
Detector Mode: Pulse counting/analog, depending on concentration.
-
-
Calibration and Measurement:
-
Optimize the instrument using the tuning solution to ensure sensitivity, resolution, and low oxide formation.
-
Calibrate the ICP-MS using the prepared calibration standards.
-
Aspirate the rinse solution for a sufficient time between samples to prevent carryover.
-
Analyze the prepared water samples. The wide dynamic range of ICP-MS (often 10-11 orders of magnitude) reduces the need for frequent dilutions.[15]
-
Analyze blanks and QC standards at regular intervals to ensure data quality.
-
Caption: Path of the sample from introduction to detection in ICP-MS.
Adsorptive Stripping Voltammetry (AdSV)
Principle: Adsorptive Stripping Voltammetry (AdSV) is an electrochemical technique with excellent sensitivity for certain metals, including nickel. The method involves two main steps. First, nickel is complexed with a specific agent, such as dimethylglyoxime (B607122) (DMG), and the resulting complex is preconcentrated (adsorbed) onto the surface of a working electrode (e.g., a bismuth drop or hanging mercury drop electrode) at a fixed potential.[5][16] In the second step, the potential is scanned, causing the adsorbed complex to be "stripped" from the electrode, which generates a current peak. The height or area of this peak is proportional to the nickel concentration in the sample.
Experimental Protocol:
-
Sample Preparation:
-
Filter samples to remove particulate matter. UV digestion may be required for samples with high organic content to release complexed nickel.
-
-
Reagent Preparation:
-
Supporting Electrolyte: An ammonia (B1221849) buffer solution is often used to maintain an alkaline pH (e.g., pH 9.3-9.6), which is optimal for the Ni-DMG complex formation.[5][16]
-
Complexing Agent: A solution of dimethylglyoxime (DMG) in ethanol (B145695) or another suitable solvent.[5]
-
Standard Solutions: Prepare nickel standards in deionized water for standard addition calibration.
-
-
Electrochemical Cell Setup:
-
Measurement Parameters (Example):
-
Deposition Potential: -0.7 V vs. Ag/AgCl
-
Deposition Time: 30 - 90 seconds (longer times increase sensitivity).[5]
-
Scan Type: Square wave or differential pulse.
-
Final Potential: -1.2 V
-
-
Calibration and Measurement:
-
The standard addition method is typically used for calibration to compensate for matrix effects.
-
Add a known volume of the sample and the supporting electrolyte/DMG solution to the electrochemical cell.
-
De-aerate the solution with nitrogen or argon gas to remove dissolved oxygen.
-
Run the deposition and stripping cycle to record the initial voltammogram.
-
Make 2-3 successive additions of a known concentration of nickel standard, recording a new voltammogram after each addition.
-
Plot the peak current versus the added standard concentration. The absolute value of the x-intercept of the extrapolated line gives the concentration of nickel in the original sample.
-
Caption: Logical sequence of an AdSV measurement for nickel.
Quantitative Data Summary
The choice of analytical method often depends on the required detection limit, the expected concentration range, and the sample matrix. The following table summarizes the typical performance characteristics of the described methods for nickel analysis.
| Parameter | GFAAS | ICP-MS | AdSV |
| Typical Detection Limit | 1 µg/L[6] | < 1 µg/L[10] (can be ng/L) | 0.2 µg/L[5] |
| Linear Range | 1 - 25 µg/L[6] | > 6 orders of magnitude | 0.2 - 15 µg/L[5] |
| Common Interferences | Non-atomic background absorption, matrix effects.[6] | Isobaric (e.g., ⁵⁸Fe on ⁵⁸Ni) and polyatomic (e.g., ⁴⁴CaO on ⁶⁰Ni) overlaps.[14] | Other electroactive species, organic surfactants. |
| Throughput | Moderate | High | Low to Moderate |
| Instrument Cost | Moderate | High | Low |
Note: Values are typical and can vary significantly based on the specific instrument, configuration, and sample matrix.
Method Selection Guide
Choosing the appropriate analytical technique is a critical step in the workflow. The decision should be based on factors such as regulatory requirements, laboratory resources, and the specific research question.
References
- 1. standardmethods.org [standardmethods.org]
- 2. ijbio.com [ijbio.com]
- 3. Determination of nickel from water samples [cwejournal.org]
- 4. Determination of nickel in water samples by Atomic absorption spectroscopy (AAS) - STEMart [ste-mart.com]
- 5. metrohm.com [metrohm.com]
- 6. nemi.gov [nemi.gov]
- 7. nemi.gov [nemi.gov]
- 8. oiv.int [oiv.int]
- 9. researchgate.net [researchgate.net]
- 10. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to biokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. aser.llnl.gov [aser.llnl.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of nickel in water samples by isotope dilution inductively coupled plasma mass spectrometry with sample introduction by carbonyl vapor generation - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. agilent.com [agilent.com]
- 16. Nickel and cobalt in drinking water using adsorptive stripping voltammetry | Metrohm [metrohm.com]
Application Notes and Protocols for the Analysis of Nickel in Plating Solutions using the Dimethylglyoxime Method
Introduction
The accurate determination of nickel concentration in plating solutions is critical for maintaining bath performance and ensuring the quality of the final plated product. The dimethylglyoxime (B607122) (DMG) method is a widely recognized and reliable technique for nickel analysis, offering both gravimetric and spectrophotometric procedures. This document provides detailed application notes and protocols for both methods, tailored for researchers, scientists, and professionals involved in the development and quality control of plating processes.
Dimethylglyoxime (C₄H₈N₂O₂) is an organic reagent that forms a characteristic bright red, insoluble complex with nickel(II) ions in a neutral to slightly alkaline solution.[1] This highly selective reaction allows for the separation and quantification of nickel even in the presence of other metals commonly found in plating baths.
Principle of the Methods
Gravimetric Method
The gravimetric determination of nickel using dimethylglyoxime is a classic and highly accurate method.[1] In this procedure, an alcoholic solution of dimethylglyoxime is added to a solution containing nickel ions. In a buffered solution with a pH between 5 and 9, a quantitative precipitation of the red nickel-dimethylglyoxime complex occurs.[1][2] The precipitate is then filtered, washed, dried to a constant weight, and the mass of nickel in the original sample is calculated stoichiometrically from the weight of the precipitate.[1][3] To prevent interference from other metal ions such as iron, chromium, and cobalt, masking agents like tartaric or citric acid are often added.[2] These agents form soluble complexes with the interfering ions, preventing their precipitation.[2]
Spectrophotometric Method
The spectrophotometric method is a sensitive technique suitable for determining lower concentrations of nickel. It relies on the formation of a colored nickel-dimethylglyoxime complex in the presence of an oxidizing agent, such as bromine water or potassium persulfate.[4] The oxidizing agent converts Ni(II) to a higher oxidation state, which then forms a soluble, colored complex with DMG. This complex exhibits a maximum absorbance at approximately 445 nm.[4] The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer. A calibration curve is constructed using standard nickel solutions to determine the concentration of nickel in the unknown sample.
Quantitative Data Summary
The following tables summarize typical nickel concentrations in common plating baths and the performance characteristics of the dimethylglyoxime methods.
| Plating Bath Type | Typical Nickel (Ni) Concentration |
| Watts Nickel Bath | 8 - 12 oz/gal (60 - 90 g/L)[5][6] |
| Nickel Sulfamate Bath | 90 - 135 g/L[7] |
| Parameter | Gravimetric Method | Spectrophotometric Method |
| Principle | Precipitation and weighing of Ni(DMG)₂ complex[1] | Formation of a colored Ni-DMG complex and measurement of absorbance |
| Typical Range | Higher concentrations (e.g., g/L) | Lower concentrations (e.g., mg/L or ppm) |
| Accuracy | High, often used as a reference method. A study on a standard reference material (NIST 864, certified Ni 73.10%) found a result of 73.04 ± 0.08% using a flotation-spectrophotometric method.[4] A separate study reported a nickel content of 21.95% in a sample with a theoretical content of 24.79%.[8] | Good, dependent on accurate calibration. A study reported a recovery of 76.0% for Ni(II) with a relative standard deviation of 3.7%.[9] |
| Precision | High, with proper technique. | Good, with relative standard deviations typically below 5%. One study reported an RSD of 2.7% at a concentration of 4 x 10⁻⁶ mol L⁻¹.[10] |
| Interferences | Fe(III), Al(III), Cr(III) can be masked with tartaric or citric acid.[2] Cu(II) can be masked with thiosulfate.[11] Co(II) can form a soluble complex with DMG.[2] | Cobalt(II), gold(III), and dichromate ions can interfere. |
| Advantages | High accuracy and precision, no need for calibration standards. | High sensitivity, suitable for trace analysis, faster than gravimetric method. |
| Disadvantages | More time-consuming, not suitable for very low concentrations. The precipitate is bulky.[2] | Requires a calibration curve, susceptible to colorimetric interferences. |
Experimental Protocols
Gravimetric Determination of Nickel
Objective: To accurately determine the concentration of nickel in a plating solution by precipitating and weighing the nickel-dimethylglyoxime complex.
Materials:
-
Nickel plating solution sample
-
1% Dimethylglyoxime solution in ethanol[12]
-
Hydrochloric acid (HCl), concentrated and 1:1 solution
-
Nitric acid (HNO₃), concentrated
-
Tartaric acid or Citric acid
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), dilute solution
-
Sintered glass crucible (G4 porosity)
-
Beakers (400 mL)
-
Watch glasses
-
Graduated cylinders
-
Pipettes
-
Hot plate
-
Drying oven (110-120°C)
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Preparation: a. Pipette a known volume of the plating solution (e.g., 5.00 mL) into a 400 mL beaker. The sample size should be chosen to yield 30-100 mg of nickel. b. In a fume hood, add 10 mL of concentrated nitric acid to oxidize any organic additives in the plating bath.[12] Gently heat the solution on a hot plate until the volume is reduced by about half. c. Add 10 mL of concentrated hydrochloric acid and heat again to near dryness to remove the nitric acid.[12] d. Add 5 mL of 1:1 HCl and about 150 mL of deionized water. Heat gently to dissolve the salts.
-
Precipitation: a. Add 2-3 g of tartaric acid or citric acid to the solution and stir until dissolved. This will complex any interfering iron or chromium ions.[2] b. Heat the solution to 70-80°C. c. Slowly add a slight excess of the 1% dimethylglyoxime solution with constant stirring. For every 10 mg of nickel expected, add approximately 5 mL of the 1% DMG solution. d. While stirring, add dilute ammonium hydroxide dropwise until the solution is slightly alkaline (a faint smell of ammonia (B1221849) should be present).[3] A bright red precipitate of nickel dimethylglyoxime will form. e. Digest the precipitate by keeping the beaker on a hot plate at 60-80°C for 30-60 minutes to encourage the formation of larger, more easily filterable particles.[3] f. Allow the solution to cool to room temperature.
-
Filtration and Washing: a. Weigh a clean, dry sintered glass crucible to a constant weight. b. Filter the supernatant liquid through the weighed crucible using gentle suction. c. Wash the precipitate in the beaker with cold deionized water and transfer the washings to the crucible. d. Transfer the precipitate to the crucible and wash it several times with cold deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).
-
Drying and Weighing: a. Dry the crucible containing the precipitate in an oven at 110-120°C for at least one hour.[3] b. Cool the crucible in a desiccator to room temperature and weigh it on an analytical balance. c. Repeat the drying and weighing process until a constant weight is achieved (successive weighings agree within ± 0.4 mg).[3]
-
Calculation:
-
Mass of Ni(DMG)₂ precipitate = (Mass of crucible + precipitate) - (Mass of empty crucible)
-
Mass of Ni = Mass of Ni(DMG)₂ precipitate × 0.2032[12]
-
Concentration of Ni (g/L) = (Mass of Ni (g) / Volume of sample (L))
-
Spectrophotometric Determination of Nickel
Objective: To determine the concentration of nickel in a plating solution by measuring the absorbance of the colored nickel-dimethylglyoxime complex.
Materials:
-
Nickel plating solution sample
-
Standard nickel solution (1000 ppm)
-
1% Dimethylglyoxime solution in 95% ethanol
-
Saturated bromine water or Potassium persulfate solution
-
Ammonium hydroxide (NH₄OH), concentrated
-
Volumetric flasks (50 mL, 100 mL, 1000 mL)
-
Pipettes
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Standard Solutions: a. Prepare a 100 ppm nickel stock solution by diluting the 1000 ppm standard. b. From the 100 ppm stock solution, prepare a series of standard solutions with concentrations ranging from, for example, 1, 2, 4, 6, and 8 ppm in 50 mL volumetric flasks.
-
Sample Preparation: a. Pipette a small, accurately measured volume of the plating solution (e.g., 1.00 mL) into a 1000 mL volumetric flask and dilute to the mark with deionized water. This dilution factor will depend on the expected nickel concentration. The final concentration should fall within the range of the calibration standards.
-
Color Development (for Standards and Sample): a. Pipette a known volume (e.g., 10.0 mL) of each standard solution and the diluted sample solution into separate 50 mL volumetric flasks. b. Prepare a blank solution by adding 10 mL of deionized water to a 50 mL volumetric flask. c. To each flask, add 5 mL of saturated bromine water and mix well. Let it stand for 5 minutes. d. Add concentrated ammonium hydroxide dropwise until the bromine color disappears, then add 2-3 mL in excess. e. Add 1 mL of the 1% dimethylglyoxime solution to each flask, dilute to the 50 mL mark with deionized water, and mix thoroughly. f. Allow the solutions to stand for 5-10 minutes for full color development.
-
Spectrophotometric Measurement: a. Set the spectrophotometer to a wavelength of 445 nm. b. Zero the instrument using the blank solution. c. Measure the absorbance of each standard solution and the sample solution.
-
Calculation: a. Plot a calibration curve of absorbance versus nickel concentration for the standard solutions. b. Determine the concentration of nickel in the diluted sample solution from the calibration curve. c. Calculate the concentration of nickel in the original plating solution using the following formula:
- Concentration of Ni (g/L) = (Concentration from curve (ppm) × Dilution factor) / 1000
Visualizations
References
- 1. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 4. scielo.br [scielo.br]
- 5. Finishers Think Tank [sterc.org]
- 6. Watts Nickel Titration [anoplex.com]
- 7. nmfrc.org [nmfrc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
Application of Nickel(II) bis(dimethylglyoximate) in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) bis(dimethylglyoximate), commonly abbreviated as Ni(dmg)₂, is a well-known coordination complex with a characteristic bright red color.[1] While its traditional application lies in the gravimetric analysis of nickel, recent advancements in materials science have highlighted its utility as a single-source precursor for the synthesis of nickel-containing nanoparticles.[2][3] The molecular structure of Ni(dmg)₂ provides a well-defined stoichiometric ratio of nickel, carbon, nitrogen, and oxygen, which upon controlled decomposition, can yield nanoparticles with tailored properties. This document provides detailed application notes and experimental protocols for the synthesis of nickel and nickel oxide nanoparticles using Ni(dmg)₂.
Application Notes
Ni(dmg)₂ is a versatile precursor for synthesizing both metallic nickel (Ni) and nickel oxide (NiO) nanoparticles. The choice of the final product is primarily determined by the decomposition conditions, such as temperature and atmosphere.
-
Synthesis of Nickel Oxide (NiO) Nanoparticles: Thermal decomposition of Ni(dmg)₂ in an oxygen-containing atmosphere (e.g., ambient air) leads to the formation of NiO nanoparticles.[2][3] The organic ligand (dimethylglyoxime) undergoes combustion, leaving behind nickel oxide. This method is advantageous due to its simplicity and the ability to produce high-purity NiO nanoparticles. These nanoparticles have applications in catalysis, gas sensing, and energy storage.
-
Synthesis of Nickel (Ni) Nanoparticles: To obtain metallic nickel nanoparticles, the thermal decomposition of Ni(dmg)₂ must be carried out in an inert or reducing atmosphere (e.g., argon, nitrogen, or a hydrogen-containing gas). This prevents the oxidation of the nascent nickel nanoparticles. Ni nanoparticles are of significant interest for their magnetic properties, catalytic activity, and applications in conductive inks and pastes.
-
Electrochemical Synthesis: Nickel-based nanoparticles can also be synthesized via the electrochemical alteration of a Ni(dmg)₂ complex.[4] This method offers precise control over the deposition process and the resulting nanoparticle characteristics. Such nanoparticles have shown promise in electrocatalytic applications, for instance, in the hydrogen evolution reaction.
Quantitative Data Summary
The following table summarizes quantitative data for nanoparticles synthesized from nickel-based precursors, including Ni(dmg)₂ and other related compounds, to provide a comparative overview.
| Precursor | Synthesis Method | Nanoparticle Type | Average Particle Size (nm) | Morphology | Key Findings |
| Ni(dmg)₂ | Thermal Decomposition | NiO | 10-20 | Spherical | Uniform spherical nanoparticles were obtained.[5] |
| Nickel Octanoate | Thermal Decomposition | NiO | 25 | Spherical | Surfactants were used to control size and prevent aggregation.[6] |
| [NiCl₂(C₁₄H₁₂N₂)(H₂O)] | Thermal Decomposition | NiO | 10-20 | Spherical | A low-temperature solid-state decomposition method was employed.[5] |
| Ni(dmg)₂ | Theoretical Calculation | Ni | 125.0 (grain size) | Nanofiber-like precursor | The grain size was calculated from XRD data of the precursor.[2] |
| NiCl₂·6H₂O | Chemical Reduction | Ni | 50-90 | Star-like and Spherical | Morphology was controlled by the molar ratio of the reducing agent.[7] |
| Ni(NO₃)₂·6H₂O | Green Synthesis | Ni | 30 | Face-centered cubic | Plant extract was used as a reducing and stabilizing agent.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ni(dmg)₂ Precursor
This protocol describes the synthesis of the Ni(dmg)₂ complex, which serves as the precursor for nanoparticle synthesis.
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Absolute ethanol (B145695)
-
Ammonia (B1221849) solution (to adjust pH)
-
Round bottom flask
-
Stirrer and hotplate
Procedure:
-
Dissolve 1.03 g of NiCl₂·6H₂O and 1.00 g of dimethylglyoxime in 100 mL of absolute ethanol in a round bottom flask with stirring.
-
Adjust the pH of the solution to approximately 8 using an ammonia solution.
-
Heat the solution to 85°C for 30 minutes while stirring.
-
Maintain the reaction at 55°C for 2 hours without agitation to allow for precipitation.
-
Collect the resulting bright red precipitate by filtration.
-
Wash the precipitate with ethanol to remove any unreacted reagents.
-
Dry the obtained Ni(dmg)₂ powder in a vacuum oven.
Protocol 2: Thermal Decomposition of Ni(dmg)₂ to Synthesize NiO Nanoparticles
This protocol details the synthesis of nickel oxide (NiO) nanoparticles via the thermal decomposition of the Ni(dmg)₂ precursor in air.
Materials:
-
Ni(dmg)₂ powder (synthesized as per Protocol 1)
-
Ceramic crucible
-
Tube furnace with temperature and atmosphere control
Procedure:
-
Place a known amount of Ni(dmg)₂ powder into a ceramic crucible.
-
Place the crucible in the center of a tube furnace.
-
Heat the furnace to 400°C in an ambient air atmosphere.[2]
-
Maintain the temperature at 400°C for 2 hours to ensure complete decomposition of the precursor.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is NiO nanoparticles.
-
Characterize the synthesized nanoparticles using techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) to determine their crystal structure, size, and morphology.
Protocol 3: Electrochemical Synthesis of Nickel-Based Nanoparticles
This protocol provides a general methodology for the electrochemical synthesis of nickel-based nanoparticles from a Ni(dmg)₂-related complex.
Materials:
-
[Ni(DMGBF₂)₂] complex (a derivative of Ni(dmg)₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)
-
Perchloric acid (HClO₄)
-
Glassy carbon electrode (working electrode)
-
Platinum wire (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the [Ni(DMGBF₂)₂] complex (e.g., 2 mM) and the supporting electrolyte in anhydrous DMF.
-
Set up a three-electrode electrochemical cell with the glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode.
-
Deaerate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Perform cyclic voltammetry to characterize the electrochemical behavior of the complex.
-
For nanoparticle deposition, apply a constant potential (e.g., -0.8 V vs. SCE) to the working electrode in the presence of a proton source like perchloric acid.
-
After the electrolysis, carefully remove the working electrode from the cell.
-
Gently rinse the electrode with DMF to remove any residual electrolyte.
-
The modified electrode surface, now containing nickel-based nanoparticles, can be characterized and used for its intended application (e.g., electrocatalysis).
Visualizations
References
- 1. Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. One Step Synthesis of NiO Nanoparticles via Solid-State Thermal Decomposition at Low-Temperature of Novel Aqua(2,9-dimethyl-1,10-phenanthroline)NiCl2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijtrd.com [ijtrd.com]
Application Notes and Protocols for the Determination of Nickel Release from Consumer Products Using the Dimethylglyoxime (DMG) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel is a common metal used in a wide variety of consumer products due to its desirable properties, including corrosion resistance and aesthetic appeal. However, prolonged skin contact with nickel-releasing items can lead to allergic contact dermatitis (ACD) in sensitized individuals.[1] Regulatory bodies, such as the European Union under the REACH regulation, have established limits for the amount of nickel that can be released from products intended for direct and prolonged skin contact.[2][3]
The dimethylglyoxime (B607122) (DMG) test is a rapid, sensitive, and cost-effective qualitative method for detecting the release of nickel ions from the surface of consumer products.[1][4] This simple colorimetric spot test provides a quick screening tool to assess the potential for nickel release and is widely used for preliminary analysis.[4] A positive DMG test, indicated by the formation of a pink to red color, suggests the presence of leachable nickel and may warrant further quantitative analysis using methods such as the European Standard EN 1811.[2][5][6]
Principle of the Test
The DMG test is based on the specific reaction between nickel (II) ions (Ni²⁺) and dimethylglyoxime (C₄H₈N₂O₂) in a slightly alkaline or ammoniacal solution.[1][7] Two molecules of DMG act as bidentate ligands, chelating a single Ni²⁺ ion to form a stable, bright red, insoluble square planar complex called nickel dimethylglyoxime [Ni(C₄H₇N₂O₂)₂].[1][7] This reaction is highly specific to nickel, making the test a reliable qualitative detection method.[4] The balanced ionic equation for this reaction is:
Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq)[1]
The intensity of the red color can give a semi-quantitative indication of the amount of nickel released, although it is primarily a qualitative assessment.[1]
Data Presentation
While the DMG test is qualitative, its results are often interpreted in the context of regulatory limits for nickel release. The European standard EN 1811 specifies the quantitative reference method for determining nickel release. The following table summarizes the nickel release limits as per this standard. A positive DMG test may indicate that a product is likely to exceed these limits.
| Product Category | Nickel Release Limit (µg/cm²/week) | Compliance Level (including measurement uncertainty) |
| Articles intended to come into direct and prolonged contact with the skin | 0.5 | ≤ 0.88 µg/cm²/week |
| Post assemblies inserted into pierced parts of the human body (e.g., earrings) | 0.2 | ≤ 0.35 µg/cm²/week |
Source: BS EN 1811:2011, BS EN 1811:2023[3][8]
Experimental Protocols
Reagents and Materials
-
Dimethylglyoxime (DMG) Solution (1% w/v): Dissolve 1 g of dimethylglyoxime powder in 100 mL of ethanol (B145695) or isopropanol.
-
Ammonia (B1221849) Solution (10% v/v): Dilute concentrated ammonium (B1175870) hydroxide (B78521) with distilled or deionized water. Household ammonia can be used, but higher concentrations may yield faster results.[1]
-
Cotton Swabs: Standard cotton-tipped applicators.
-
Control Samples: A known nickel-containing object (e.g., a nickel coin) and a known nickel-free object (e.g., a stainless steel object of a grade that does not release nickel).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.
General Protocol for the DMG Spot Test
-
Sample Preparation: Ensure the surface of the consumer product to be tested is clean and free of any lacquers, coatings, or contaminants. Clean the article with a moist tissue first.[1] For items with coatings, an accelerated wear and corrosion test (e.g., EN 12472) may be necessary prior to DMG testing to simulate use over time.[5]
-
Reagent Application: Moisten a cotton swab with a few drops of the 10% ammonia solution.[1]
-
Sample Testing: Rub the ammonia-moistened swab firmly against the test area of the consumer product for approximately 30-60 seconds.[1] This step helps to leach any available nickel ions from the surface.
-
DMG Addition: Apply a few drops of the 1% DMG solution to the same cotton swab.
-
Observation: Observe the cotton swab for any color change. The development of a pink to bright red color on the swab indicates the presence of released nickel.[1][9] The reaction should be immediate, but it is advisable to wait for up to a minute for the color to develop fully.
-
Controls: Perform the test on the positive and negative control samples to ensure the reagents are active and to avoid false interpretations.
-
Interpretation:
-
Positive Result: A distinct pink or red color indicates that the product is releasing nickel.
-
Negative Result: No color change indicates that nickel release is below the detection limit of the test.
-
Inconclusive Result: A very faint or ambiguous color change may require re-testing or further quantitative analysis.
-
Protocol for Specific Consumer Product Categories
-
Jewelry (e.g., necklaces, bracelets, rings): Test areas that come into direct and prolonged contact with the skin, such as the inner surface of a ring or the back of a pendant. Pay close attention to clasps and extension chains.
-
Eyeglass Frames: Test the temples, nose pads, and any other part of the frame that rests on the skin.
-
Watches: Test the watch case back, buckle, and any metal parts of the strap.
-
Clothing Fasteners (e.g., buttons, rivets, zippers): Test the surface of the fastener that is in contact with the skin.
-
Electronic Devices (e.g., laptops, mobile phones): Test metallic logos, casings, and ports that may come into contact with the user's skin.[10]
Considerations and Interferences
-
False Positives: Iron (Fe²⁺) can interfere with the DMG test, producing a reddish-brown color in alkaline conditions. To prevent this, a few drops of citric acid or tartaric acid can be added to the test area before applying the ammonia solution. These acids will chelate the iron ions, preventing their reaction with DMG.[1][11]
-
False Negatives: The DMG test has a high specificity but a modest sensitivity.[6][12] A negative result does not definitively mean that the product is compliant with regulatory limits, as the nickel release may be below the detection limit of the spot test but still above the regulatory threshold.[13] Quantitative analysis is recommended for confirming compliance.[14]
-
Coatings: A protective coating (e.g., lacquer or plating) can prevent nickel release, leading to a negative DMG test. However, this coating may wear off over time, exposing the underlying nickel-containing material.[9]
Visualizations
References
- 1. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 2. CEN Issues EN 1811:2023 for Nickel Release [sgs.com]
- 3. BS EN 1811:2011, The Reference Test Method for Nickel Release [teg.co.uk]
- 4. torrinomedica.it [torrinomedica.it]
- 5. tandfonline.com [tandfonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. quora.com [quora.com]
- 8. EU – New Nickel Release Standard Published – EN 1811:2023 [intertek.com]
- 9. medovate.io [medovate.io]
- 10. Nickel Release from Laptop Detected by Dimethylglyoxime (DMG) Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. Sensitivity and specificity of the nickel spot (dimethylglyoxime) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insensitivity of the routine dimethylglyoxime test for detecting release of nickel from earrings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Flotation-Spectrophotometric Preconcentration of Nickel
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preconcentration and determination of trace amounts of nickel in aqueous samples using a flotation-spectrophotometric method. This technique is noted for its simplicity, selectivity, and efficiency in isolating nickel from complex matrices.[1][2][3][4][5][6]
Principle and Applications
Principle: This method is based on the formation of a nickel complex with dimethylglyoxime (B607122) (DMG), which is then separated and preconcentrated by flotation at the interface of an aqueous solution and an immiscible organic solvent, typically n-hexane.[1][3][6] The floated complex is subsequently dissolved and nickel is determined spectrophotometrically.[1][3] The quantitative flotation of the nickel-DMG complex is effectively achieved within a pH range of 9-12.[1][2][3][4][5][6] An oxidizing agent is added after separation to facilitate the spectrophotometric measurement.[1][3][5][6]
Applications: This method is particularly useful for the determination of trace nickel concentrations in various samples, including:
-
Environmental water samples (e.g., well water, wastewater)[1][2][3][4][5][6]
-
Industrial process solutions (e.g., coating plant wastewater)[1][2][3][4][5][6]
Quantitative Data Summary
The performance of the flotation-spectrophotometric method for nickel preconcentration is summarized in the table below.
| Parameter | Value | Reference |
| Linear Range | 1 x 10⁻⁶ to 2 x 10⁻⁵ mol L⁻¹ | [3] |
| Molar Absorptivity | 5.42 x 10⁴ L mol⁻¹ cm⁻¹ at 445 nm | [3] |
| Detection Limit (3s) | 2 µg L⁻¹ | [2] |
| Relative Standard Deviation (RSD) | 2.1% (for 10 replicate analyses at 50 µg L⁻¹) | [2] |
| Optimal pH Range | 9 - 12 | [1][2][3][4][5][6] |
| Quantitative Aqueous Phase Volume | 20 - 150 mL | [2][3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the flotation-spectrophotometric determination of nickel.
Caption: Workflow for nickel preconcentration and analysis.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the flotation-spectrophotometric determination of nickel.
Reagents and Solutions
-
Standard Nickel Stock Solution (1 g L⁻¹): Dissolve 6.73 g of (NH₄)₂Ni(SO₄)₂·6H₂O in deionized water containing 2 mL of concentrated H₂SO₄ and dilute to 1 L with deionized water.[2]
-
EDTA Solution (0.02 mol L⁻¹): Prepare by dissolving the appropriate amount of ethylenediaminetetraacetic acid in deionized water.
-
Boric Acid/Sodium Borate Buffer: Prepare a buffer solution and adjust the pH to the desired value within the 9-12 range.[3]
-
Dimethylglyoxime (DMG) Solution (2% m/v): Dissolve 2 g of dimethylglyoxime in a suitable organic solvent.[3]
-
Nitric Acid (1 mol L⁻¹): Prepare by diluting concentrated nitric acid with deionized water.[2][4]
-
Oxidizing Agent: An appropriate oxidizing agent is required for the spectrophotometric determination.
Instrumentation
-
pH Meter: For accurate pH measurements.[3]
-
Spectrophotometer: Capable of measuring absorbance at 445 nm.
-
Separating Funnels (250 mL) [3]
Flotation Procedure
-
Take an aliquot of the sample solution containing not more than 50 mg of Ni into a beaker. The volume of the aqueous solution should ideally be between 20 and 150 mL for quantitative flotation.[2][3]
-
Add 5 mL of 0.02 mol L⁻¹ EDTA solution.[3]
-
Add 10 mL of the boric acid/sodium borate buffer to adjust the pH to the optimal range of 9-12.[3]
-
Transfer the solution to a 250 mL separating funnel.[3]
-
Add 2 mL of the 2% (m/v) dimethylglyoxime solution.[3]
-
Add 10 mL of n-hexane to the separating funnel.[3]
-
Stopper the funnel and shake it vigorously for 2 minutes.[3]
-
Allow the phases to separate for a few minutes. A floated layer of the Ni-DMG complex will form at the interface of the aqueous and organic phases.[3]
-
Carefully discard the lower aqueous layer and the upper organic (n-hexane) layer by slowly opening the stopcock of the funnel, leaving the floated complex behind.[3]
Spectrophotometric Determination
-
Dissolve the collected floated complex in 5 mL of 1 mol L⁻¹ nitric acid.[2][4]
-
Transfer the dissolved solution to a suitable volumetric flask.
-
Add the oxidizing agent as required by the specific spectrophotometric method for nickel-DMG.
-
Dilute the solution to the mark with deionized water.
-
Measure the absorbance of the solution at 445 nm against a reagent blank.[3]
-
Construct a calibration curve using standard nickel solutions that have undergone the same preconcentration and determination procedure to quantify the nickel concentration in the sample.
Interference Studies
This method is reported to be simple and free from the interference of all cations and anions, making it highly selective for nickel.[1][2][3][4][5][6]
Method Validation
The accuracy of this method has been successfully validated by analyzing standard reference materials (e.g., NIST 864 alloy) and through recovery studies by spiking samples with known amounts of Ni²⁺.[1][2][3][4][7]
References
Application Notes and Protocols for the Qualitative Analysis of Nickel using Dimethylglyoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of nickel (II) ions in various samples is a critical process in numerous scientific and industrial fields, including materials science, environmental monitoring, and pharmaceutical development. Dimethylglyoxime (B607122) (DMG), an organic compound with the chemical formula C₄H₈N₂O₂, serves as a highly specific and sensitive reagent for the qualitative and quantitative analysis of nickel.[1] This application note provides detailed protocols for the use of dimethylglyoxime in qualitative inorganic analysis schemes, summarizing key performance data and outlining experimental workflows.
When dimethylglyoxime is added to a neutral or slightly ammoniacal solution containing nickel (II) ions, a characteristic bright, voluminous cherry-red precipitate of nickel (II) dimethylglyoximate, [Ni(DMG)₂], is formed.[1][2][3] This reaction is highly sensitive and specific, making it an excellent confirmatory test for the presence of nickel.[1][3]
Principle of the Reaction
The reaction between nickel (II) ions and dimethylglyoxime is a chelation reaction. Two bidentate dimethylglyoxime ligands coordinate to a central nickel ion through their nitrogen atoms, forming a stable square planar complex.[1][3] This complex is further stabilized by intramolecular hydrogen bonds.[1] The overall reaction can be represented as:
Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq)[3]
The formation of the insoluble, brightly colored precipitate allows for the visual detection of nickel, even at low concentrations.
Quantitative Data Summary
The dimethylglyoxime test for nickel is characterized by its high specificity and moderate sensitivity. The following table summarizes key quantitative data related to the performance of this analytical method.
| Parameter | Value | Notes |
| Detection Limit (Spot Test) | 10 ppm (parts per million) | Refers to the detection of free nickel.[4] |
| Sensitivity | 59.3% | Based on comparison with the EN 1811 reference method for nickel release.[5] |
| Specificity | 97.5% | Based on comparison with the EN 1811 reference method for nickel release.[5] |
| Optimal pH Range | 5 - 9 | The formation of the red chelate occurs quantitatively within this range.[6][7] A pH of 8 has been cited as optimal for maximum precipitation.[8] |
| Interfering Ions | Fe²⁺, Fe³⁺, Co²⁺, Cr³⁺ | Iron ions can form a red-brown hydroxide (B78521) precipitate in alkaline conditions.[9] Cobalt and chromium can form soluble complexes with DMG, requiring the addition of more reagent.[4][6] |
| Masking Agents | Citric Acid, Tartaric Acid | These agents form soluble complexes with interfering ions like iron and chromium, preventing their precipitation.[6][7][10] |
Experimental Protocols
Protocol 1: Qualitative Spot Test for Nickel on Metallic Surfaces
This protocol is suitable for the rapid screening of metallic objects such as laboratory equipment, surgical instruments, or consumer products for the presence of nickel.
Materials:
-
1% (w/v) Dimethylglyoxime solution in ethanol
-
10% (v/v) Ammonia (B1221849) solution
-
Cotton swabs
-
Deionized water
Procedure:
-
Clean the surface of the metallic object to be tested with deionized water to remove any surface contaminants and dry it thoroughly.
-
Moisten a cotton swab with a few drops of the 1% dimethylglyoxime solution.
-
Add one to two drops of the 10% ammonia solution to the moistened cotton swab.
-
Gently rub the treated cotton swab against the metallic surface for approximately 30 seconds.
-
Observe the cotton swab for a color change.
Interpretation of Results:
-
Positive Result: The appearance of a pink to cherry-red color on the cotton swab indicates the presence of nickel.
-
Negative Result: No color change on the cotton swab suggests the absence of detectable nickel.
Protocol 2: Qualitative Analysis of Nickel in Aqueous Solutions
This protocol is designed for the detection of nickel (II) ions in a solution.
Materials:
-
Sample solution suspected to contain nickel (II) ions
-
1% (w/v) Dimethylglyoxime solution in ethanol
-
Dilute ammonia solution (e.g., 6 M)
-
Dilute hydrochloric acid (e.g., 6 M)
-
Citric acid or Tartaric acid (if interfering ions are suspected)
-
Test tubes
-
Water bath (optional)
Procedure:
-
Place approximately 1-2 mL of the sample solution into a clean test tube.
-
If the solution is acidic, add dilute ammonia solution dropwise until it is neutral or slightly alkaline. The optimal pH is between 7 and 9. You can test the pH using litmus (B1172312) paper or a pH meter.
-
If interfering ions such as iron or chromium are suspected to be present, add a small amount of citric acid or tartaric acid and stir to dissolve.
-
Add 2-3 drops of the 1% dimethylglyoxime solution to the test tube.
-
Gently shake the test tube and observe for the formation of a precipitate. The reaction can be gently warmed in a water bath to accelerate precipitate formation.[10]
Interpretation of Results:
-
Positive Result: The formation of a bright, voluminous strawberry-red or cherry-red precipitate confirms the presence of nickel (II) ions.
-
Negative Result: The absence of a red precipitate indicates that nickel (II) is not present in detectable concentrations.
Protocol 3: Qualitative Analysis of Nickel in Solid Samples (e.g., Alloys)
This protocol outlines the procedure for detecting nickel in solid materials that require dissolution.
Materials:
-
Solid sample (e.g., alloy filings)
-
Concentrated nitric acid or aqua regia
-
1% (w/v) Dimethylglyoxime solution in ethanol
-
Dilute ammonia solution (e.g., 6 M)
-
Citric acid or Tartaric acid
-
Beaker
-
Hot plate
-
Filtration apparatus (funnel and filter paper)
Procedure:
-
Weigh a small amount of the solid sample (e.g., 0.1-0.2 g) and place it in a beaker.
-
In a fume hood, carefully add a small volume of concentrated nitric acid or aqua regia to dissolve the sample. Gentle heating on a hot plate may be necessary to facilitate dissolution.
-
Once the sample is completely dissolved, allow the solution to cool.
-
Dilute the solution with deionized water.
-
If necessary, filter the solution to remove any insoluble residue.
-
Transfer a small volume (1-2 mL) of the clear solution to a test tube.
-
Add a small amount of citric acid or tartaric acid to the solution to mask any potential interfering ions.
-
Neutralize the acidic solution by adding dilute ammonia solution dropwise until it is slightly alkaline (pH 7-9).
-
Add 2-3 drops of the 1% dimethylglyoxime solution.
-
Observe for the formation of a precipitate.
Interpretation of Results:
-
Positive Result: The formation of a characteristic cherry-red precipitate indicates the presence of nickel in the original solid sample.
-
Negative Result: No red precipitate formation suggests the absence of nickel.
Visualizations
Chemical Reaction Pathway
Caption: Formation of the Nickel-Dimethylglyoxime Complex.
Experimental Workflow for Qualitative Analysis of Nickel in a Solution
Caption: Workflow for Nickel Detection in Solutions.
Logical Relationships in a Qualitative Inorganic Analysis Scheme
Caption: Nickel Separation in Qualitative Analysis.
References
- 1. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]
- 2. quora.com [quora.com]
- 3. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 4. people.bu.edu [people.bu.edu]
- 5. Sensitivity and specificity of the nickel spot (dimethylglyoxime) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Determination of ni dmg | DOCX [slideshare.net]
- 8. saimm.co.za [saimm.co.za]
- 9. quora.com [quora.com]
- 10. egyankosh.ac.in [egyankosh.ac.in]
Troubleshooting & Optimization
Technical Support Center: Gravimetric Analysis of Nickel with Dimethylglyoxime
Welcome to the technical support center for the gravimetric analysis of nickel using dimethylglyoxime (B607122) (DMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences and challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the gravimetric determination of nickel.
Problem: Incomplete Precipitation of Nickel Dimethylglyoxime
-
Symptom: The filtrate remains colored (pink or reddish) after filtration, or adding a few more drops of dimethylglyoxime to the filtrate produces more precipitate.
-
Possible Causes & Solutions:
-
Incorrect pH: The precipitation of this compound is quantitative in a pH range of 5 to 9.[1][2][3] If the pH is too acidic (below 5), the precipitate will dissolve.[1][2][4] If it's too alkaline, other metal hydroxides may precipitate.
-
Action: Adjust the pH of the solution to be slightly alkaline (pH 7-9) using dilute ammonia (B1221849) solution.[1][5] Use a pH meter or pH indicator paper to verify. An ammonia or citrate (B86180) buffer can be used to maintain the correct pH.[1][2]
-
-
Insufficient Dimethylglyoxime: An inadequate amount of DMG will lead to incomplete precipitation of nickel.
-
Low Temperature: Precipitation may be slower at lower temperatures.
-
Action: Gently warm the solution to 60-80°C after adding the DMG to promote complete precipitation.
-
-
Problem: Co-precipitation of Interfering Ions
-
Symptom: The final weight of the precipitate is higher than expected, leading to inaccurate results. The color of the precipitate may also be off (e.g., brownish instead of bright red).
-
Possible Causes & Solutions:
-
Presence of Iron (Fe³⁺): Ferric ions can precipitate as iron(III) hydroxide (B78521) in the alkaline conditions used for nickel precipitation.[6] Ferrous ions (Fe²⁺) can also form a red-colored complex with DMG.
-
Presence of Cobalt (Co²⁺) or Copper (Cu²⁺): These ions can also form complexes with DMG, although they are generally more soluble.[1][2] High concentrations of cobalt may lead to co-precipitation.[8][9]
-
Action:
-
For Cobalt: A larger excess of DMG may be required to ensure all nickel precipitates before cobalt.[1][2] In cases of high cobalt concentrations, a double precipitation might be necessary.[10]
-
For Copper: Interference from copper can be eliminated by precipitating in a solution containing tartrate and sodium thiosulfate (B1220275) at a pH of 5.5–6.5.[11] A double precipitation is often required if more than 3-5 mg of copper is present.[10]
-
-
-
Presence of Chromium (Cr³⁺): Chromium can precipitate as chromium hydroxide.
-
Action: Add tartrate or citrate ions to form a soluble complex with chromium, preventing its precipitation.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the precipitation of this compound?
A1: The quantitative precipitation of the red this compound complex occurs in a pH range of 5 to 9.[1][2][3] It is crucial to maintain the pH within this range. In acidic solutions (pH < 5), the precipitate is soluble, while in strongly alkaline solutions, there is a risk of precipitating metal hydroxides.[1][2][4][12]
Q2: Why is an alcoholic solution of dimethylglyoxime used?
A2: Dimethylglyoxime has low solubility in water (0.063 g in 100 mL at 25°C).[2] Therefore, it is typically prepared as a 1% solution in ethanol (B145695) or another alcohol to ensure a sufficient concentration for complete precipitation of the nickel complex.[2][13]
Q3: How can I prevent the interference of iron in my analysis?
A3: Iron is a common interference. To prevent it:
-
Ensure all iron is in the +3 oxidation state (ferric) by adding nitric acid and boiling.
-
Add a complexing agent such as tartaric acid or citric acid to the solution.[2][7] These agents form a stable, soluble complex with Fe³⁺, keeping it in solution when the pH is raised for nickel precipitation.[2]
Q4: My precipitate is very bulky and difficult to filter. What can I do?
A4: this compound is known to be a bulky precipitate.[1][2][3] To obtain a denser, more easily filterable precipitate, it is recommended to perform the precipitation from a homogeneous solution. This can be achieved by adjusting the pH to 3 or 4, adding the dimethylglyoxime, and then slowly increasing the pH by the gradual addition of a dilute ammonia solution or by the hydrolysis of urea.[1][2][3]
Q5: What is the correct drying temperature for the this compound precipitate?
A5: The precipitate should be dried to a constant weight at a temperature of 110-120°C. This temperature is sufficient to remove any excess water and volatilize any co-precipitated dimethylglyoxime reagent without decomposing the nickel complex.[14]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| pH for Precipitation | 5 - 9 | Quantitative precipitation occurs in this range.[1][2][3] |
| 8 | An optimal pH for achieving over 98% nickel precipitation.[8] | |
| Drying Temperature | 110 - 120 °C | For drying the precipitate to a constant weight. |
| Dimethylglyoxime Solution | 1% in ethanol | A slight excess is required for complete precipitation. |
| Heating during Precipitation | 60 - 80 °C | Promotes the formation of a more crystalline precipitate. |
Experimental Protocols
Standard Gravimetric Determination of Nickel
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., dilute nitric acid).
-
Dilute the solution to approximately 200 mL with deionized water in a beaker.
-
Heat the solution to 60-80°C on a hot plate.
-
Add a slight excess of a 1% alcoholic solution of dimethylglyoxime with constant stirring.
-
Slowly add dilute ammonia solution dropwise while stirring until the solution is slightly ammoniacal (a faint smell of ammonia is present). A red precipitate will form.[4]
-
Digest the precipitate by keeping the beaker on a water bath for 30-60 minutes to encourage the formation of larger particles.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible (G4).
-
Wash the precipitate with cold deionized water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).
-
Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.
-
Cool the crucible in a desiccator before weighing.
-
Calculate the percentage of nickel in the original sample based on the weight of the this compound precipitate.
Determination of Nickel in the Presence of Iron
-
Follow steps 1 and 2 of the standard protocol.
-
Add approximately 5 mL of concentrated nitric acid and gently boil the solution to oxidize any Fe²⁺ to Fe³⁺.
-
Add a sufficient amount of tartaric acid or citric acid to complex all the iron present (a general rule is to add an amount equal to the estimated weight of iron).
-
Proceed from step 3 of the standard protocol.
Visualizations
Caption: Experimental workflow for the gravimetric determination of nickel.
Caption: Troubleshooting decision tree for common issues.
References
- 1. people.bu.edu [people.bu.edu]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 5. quora.com [quora.com]
- 6. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 7. Determination of ni dmg | DOCX [slideshare.net]
- 8. saimm.co.za [saimm.co.za]
- 9. Dimethylglyoxime based ion-imprinted polymer for the determination of Ni(II) ions from aqueous samples [scielo.org.za]
- 10. The determination of nickel with dimethylglyoxime in iron and steel containing cobalt and copper - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. The gravimetric determination of nickel with dimethylglyoxime in the presence of copper | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. byjus.com [byjus.com]
- 14. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
Technical Support Center: Nickel Dimethylglyoxime Gravimetric Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent co-precipitation and other common issues encountered during the gravimetric determination of nickel using the dimethylglyoxime (B607122) (DMG) method.
Frequently Asked Questions (FAQs)
Q1: What is co-precipitation in the context of the nickel dimethylglyoxime method?
A1: Co-precipitation is the unwanted precipitation of impurities along with the desired nickel dimethylglyoximate precipitate.[1] These impurities can be other metal ions present in the sample or excess precipitating reagent. Co-precipitation leads to an erroneously high mass of the precipitate and, consequently, an inaccurate, higher calculated concentration of nickel.[2] The primary types of co-precipitation are inclusion (where an impurity ion is incorporated into the crystal lattice of the precipitate) and occlusion (where impurities are physically trapped within the growing crystal).[1]
Q2: What are the most common interfering ions in this method?
A2: The most common interfering ions that can co-precipitate with nickel dimethylglyoximate are Iron (Fe³⁺), Chromium (Cr³⁺), and Cobalt (Co²⁺).[3][4] Palladium (Pd²⁺) and Platinum (Pt²⁺) also form precipitates with dimethylglyoxime.[2][4] Under the slightly alkaline conditions required for nickel precipitation, Fe³⁺ and Cr³⁺ can precipitate as hydroxides.[3][4] Cobalt forms a soluble complex with DMG, but if a large excess of the reagent is used, it can also co-precipitate.[3][5]
Q3: Why is controlling the pH crucial in this experiment?
A3: The pH of the solution is a critical parameter for the quantitative precipitation of nickel dimethylglyoximate. The bright red nickel(II) dimethylglyoximate complex forms quantitatively in a pH range of 5 to 9.[3][5][6] If the pH is too low (acidic), the equilibrium shifts, and the precipitate will dissolve back into the solution.[3][6] If the pH is too high, there is an increased risk of precipitating interfering metal hydroxides, such as iron(III) hydroxide.[4] Therefore, maintaining the proper pH ensures complete precipitation of nickel while minimizing the co-precipitation of other metal hydroxides.
Q4: Can excess dimethylglyoxime reagent cause problems?
A4: Yes, a large excess of the dimethylglyoxime (DMG) reagent should be avoided.[1][5][6] DMG itself is only sparingly soluble in water and is typically prepared in an alcoholic solution.[3] Adding a significant excess can cause the reagent to crystallize out of the solution along with the nickel complex, leading to a positive error in the final mass.[3][5][7] The complex is also slightly soluble in alcohol, so minimizing the volume of the alcoholic DMG solution helps to reduce this potential source of error.[3][6]
Q5: What is the purpose of adding tartaric or citric acid?
A5: Tartaric acid or citric acid are added as "masking agents" to prevent the precipitation of interfering ions like Fe³⁺ and Cr³⁺.[3] These acids form stable, soluble complexes with the interfering metal ions, keeping them in the solution even when the pH is raised to the optimal range for nickel precipitation.[3][8] This selective complexation prevents their co-precipitation as hydroxides.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Final calculated nickel concentration is unexpectedly high. | 1. Co-precipitation of interfering metal hydroxides (e.g., Fe(OH)₃).[4]2. Co-precipitation of excess dimethylglyoxime reagent.[3][5]3. Incomplete washing of the precipitate. | 1. Add a masking agent: Ensure tartaric or citric acid was added before making the solution alkaline to complex interfering ions.[3][9]2. Control reagent addition: Avoid a large excess of the DMG solution.[1][6]3. Improve washing: Wash the precipitate thoroughly with cold, dilute ammonia (B1221849) solution until a test for chloride ions (using AgNO₃) is negative.[3][8] |
| The precipitate is difficult to filter or appears colloidal. | 1. Precipitation was carried out too quickly or from a concentrated solution, leading to the formation of very small particles.[9]2. Insufficient digestion time. | 1. Promote crystal growth: Perform the precipitation from a hot, dilute solution and add the precipitating agent slowly with constant stirring.[1][9]2. Digest the precipitate: Allow the precipitate to stand in the hot mother liquor for at least an hour to encourage the growth of larger, more easily filterable crystals.[1][9] |
| No precipitate or very little precipitate forms. | 1. The pH of the solution is too acidic (below 5).[3][6]2. Insufficient dimethylglyoxime was added, especially if other complex-forming metals like cobalt are present.[3][5] | 1. Adjust pH: Slowly add dilute ammonia solution while stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). Check the pH to ensure it is within the 5-9 range.[3][6]2. Test for complete precipitation: After filtering, add a few more drops of DMG solution to the filtrate. If more precipitate forms, it indicates that the initial precipitation was incomplete.[3] |
| The color of the precipitate is not the characteristic scarlet red. | 1. Presence of significant impurities or interfering ions affecting the complex formation.[9] | 1. Review sample composition: Re-evaluate the potential interfering ions in the sample.2. Employ masking agents: Ensure appropriate masking agents for known interferences have been used.[9] |
Experimental Protocol: Gravimetric Determination of Nickel with Co-precipitation Prevention
This protocol outlines the key steps for the gravimetric analysis of nickel using dimethylglyoxime, with specific measures to minimize co-precipitation.
-
Sample Preparation and Dissolution:
-
Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in dilute nitric acid.
-
Gently heat the solution to complete the dissolution process.
-
Dilute the solution with deionized water.
-
-
Masking of Interfering Ions:
-
pH Adjustment (Initial):
-
Heat the solution to approximately 70-80°C.
-
Slowly add dilute ammonia solution with constant stirring until the solution is just slightly alkaline. A faint smell of ammonia should be detectable.[11] If a precipitate of metal hydroxides forms, re-acidify the solution with HCl, add more tartaric/citric acid, and repeat the neutralization.[3]
-
-
Precipitation of Nickel Dimethylglyoximate:
-
Digestion of the Precipitate:
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
-
Wash the precipitate several times with cold, dilute ammonia solution to remove any soluble impurities.
-
Finally, wash with cold deionized water until the washings are free of chloride ions (test with acidified silver nitrate (B79036) solution).[8]
-
-
Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.[11]
-
Cool the crucible in a desiccator before each weighing.
-
From the mass of the nickel dimethylglyoximate precipitate, calculate the percentage of nickel in the original sample.
-
Visualizations
Caption: A flowchart for troubleshooting common issues in the this compound method.
Caption: A sequential workflow for the gravimetric determination of nickel.
References
- 1. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.bu.edu [people.bu.edu]
- 6. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 7. quora.com [quora.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. metrohm.com [metrohm.com]
- 11. Ni DMG Solution Preparation | PDF | Filtration | Ammonia [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Determination of ni dmg | DOCX [slideshare.net]
Technical Support Center: Managing Nickel Dimethylglyoxime Precipitates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the gravimetric determination of nickel using dimethylglyoxime (B607122). The bulky nature of the nickel dimethylglyoxime (Ni(DMG)₂) precipitate can present challenges during experimental work. This guide offers solutions to common issues encountered during precipitation, filtration, and handling.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound precipitate so bulky and difficult to filter?
A1: The this compound complex forms a flocculent, voluminous precipitate with low density.[1][2] This is an inherent characteristic of the compound's crystal structure. The bulky nature can lead to slow filtration rates and potential clogging of filter media.
Q2: What is the optimal pH for the quantitative precipitation of nickel with dimethylglyoxime?
A2: The quantitative precipitation of this compound occurs in a solution buffered to a pH range of 5 to 9.[1][2][3] Below pH 5, the equilibrium shifts, favoring the dissolution of the complex.[1][3] In strongly acidic solutions, the dimethylglyoxime, being a weak acid, remains undissociated, preventing the formation of the precipitate.[4][5]
Q3: Can other metal ions interfere with the determination of nickel?
A3: Yes, other metal ions can interfere. For instance, iron (II) can also form a red-colored complex with dimethylglyoxime.[6] To prevent this, oxidizing iron (II) to iron (III) and then masking it with tartaric or citric acid is a common practice.[1][6] These masking agents form soluble complexes with potential interferents like iron and chromium, preventing their precipitation.[1]
Q4: What is the purpose of adding the dimethylglyoxime solution slowly and with constant stirring?
A4: Slow addition of the precipitating agent while constantly stirring promotes the formation of larger, more compact crystals.[2] This technique, along with carrying out the precipitation in a hot, dilute solution, helps to minimize the formation of a very fine, colloidal precipitate that is difficult to filter.[2]
Q5: How can I be sure that all the nickel has precipitated?
A5: To check for completeness of precipitation, after allowing the precipitate to settle, add a few more drops of the dimethylglyoxime solution to the clear supernatant.[1] If no more red precipitate forms, the precipitation is considered complete.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate is too fine and passes through the filter medium. | 1. Precipitation was carried out too quickly. 2. The solution was not sufficiently heated. 3. The solution was too concentrated. | 1. Add the dimethylglyoxime solution dropwise with vigorous stirring. 2. Perform the precipitation from a hot solution (60-80°C).[6] 3. Ensure the initial nickel solution is sufficiently dilute.[2] 4. Consider using the method of homogeneous precipitation.[1] |
| The filtrate is colored, indicating incomplete precipitation. | 1. The pH of the solution is too low (acidic). 2. Insufficient amount of dimethylglyoxime was added. | 1. Adjust the pH to the optimal range of 5-9 using dilute ammonia (B1221849) solution.[2][3] 2. Test for completeness of precipitation by adding more dimethylglyoxime to the supernatant. If more precipitate forms, add a slight excess of the reagent. |
| A white precipitate forms along with the red this compound. | 1. A large excess of the alcoholic dimethylglyoxime solution was used. | 1. Avoid adding a large excess of the precipitating agent, as dimethylglyoxime itself is only sparingly soluble in water and may precipitate.[1][3] |
| The final weight of the precipitate is unexpectedly high. | 1. Co-precipitation of interfering ions. 2. Incomplete washing of the precipitate. | 1. Use masking agents like tartaric or citric acid to prevent the precipitation of other metal hydroxides.[1][6] 2. Wash the precipitate thoroughly with cold water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).[6] |
| The weight of the crucible with the precipitate is not constant after repeated drying. | 1. The precipitate is not completely dry. 2. The precipitate is decomposing at the drying temperature. | 1. Continue the cycle of drying in an oven at 110-120°C, cooling in a desiccator, and weighing until a constant mass is achieved.[6] 2. Ensure the oven temperature does not significantly exceed 120°C to avoid decomposition of the complex. |
Experimental Protocols
Gravimetric Determination of Nickel
This protocol outlines the key steps for the precipitation of nickel with dimethylglyoxime.
-
Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., nitric acid).[7] If interfering ions are present, add a masking agent such as tartaric or citric acid.[1][6] Dilute the solution with distilled water.
-
Precipitation: Heat the solution to 60-80°C.[6] Slowly add a 1% alcoholic solution of dimethylglyoxime with constant stirring. Then, add dilute ammonia solution dropwise until the solution is slightly ammoniacal and a red precipitate forms.[6]
-
Digestion: Allow the precipitate to stand on a water bath for 20-30 minutes to encourage the formation of larger particles.[6] Let it cool to room temperature.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.[1]
-
Washing: Wash the precipitate with cold water until the filtrate is free from chloride ions.[6] This can be tested by adding a few drops of silver nitrate solution to a small portion of the washings.
-
Drying: Dry the crucible and precipitate in an oven at 110-120°C for at least one hour.[6]
-
Weighing: Cool the crucible in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is obtained.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the precipitation of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. people.bu.edu [people.bu.edu]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
effect of pH on the quantitative precipitation of nickel dimethylglyoxime
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of pH on the quantitative precipitation of nickel with dimethylglyoxime (B607122) (DMG).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the quantitative precipitation of nickel dimethylglyoxime?
For quantitative precipitation of the this compound complex, the pH of the solution should be maintained between 5 and 9.[1][2][3][4] The formation of the characteristic cherry-red precipitate is complete within this range. Many protocols recommend a slightly alkaline medium, often adjusted with ammonia (B1221849).[5][6]
Q2: What occurs if the solution's pH is too low (acidic)?
If the pH drops below 5, the precipitation will be incomplete.[1][7] In a highly acidic environment, the equilibrium of the reaction shifts to the left, favoring the soluble nickel(II) ions (Ni²⁺) and the protonated form of dimethylglyoxime.[2][6] This causes the this compound precipitate to dissolve back into the solution.[1][7]
Q3: What happens if the solution's pH is too high (alkaline)?
While precipitation occurs in alkaline conditions, a pH that is too high can lead to two main issues. Firstly, there is a risk of co-precipitating nickel(II) hydroxide (B78521) (Ni(OH)₂), which would lead to erroneously high results.[8] Secondly, at a pH above 9, the efficiency of complex formation may decrease as nickel ions can form hydroxide species that do not readily react with the DMG ligand.[9][10]
Q4: How can I prevent other metal ions like iron from interfering with the analysis?
Interference from other metal ions, such as iron(III), which can precipitate as hydroxides in the required pH range, is a common issue. To prevent this, a masking agent like tartaric acid or citric acid should be added to the solution before adjusting the pH with ammonia.[2][3][5] These agents form stable, soluble complexes with potential interfering ions, keeping them in the solution while the this compound selectively precipitates.[5]
Q5: What is homogeneous precipitation and why is it sometimes recommended?
Homogeneous precipitation is a technique used to produce a denser, more compact, and easily filterable precipitate.[2][7] This is achieved by adjusting the initial pH to an acidic level (e.g., 3 or 4) and then adding urea (B33335).[2][7] Upon heating, the urea slowly hydrolyzes to generate ammonia uniformly throughout the solution. This gradual and uniform increase in pH causes the slow and controlled formation of the this compound precipitate, improving its physical characteristics.[2]
Troubleshooting Guide
Issue: No red precipitate forms after adding dimethylglyoxime and ammonia.
-
Cause: The pH of the solution is likely too acidic.
-
Solution: Check the pH of the solution using pH paper or a pH meter. Carefully add dilute ammonia solution dropwise while stirring until the solution is slightly alkaline and a faint smell of ammonia is detectable.[6] The optimal range for precipitation to begin is between pH 5 and 9.[1]
Issue: The red precipitate forms initially but then dissolves.
-
Cause: The solution has become too acidic, causing the precipitate to dissolve.[6][7] This can happen if an insufficient amount of buffer was used or if other reactions in the solution are producing acid.
-
Solution: Re-adjust the pH by slowly adding dilute ammonia. Use a citrate (B86180) or ammonia buffer to stabilize the pH within the optimal 5-9 range for the duration of the experiment.[1][2]
Issue: The final calculated percentage of nickel is unexpectedly low.
-
Cause 1: Incomplete precipitation due to the pH being too low.[7]
-
Solution 1: Ensure the pH is maintained in the weak ammonia range (pH 7-9) during the entire precipitation and digestion period.[2]
-
Cause 2: The precipitate was washed with pure distilled water, which can cause some of the precipitate to redissolve (peptization).
-
Solution 2: Wash the precipitate with cold water to which a small amount of ammonia has been added.[2]
-
Cause 3: Insufficient dimethylglyoxime reagent was added.
-
Solution 3: After filtering, test the filtrate for completeness of precipitation by adding a few more milliliters of the dimethylglyoxime solution. If more precipitate forms, the initial amount was insufficient.[2]
Issue: The final calculated percentage of nickel is unexpectedly high.
-
Cause 1: Co-precipitation of interfering metal hydroxides (e.g., Fe(OH)₃).
-
Solution 1: Ensure a sufficient amount of a masking agent (tartaric or citric acid) was added before making the solution alkaline.[5]
-
Cause 2: Excess dimethylglyoxime reagent precipitated from the alcoholic solution. Dimethylglyoxime has low solubility in water.[2]
-
Solution 2: Avoid adding a large excess of the DMG reagent. The amount added should be just enough to ensure complete precipitation of the nickel.[1]
-
Cause 3: The precipitate was not dried to a constant weight.
-
Solution 3: Continue the cycle of drying in an oven (110-120°C), cooling in a desiccator, and weighing until consecutive weights agree within ±0.4 mg.[2][6]
Quantitative Data on Precipitation Efficiency
While detailed datasets are specific to experimental conditions, literature provides a clear indication of the optimal pH range for achieving maximum precipitation.
| pH Range | Nickel Precipitation Efficiency | Notes |
| < 5 | Incomplete / Poor | The complex is soluble in mineral acids; equilibrium favors dissolved Ni²⁺.[1][6][7] |
| 5 - 9 | Quantitative / Optimal | The formation of the red chelate occurs quantitatively.[1][2][3] |
| 6 - 8 | > 98% | Studies show negligible impact on Ni precipitation in this range, with up to 98.5% achieved at pH 8.[11] |
| > 9 | Decreasing / Risk of Error | Potential for co-precipitation of nickel hydroxide and formation of non-reactive nickel species.[9][10] |
Experimental Protocol
Gravimetric Determination of Nickel with Dimethylglyoxime
-
Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in a 400 mL beaker using dilute hydrochloric acid. Dilute the solution to approximately 150-200 mL with distilled water.[6][12]
-
Masking of Interfering Ions: Add approximately 5 g of tartaric acid or citric acid to the solution and stir until dissolved. This will keep ions like Fe³⁺ in solution.[5] Heat the solution to 60-80°C.[6]
-
Initial pH Adjustment: In a fume hood, slowly add dilute ammonium (B1175870) hydroxide until the solution is neutral or slightly alkaline. A distinct smell of ammonia should be present. If any precipitate of metal hydroxides forms, re-acidify with HCl, add more tartaric acid, and repeat the neutralization.[2][5]
-
Precipitation: Add approximately 20-30 mL of a 1% (w/v) alcoholic solution of dimethylglyoxime.[5][12] Immediately follow this by adding dilute ammonia solution dropwise and with constant stirring until the formation of the red this compound precipitate is complete.
-
Digestion: Keep the beaker with the precipitate on a water bath or hot plate at 60°C for at least 30-60 minutes.[6] This process, known as digestion, allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable solid.
-
Filtration and Washing: Allow the beaker to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible (G4).[3] Wash the precipitate several times with cold water containing a few drops of ammonia until the washings are free of chloride ions (test with acidified silver nitrate (B79036) solution).[2][5]
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C for at least one hour.[6] Transfer the crucible to a desiccator to cool to room temperature. Weigh the crucible accurately. Repeat the drying, cooling, and weighing steps until a constant mass is achieved.[6]
-
Calculation: Calculate the mass of the this compound precipitate. Using the stoichiometric relationship (gravimetric factor), determine the mass and percentage of nickel in the original sample.
Visualizations
Logical Relationship of pH Effect
Caption: Effect of pH on Nickel-DMG Equilibrium.
Troubleshooting Workflow for Incomplete Precipitation
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. people.bu.edu [people.bu.edu]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Determination of ni dmg | DOCX [slideshare.net]
- 4. Buy this compound (EVT-1485760) | 13478-93-8 [evitachem.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 7. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. saimm.co.za [saimm.co.za]
- 12. researchgate.net [researchgate.net]
dissolution of nickel dimethylglyoxime precipitate in acidic medium
Welcome to the technical support center for handling nickel dimethylglyoxime (B607122) (Ni(DMG)₂) precipitates. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work, specifically focusing on the dissolution of the Ni(DMG)₂ complex in acidic media.
Frequently Asked Questions (FAQs)
Q1: Why does the red nickel dimethylglyoxime precipitate dissolve in an acidic medium?
The dissolution of the this compound [Ni(C₄H₇N₂O₂)₂] precipitate in an acidic medium is a classic example of Le Châtelier's principle. The formation of the complex is a pH-dependent equilibrium reaction. In acidic conditions (pH < 5), the concentration of hydrogen ions (H⁺) increases. These protons react with the dimethylglyoximate anions (DMG⁻), protonating them to form the neutral dimethylglyoxime molecule (H₂DMG).[1][2][3][4] This reduces the concentration of the DMG⁻ ligand available to complex with the Ni²⁺ ions, causing the equilibrium to shift away from the solid precipitate and towards the soluble nickel(II) ions and the protonated ligand, resulting in the dissolution of the precipitate.[2][4][5]
Q2: What is the chemical reaction for the dissolution of Ni(DMG)₂ in acid?
The solid this compound complex reacts with hydrogen ions in a reversible reaction. The overall equation can be represented as:
Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq) ⇌ Ni²⁺(aq) + 2C₄H₈N₂O₂(aq)
In this reaction, the solid red precipitate on the left is converted into soluble nickel(II) ions and neutral dimethylglyoxime molecules on the right.
Q3: What is the optimal pH range for the quantitative precipitation of Ni(DMG)₂, and why is a lower pH problematic?
The quantitative precipitation of the cherry-red Ni(DMG)₂ complex occurs in a solution buffered to a pH range of 5 to 9.[2][3][4][5] If the pH drops below 5, the solution becomes too acidic, and the equilibrium favors the dissolution of the precipitate back into the solution, leading to incomplete precipitation and inaccurate analytical results.[2][3][4][5]
Q4: Which acids are typically used to dissolve the Ni(DMG)₂ precipitate?
Mineral acids are effective for dissolving the Ni(DMG)₂ precipitate.[2][6] Commonly used acids in experimental protocols include:
The choice of acid may depend on the subsequent analytical steps. For instance, nitric acid is a strong oxidizing agent and might be used if the sample needs to be digested.[7][9]
Q5: Does the concentration of the acid affect the dissolution process?
Yes, the concentration of the acid is a critical factor. A sufficiently high concentration of H⁺ ions is required to shift the equilibrium towards the dissolution of the complex. While a very dilute acid might dissolve the precipitate slowly or incompletely, a concentrated acid ensures rapid and complete dissolution.[9] However, the minimum necessary concentration should be used to avoid introducing large amounts of acid that might interfere with subsequent experimental stages.
Troubleshooting Guide
Problem: The Ni(DMG)₂ precipitate is not dissolving or is dissolving incompletely after adding acid.
| Possible Cause | Recommended Solution |
| Insufficient Acid / pH not low enough | The most common cause is that the solution is not acidic enough to fully shift the reaction equilibrium. Add more of the selected acid dropwise while stirring. Use a pH meter or pH paper to confirm that the pH of the solution is well below 5.[2][5] |
| Low Temperature | Dissolution kinetics can be slow at low temperatures. Gently warm the solution on a hot plate to 60-80°C to increase the rate of dissolution.[8] Avoid boiling, as it can cause splattering. |
| Large Precipitate Particles | The bulky nature of the Ni(DMG)₂ precipitate can result in large agglomerates with a low surface area, slowing down the reaction.[2] Increase the stirring rate or use a glass rod to manually break up the precipitate, thereby increasing its exposure to the acid. |
Problem: The solution color changes unexpectedly (e.g., to yellow or brown) upon adding acid.
| Possible Cause | Recommended Solution |
| Presence of Interfering Ions | Other metal ions, such as iron(III), can form colored complexes. In steel analysis, for example, iron is a common interference. To prevent this, masking agents like tartaric acid or citric acid are typically added before precipitation to form stable, soluble complexes with potential interfering ions, keeping them in solution.[5] |
| Oxidation by Nitric Acid | If using nitric acid, especially when heated, reddish-brown nitrogen dioxide (NO₂) gas may be evolved as the acid oxidizes components of the solution.[5] This is often an expected part of a sample digestion process. Ensure this step is performed in a well-ventilated fume hood. |
Problem: A different, non-red precipitate forms after the initial dissolution.
| Possible Cause | Recommended Solution |
| Precipitation of Excess Reagent | Dimethylglyoxime itself has low solubility in water. If a large excess of an alcoholic solution of DMG was used during the initial precipitation, it might crystallize out of the solution, especially upon changes in temperature or solvent composition.[2][5] It is crucial to avoid adding a large excess of the precipitating agent.[2][3][4] |
| Insoluble Residue from Original Sample | If analyzing a complex sample (e.g., an alloy), the initial acid digestion may have left behind insoluble components like silica.[5] This residue would remain undissolved. The protocol should include a filtration step after the initial sample dissolution to remove such materials.[5] |
Data Summary
The dissolution of Ni(DMG)₂ is primarily governed by the pH of the medium. The following table summarizes the key parameters and their effects on the process.
| Parameter | Effect on Dissolution | Optimal Condition for Dissolution | Notes |
| pH | Decreasing pH increases solubility. | pH < 5 | The complex is quantitatively precipitated in the pH range of 5-9.[2][3][4][5] |
| Temperature | Increasing temperature increases the rate of dissolution. | 60 - 80 °C | Avoid boiling to prevent sample loss due to splattering.[5] |
| Acid Type | Strong mineral acids (HCl, HNO₃, H₂SO₄) are effective. | Dependent on subsequent analysis | The choice of acid can impact downstream applications. Nitric acid is oxidizing. |
| Stirring | Vigorous stirring increases the dissolution rate. | Constant, vigorous stirring | Helps break down the bulky precipitate and increases surface area contact with the acid. |
| Interfering Ions (e.g., Fe³⁺, Cr³⁺) | Can form other precipitates or colored solutions. | Masking agents (tartaric/citric acid) added prior to precipitation. | Masking agents form soluble complexes with interfering ions, preventing their precipitation with DMG or hydroxide.[5] |
Experimental Protocol: Dissolution of Ni(DMG)₂ Precipitate
This protocol outlines the standard procedure for dissolving a pre-formed and filtered Ni(DMG)₂ precipitate for subsequent analysis.
Materials:
-
Beaker or flask containing the Ni(DMG)₂ precipitate.
-
Mineral acid (e.g., 6M HCl or 6M HNO₃).
-
Stirring hot plate and magnetic stir bar.
-
Glass rod.
-
Deionized water.
-
pH indicator paper or a calibrated pH meter.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood, especially if using nitric acid or heating.
-
Initial Setup: Place the beaker containing the filtered (but still moist) Ni(DMG)₂ precipitate on a stirring hot plate. If the precipitate was dried, it may be necessary to transfer it to a suitable beaker. Add a magnetic stir bar.
-
Add Deionized Water: Add a small amount of deionized water (e.g., 20-30 mL) to create a slurry. This facilitates even mixing and reaction with the acid.
-
Acid Addition: Begin stirring the slurry. Slowly and carefully add the chosen mineral acid (e.g., 6M HCl) to the beaker. Add the acid dropwise or in small portions.
-
Observation: The characteristic red color of the precipitate should begin to fade as it dissolves to form a pale green or aqua-colored solution, which is characteristic of the [Ni(H₂O)₆]²⁺ ion.[5]
-
Heating and Stirring: Turn on the heat to gently warm the solution to approximately 60-80°C. Continue stirring until all the red precipitate has completely dissolved.[8] Use a glass rod to break up any stubborn clumps.
-
pH Confirmation: After the solid appears to be fully dissolved, turn off the heat. Use pH paper or a pH meter to check if the solution is strongly acidic (pH < 5). If not, add a few more drops of acid until the target pH is reached.
-
Final Solution: The resulting clear solution now contains the nickel as soluble Ni²⁺ ions and is ready for the next stage of your experimental workflow.
Visual Diagrams
Caption: Chemical equilibrium of Ni(DMG)₂ dissolution in acid.
References
- 1. quora.com [quora.com]
- 2. people.bu.edu [people.bu.edu]
- 3. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]
- 4. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
optimizing reagent concentration for complete nickel precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reagent concentrations for the complete precipitation of nickel. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the yield and purity of your nickel precipitates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for nickel precipitation?
A1: Common reagents for precipitating nickel from a solution include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), magnesium oxide (MgO), and specialty reagents like salicylaldoxime. The choice of reagent depends on factors such as the desired purity of the precipitate, the presence of other metal ions, and cost considerations. Sodium hydroxide is widely used due to its effectiveness and low cost.[1][2]
Q2: What is the optimal pH for complete nickel precipitation?
A2: The optimal pH for nickel precipitation is highly dependent on the precipitating reagent. For hydroxide precipitation using reagents like NaOH, a pH of around 10.8 to 11 is often required for complete precipitation.[3][4] However, the ideal pH can vary; for instance, when precipitating nickel chromate (B82759), a pH range of 7 to 9 is recommended to avoid the co-precipitation of nickel hydroxide.[5] Some protocols may also employ a two-stage precipitation process with different pH values at each stage to improve selectivity and yield.[6]
Q3: How does temperature affect nickel precipitation?
A3: Temperature can influence both the reaction kinetics and the solubility of the nickel precipitate. For some processes, such as precipitation with MgO, temperatures around 50°C to 60°C have been shown to achieve high nickel recovery.[7][8] However, for other systems, like nickel chromate precipitation, conducting the reaction at or below room temperature is favored to minimize solubility and maximize yield.[5] It's important to note that higher temperatures can sometimes lead to the formation of different nickel species, such as NiO instead of Ni(OH)₂.
Q4: Can the concentration of the precipitating reagent impact the yield?
A4: Yes, the concentration of the precipitating reagent is a critical factor. For precipitation to occur, the ion product of the nickel salt must exceed its solubility product constant (Ksp).[5] Using stoichiometric amounts or a slight excess of the precipitating agent can help ensure the complete precipitation of nickel ions.[5] However, an excessive amount of reagent can sometimes lead to the formation of complex ions or co-precipitation of impurities.
Q5: What are some common impurities in nickel precipitates and how can they be avoided?
A5: Common impurities can include co-precipitated metal hydroxides (if other metals are present in the solution) or unwanted side products like nickel hydroxide when another nickel salt is the target.[5] To avoid impurities, it is crucial to control the pH and temperature of the reaction.[9] Selective precipitation techniques, such as a two-stage process, can also be employed to first remove other metal ions at a different pH before precipitating the nickel.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Precipitate Formation | Incorrect pH: The pH of the solution is outside the optimal range for nickel precipitation. | Carefully measure the pH with a calibrated meter and adjust it to the recommended range for your specific reagent (e.g., pH 10.8-11 for NaOH).[3][4] |
| Insufficient Reagent: The amount of precipitating reagent is not enough to precipitate all the nickel ions. | Ensure a stoichiometric or slight excess of the precipitating reagent is used.[5] | |
| Low Nickel Concentration: The concentration of nickel ions in the solution is too low. | Concentrate the initial solution if possible. | |
| Incomplete Precipitation | Inadequate Reaction Time: The reaction has not been allowed to proceed to completion. | Increase the reaction time with continuous stirring. For some methods, a longer digestion period may be beneficial.[5][10] |
| Sub-optimal Temperature: The reaction temperature is affecting the solubility or kinetics. | Adjust the temperature to the optimal range for the specific protocol. For example, some hydroxide precipitations benefit from temperatures around 50-60°C.[7] | |
| Precipitate is Difficult to Filter (Fine or Colloidal) | Rapid Reagent Addition: Adding the precipitating agent too quickly can lead to the formation of very small particles. | Add the precipitating reagent slowly and dropwise with vigorous and constant stirring.[5] |
| Precipitation from a Hot Solution: For some nickel complexes, precipitation from a hot solution can result in a difficult-to-handle precipitate. | Conduct the precipitation at room temperature or below, if the protocol allows.[5] | |
| Contaminated Precipitate | Co-precipitation of Other Metals: Other metal ions in the solution are precipitating at the same pH. | Implement a multi-stage precipitation approach. Adjust the pH to first precipitate and remove other metals before adjusting the pH to the optimal range for nickel precipitation.[1] |
| Formation of Unwanted Nickel Compounds: For example, co-precipitation of nickel hydroxide when targeting nickel chromate. | Strictly control the pH within the recommended range (e.g., 7-9 for nickel chromate) to minimize the formation of nickel hydroxide.[5] |
Experimental Protocols
Protocol: Precipitation of Nickel Hydroxide using Sodium Hydroxide
This protocol outlines the steps for the quantitative precipitation of nickel (II) hydroxide from a nickel (II) sulfate (B86663) solution.
Materials:
-
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., vacuum filtration with Buchner funnel)
-
Drying oven
Procedure:
-
Prepare Nickel Solution: Prepare a 0.1 M solution of nickel (II) sulfate by dissolving the appropriate amount of NiSO₄·6H₂O in deionized water.
-
Prepare NaOH Solution: Prepare a 0.2 M solution of sodium hydroxide in deionized water.
-
Precipitation:
-
Place a known volume of the nickel sulfate solution into a beaker with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the 0.2 M NaOH solution dropwise to the nickel sulfate solution.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding NaOH until the pH reaches and stabilizes at approximately 11 to ensure complete precipitation of nickel hydroxide (Ni(OH)₂).[3] A green precipitate will form.
-
-
Digestion and Aging:
-
Once the desired pH is reached, continue stirring the mixture for at least 1 hour to allow the precipitate to age and the particles to grow, which will improve filterability.
-
-
Filtration and Washing:
-
Filter the precipitate from the solution using a vacuum filtration setup.
-
Wash the precipitate several times with small portions of deionized water to remove any soluble impurities, such as sodium sulfate.
-
-
Drying:
-
Carefully transfer the filtered precipitate to a pre-weighed watch glass.
-
Dry the precipitate in a drying oven at 100-110°C until a constant weight is achieved.
-
-
Yield Calculation:
-
After cooling to room temperature in a desiccator, weigh the final product.
-
Calculate the percentage yield based on the initial amount of the limiting reactant (nickel sulfate).
-
Data Presentation
Table 1: Optimal pH Ranges for Nickel Precipitation with Various Reagents
| Precipitating Reagent | Target Precipitate | Optimal pH Range | Reference |
| Sodium Hydroxide (NaOH) | Nickel Hydroxide (Ni(OH)₂) | 10.8 - 11 | [3][4] |
| Potassium Hydroxide (KOH) | Nickel Hydroxide (Ni(OH)₂) | 9 | [7] |
| Magnesium Oxide (MgO) | Nickel Hydroxide (Ni(OH)₂) | 9 | [7][8] |
| Potassium Chromate (K₂CrO₄) | Nickel Chromate (NiCrO₄) | 7 - 9 | [5] |
| Salicylaldoxime | Nickel Salicylaldoxime | 5.9 - 6.9 | [10] |
| Two-Stage (NaOH) | Nickel Hydroxide (Ni(OH)₂) | Stage 1: 7.5 - 8.5, Stage 2: 9 - 10 | [6] |
Visualizations
Caption: Troubleshooting workflow for incomplete nickel precipitation.
Caption: Chemical pathway of nickel hydroxide precipitation.
References
- 1. journals.vilniustech.lt [journals.vilniustech.lt]
- 2. researchgate.net [researchgate.net]
- 3. journalirjpac.com [journalirjpac.com]
- 4. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 5. benchchem.com [benchchem.com]
- 6. CN102061387A - Two-stage type nickel precipitation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Gravimetric Determination of Nickel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gravimetric determination of nickel using dimethylglyoxime (B607122) (DMG). It is intended for researchers, scientists, and drug development professionals who may encounter issues during this analytical procedure.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the gravimetric determination of nickel, presented in a question-and-answer format.
Issue: Low or No Precipitate Formation
-
Question: Why is there little to no red precipitate of nickel dimethylglyoximate forming?
Answer: The formation of the nickel dimethylglyoximate precipitate is highly dependent on the pH of the solution. The precipitation is quantitative in a pH range of 5 to 9.[1][2][3] If the solution is too acidic (pH < 5), the equilibrium will favor the soluble nickel(II) ion, leading to incomplete precipitation or the dissolution of any precipitate that has formed.[1][2][3] The dimethylglyoxime reagent itself is a weak acid and will not effectively precipitate nickel in a strongly acidic medium due to protonation.[4]
Troubleshooting Steps:
-
Ensure the solution is buffered, typically with ammonia (B1221849) or a citrate (B86180) buffer, to maintain the appropriate pH.[1][2][3]
-
Check the pH of the solution after adding all reagents. If it is below 5, carefully add a dilute ammonia solution dropwise until the solution is slightly alkaline. A distinct smell of ammonia should be present.[1]
-
Confirm that a sufficient amount of dimethylglyoxime has been added, especially if other metals that can form soluble complexes with DMG, such as cobalt, are present in high concentrations.[1][3]
-
Issue: Results are Consistently Too High
-
Question: My calculated percentage of nickel is consistently higher than the expected value. What could be the cause?
Answer: High results in the gravimetric determination of nickel can stem from several sources of error, primarily related to the purity of the precipitate.
Potential Causes & Troubleshooting:
-
Co-precipitation of Interfering Ions: Other metal ions can interfere with the analysis. For instance, iron(III) can precipitate as ferric hydroxide (B78521) in the alkaline conditions required for nickel precipitation.[5] To prevent this, a masking agent like tartaric acid or citric acid should be added to the solution before making it alkaline. These agents form soluble complexes with interfering metals like iron and chromium, keeping them in solution.[1][6]
-
Precipitation of Excess Reagent: Dimethylglyoxime is only slightly soluble in water and is typically prepared as an alcoholic solution.[1] Adding a large excess of the DMG reagent can cause it to precipitate along with the nickel complex, leading to a falsely high mass.[2][3][7] It is crucial to add only a slight excess of the precipitating agent.
-
Incomplete Drying: The nickel dimethylglyoximate precipitate must be dried to a constant weight to ensure all moisture has been removed.[6][7] Inadequate drying will result in a higher measured mass. The precipitate should be dried at 110-120 °C.[6]
-
Issue: Results are Consistently Too Low
-
Question: My calculated percentage of nickel is consistently lower than the expected value. What are the likely reasons?
Answer: Low results typically indicate a loss of the nickel precipitate at some stage of the experiment.
Potential Causes & Troubleshooting:
-
Incomplete Precipitation: As mentioned earlier, if the pH of the solution is too acidic, the precipitation of nickel will be incomplete.[1][2][3]
-
Loss of Precipitate During Transfer and Washing: Nickel dimethylglyoximate is a bulky precipitate, which can make it difficult to handle.[1][2][3] Care must be taken to quantitatively transfer the precipitate from the beaker to the filtering crucible. The precipitate is also slightly soluble in alcohol, so washing with large volumes of alcohol should be avoided.[1][3] The wash liquid should be cold water, sometimes with a few drops of ammonia, to minimize dissolution.[1]
-
Washing with Pure Water: Washing the precipitate with pure distilled water can lead to peptization, where the precipitate particles revert to a colloidal state and pass through the filter. Using a wash solution containing a small amount of an electrolyte, like a few drops of ammonia in water, can prevent this.[1]
-
Decomposition of Precipitate at High Temperatures: The nickel dimethylglyoximate complex can decompose at temperatures above 130 °C.[7] Ensure the drying oven is not set to a temperature exceeding this limit.
-
Issue: Difficulty in Filtering the Precipitate
-
Question: The nickel dimethylglyoximate precipitate is very fine and difficult to filter. How can I improve its texture?
Answer: The physical characteristics of the precipitate can be improved to facilitate easier filtration.
Troubleshooting Steps:
-
Homogeneous Precipitation: A denser, more easily filterable precipitate can be obtained through homogeneous precipitation. This involves slowly increasing the pH of the solution, for example, by the hydrolysis of urea, which gradually generates ammonia.[1]
-
Digestion of the Precipitate: Allowing the precipitate to stand in the hot mother liquor for a period (a process called digestion) can promote the growth of larger, more perfect crystals, which are easier to filter.[2] It is recommended to keep the beaker on a water bath for 20-30 minutes after precipitation.[6]
-
Quantitative Data Summary
| Source of Error | Effect on Result | Magnitude of Error | Prevention/Correction |
| pH too low (<5) | Low | Can be significant, leading to incomplete precipitation.[1][2][3] | Buffer the solution with ammonia or citrate to maintain a pH between 5 and 9.[1][2][3] |
| Excess Dimethylglyoxime | High | Dependent on the amount of excess reagent added. | Add only a slight excess of the alcoholic DMG solution.[2][3][7] |
| Interference from Fe(III) | High | Can be a major source of error if not addressed. | Add tartaric acid or citric acid as a masking agent before making the solution alkaline.[1][6] |
| Incomplete Drying | High | Can lead to a significant positive error. | Dry the precipitate at 110-120 °C to a constant weight.[6][7] |
| Washing with Alcohol | Low | The precipitate is slightly soluble in alcohol.[1][3] | Wash with cold water, containing a small amount of ammonia.[1] |
| Peptization during Washing | Low | Loss of precipitate through the filter. | Use a wash solution containing a small amount of electrolyte (e.g., ammonia in water).[1] |
| Decomposition on Overheating | Low | Loss of mass due to decomposition of the complex. | Do not dry the precipitate at temperatures above 130 °C.[7] |
Experimental Protocol: Gravimetric Determination of Nickel
This protocol outlines the key steps for the gravimetric determination of nickel using dimethylglyoxime.
-
Sample Preparation: Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in an appropriate acid (e.g., nitric acid).[8] If necessary, heat the solution to ensure complete dissolution.[8]
-
Masking of Interfering Ions: Add a solution of tartaric acid or citric acid to the sample solution to complex any interfering metal ions such as iron or chromium.[1][6]
-
pH Adjustment: Heat the solution to about 60-80 °C.[7] Slowly add a dilute solution of ammonium (B1175870) hydroxide until the solution is slightly alkaline. The presence of a faint smell of ammonia indicates the correct pH.[1]
-
Precipitation: To the hot, alkaline solution, add a 1% alcoholic solution of dimethylglyoxime slowly and with constant stirring. A bright red precipitate of nickel dimethylglyoximate should form.[3]
-
Digestion: Allow the precipitate to digest in the hot mother liquor for at least 30 minutes to an hour to encourage the formation of larger, more easily filterable particles.[6][8]
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.[1] Ensure all the precipitate is transferred from the beaker to the crucible.
-
Washing: Wash the precipitate several times with small portions of cold water containing a few drops of ammonia.[1] Continue washing until a test of the filtrate for chloride ions (using silver nitrate (B79036) solution) is negative.[6][9]
-
Drying: Dry the crucible containing the precipitate in an oven at 110-120 °C for at least one to two hours.[6][7]
-
Weighing: Cool the crucible in a desiccator to room temperature and then weigh it accurately. Repeat the drying and weighing process until a constant mass is obtained (two consecutive weighings should agree within ± 0.3 mg).[6][7]
-
Calculation: From the mass of the nickel dimethylglyoximate precipitate, calculate the mass and percentage of nickel in the original sample using the appropriate gravimetric factor. The weight of the precipitate multiplied by 0.2032 gives the weight of nickel.[8]
Visualization of Troubleshooting Workflow
A troubleshooting workflow for the gravimetric determination of nickel.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. people.bu.edu [people.bu.edu]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 8. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 9. youtube.com [youtube.com]
improving the filterability of nickel dimethylglyoxime precipitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the precipitation of nickel dimethylglyoxime (B607122). Our goal is to help you improve the filterability of the precipitate and obtain accurate and reproducible results.
Troubleshooting Guide
Issue: Precipitate is too fine and clogs the filter paper.
Cause: This is often due to rapid precipitation, which leads to the formation of very small crystals. The bulky nature of nickel dimethylglyoxime precipitate can exacerbate this issue.
Solution:
-
Promote Crystal Growth: The formation of larger, more easily filterable crystals can be encouraged by slowing down the rate of precipitation.
-
Homogeneous Precipitation: A highly effective technique is to precipitate from a homogeneous solution. Initially, adjust the solution to be slightly acidic (pH 3-4) before adding the dimethylglyoxime reagent. Then, slowly raise the pH by adding a dilute ammonia (B1221849) solution dropwise with constant stirring, or by the hydrolysis of urea (B33335).[1][2][3] This gradual increase in pH ensures a slow and uniform formation of the precipitate, resulting in denser, more manageable particles.[1][2]
-
Dilute Solutions: Carry out the precipitation in dilute solutions to avoid localized high concentrations of reagents, which can lead to rapid formation of fine particles.[1]
-
-
Digestion: After precipitation, allow the precipitate to "digest" by letting it stand in the hot mother liquor for a period of time, ranging from 30 minutes to several hours, or even overnight.[1][4] This process allows smaller particles to dissolve and redeposit onto larger crystals, a phenomenon known as Ostwald ripening, which significantly improves filterability.
Issue: Incomplete precipitation or low yield.
Cause: The pH of the solution is a critical factor in the quantitative precipitation of this compound. If the pH is too low (acidic), the precipitate can be soluble.
Solution:
-
Optimal pH Range: Ensure the pH of the solution is buffered within the range of 5 to 9 for complete precipitation.[1][2][3][4] An ammonia or citrate (B86180) buffer can be used to maintain the appropriate pH.[1][2][3]
-
Checking for Completeness: After precipitation and digestion, add a few more drops of the dimethylglyoxime solution to the clear supernatant. If more precipitate forms, it indicates that the initial precipitation was incomplete, and more reagent is required.[5]
Issue: Contamination of the precipitate.
Cause: Co-precipitation of other metal hydroxides (e.g., iron (III) hydroxide) or the precipitating reagent itself can lead to inaccurate results.
Solution:
-
Masking Interfering Ions: To prevent the precipitation of interfering metal hydroxides like those of iron or chromium, add a complexing agent such as tartaric acid or citric acid to the solution before adding the dimethylglyoxime.[3][6][7] These agents form stable, soluble complexes with the interfering metals, keeping them in solution.
-
Avoid Excess Reagent: Dimethylglyoxime has low solubility in water and is often dissolved in an alcoholic solution.[3] Adding a large excess of the alcoholic dimethylglyoxime solution should be avoided, as the reagent itself may precipitate, leading to positively skewed results.[2][3][4]
-
Proper Washing: Wash the filtered precipitate thoroughly with hot water to remove any soluble impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound?
A1: The optimal pH range for the quantitative precipitation of this compound is between 5 and 9.[1][2][3][4] Below pH 5, the precipitate may dissolve, while at a very high pH, there is a risk of co-precipitating metal hydroxides.[3][8]
Q2: Why is my this compound precipitate so bulky and difficult to filter?
A2: this compound is inherently a very bulky precipitate.[1][2][3] To improve its handling and filterability, it is crucial to control the precipitation conditions to form denser particles. Techniques like homogeneous precipitation and digestion are highly recommended.[1][2][3]
Q3: How can I prevent other metals in my sample from interfering with the nickel precipitation?
A3: The interference from other metal ions, such as iron, can be prevented by adding a masking agent. Tartaric acid or citric acid are commonly used to form stable, soluble complexes with these metals, preventing them from precipitating as hydroxides in the slightly alkaline solution required for this compound formation.[3][6][7]
Q4: What is the purpose of "digesting" the precipitate?
A4: Digesting the precipitate involves leaving it in the hot solution from which it was precipitated (the mother liquor) for a period of time.[1] This process promotes the growth of larger crystals from smaller ones, which significantly improves the filterability of the precipitate and reduces surface impurities. Crystalline precipitates should be digested for as long as is practical, preferably overnight.[1]
Q5: Can I use a large excess of dimethylglyoxime to ensure complete precipitation?
A5: While a slight excess of dimethylglyoxime is necessary, a large excess should be avoided.[2][4] Dimethylglyoxime is not very soluble in water and is typically prepared in an alcohol solution.[3] A large excess can lead to the precipitation of the reagent itself, which will contaminate the this compound precipitate and lead to inaccurate results.[2][3][4]
Data Summary
| Parameter | Recommendation | Rationale |
| pH | 5 - 9 | Ensures quantitative precipitation. Lower pH may cause dissolution; higher pH risks co-precipitation of metal hydroxides.[1][2][3][4] |
| Precipitation Method | Homogeneous precipitation (slow pH increase) | Promotes the formation of larger, denser, and more easily filterable crystals.[1][2][3] |
| Digestion Time | 30 minutes to overnight | Allows for crystal growth (Ostwald ripening), improving filterability and purity.[1][4] |
| Masking Agent | Tartaric acid or citric acid | Prevents interference from other metal ions like iron by forming soluble complexes.[3][6][7] |
| Dimethylglyoxime Reagent | Slight excess | Ensures complete precipitation of nickel. A large excess can lead to co-precipitation of the reagent.[2][3][4] |
Experimental Protocols
Standard Protocol for this compound Precipitation
-
Sample Preparation: Prepare a slightly acidic solution of the nickel-containing sample.
-
Addition of Masking Agent: If interfering ions like iron are present, add tartaric or citric acid.
-
Heating: Heat the solution to about 60-80°C. Do not boil.[4]
-
Addition of Precipitant: Add a 1% alcoholic solution of dimethylglyoxime.
-
pH Adjustment: Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline and the characteristic red precipitate of this compound forms.[1][2]
-
Digestion: Keep the beaker on a steam bath for at least 30 minutes to an hour to allow the precipitate to digest.[4][6]
-
Filtration: Filter the hot solution through a pre-weighed sintered glass crucible or filter paper.
-
Washing: Wash the precipitate with hot water until it is free of chloride ions.
-
Drying: Dry the precipitate in an oven at 110-120°C to a constant weight.[4][9]
-
Calculation: Calculate the amount of nickel from the weight of the dried precipitate.
Improved Protocol for Enhanced Filterability (Homogeneous Precipitation)
-
Sample Preparation: Prepare a solution of the nickel-containing sample.
-
Addition of Masking Agent: If necessary, add tartaric or citric acid.
-
pH Adjustment (Acidic): Adjust the pH of the solution to 3 or 4 with an acid.[1][2][3]
-
Addition of Precipitant and Urea: Add the 1% alcoholic solution of dimethylglyoxime, followed by the addition of urea.[3]
-
Heating for Homogeneous pH Change: Gently heat the solution to about 80-85°C.[3] The urea will slowly hydrolyze to produce ammonia, causing a gradual and uniform increase in pH throughout the solution, which promotes the formation of a dense, crystalline precipitate.
-
Digestion: Once the precipitate has formed, allow it to digest in the hot solution for at least an hour.
-
Filtration, Washing, and Drying: Follow steps 7-10 of the standard protocol.
Visualizations
Caption: Standard workflow for this compound precipitation.
Caption: Workflow for improved filterability via homogeneous precipitation.
Caption: Troubleshooting logic for common precipitation issues.
References
- 1. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. people.bu.edu [people.bu.edu]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 5. Aim: Estimate the amount of Nickel present in a given solution as bis(dimethylglyoximato)nickel(II) gravimetrically by counterpoise filter paper. | DOCX [slideshare.net]
- 6. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 7. Determination of ni dmg | DOCX [slideshare.net]
- 8. quora.com [quora.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Nickel Analysis with Dimethylglyoxime (DMG)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with nickel analysis using dimethylglyoxime (B607122) (DMG), particularly when cobalt is present as an interfering ion.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of nickel analysis using DMG?
A1: Nickel(II) ions react with an alcoholic solution of dimethylglyoxime (C₄H₆(NOH)₂) in a slightly alkaline or ammoniacal solution (pH 5-9) to form a distinct, bright red precipitate of nickel bis(dimethylglyoximate), [Ni(C₄H₇N₂O₂)₂].[1][2][3][4] This chelate is insoluble, allowing for the quantitative determination of nickel through gravimetric analysis.[3] In spectrophotometric methods, an oxidizing agent is added in an alkaline medium to form a colored nickel-DMG complex, and its absorbance is measured.[5]
Q2: How does cobalt interfere with the determination of nickel by the DMG method?
A2: Cobalt(II) ions can interfere in several ways depending on the analytical method:
-
Gravimetric Analysis: Cobalt can form a soluble complex with DMG, which may remain in solution but can also co-precipitate with the nickel-DMG complex, leading to erroneously high results.[6][7] The extent of this co-precipitation is significantly influenced by pH.[6]
-
Spectrophotometric Analysis: Cobalt(II) ions interfere under the typical experimental conditions used for the spectrophotometric determination of nickel with DMG in the presence of an oxidizing agent.[5] It can form its own colored complexes, leading to inaccurate absorbance readings.[8]
Q3: What is the optimal pH for precipitating nickel with DMG, especially in the presence of cobalt?
A3: The optimal pH range for the quantitative precipitation of nickel with DMG is between 5 and 9.[1][2] To minimize interference from cobalt, it is recommended to perform the precipitation at a pH of 8 or higher.[6] At lower pH values, such as pH 6, cobalt co-precipitation can be significant.[6]
Troubleshooting Guide
Problem 1: The nickel-DMG precipitate is not the expected bright red color; it appears brownish or has a different hue.
-
Possible Cause: Presence of interfering ions, particularly cobalt or iron. Cobalt in the presence of DMG can form a brown solution.[8] Ferrous ions can also form a pink color with the reagent.[9]
-
Solution:
-
Masking Interfering Ions: Add tartrate or citrate (B86180) ions to the solution before adding DMG.[7] These agents form stable, soluble complexes with interfering metals like iron and chromium, preventing them from precipitating with the nickel.[7]
-
Control pH: Ensure the pH is appropriately buffered to the 5-9 range. If the solution is too acidic, the nickel-DMG precipitate may dissolve.[1][7]
-
Address Cobalt Interference: If cobalt is the suspected interferent, consider the mitigation strategies outlined in the next section.
-
Problem 2: The final calculated nickel concentration is unexpectedly high.
-
Possible Cause: Co-precipitation of other metal ions, most commonly cobalt.[6] A large excess of DMG reagent can also lead to its own precipitation, adding to the final weight.[1][7]
-
Solution:
-
Minimize Cobalt Co-precipitation: Adjust the pH to 8.[6] At this pH, cobalt co-precipitation is significantly reduced.
-
Double Precipitation: For samples with a high concentration of cobalt, a double precipitation may be necessary to achieve accurate results.[10] This involves dissolving the initial precipitate and then re-precipitating the nickel-DMG complex under controlled conditions.
-
Avoid Excess Reagent: While a slight excess of DMG is needed, a large excess should be avoided to prevent the reagent from precipitating.[1][7]
-
Problem 3: The nickel-DMG precipitate fails to form or dissolves.
-
Possible Cause: The solution is too acidic (pH < 5). In acidic conditions, the equilibrium shifts, favoring the dissolution of the nickel-DMG complex back into Ni(II) ions.[1][7]
-
Solution:
-
Adjust pH: Use ammonia (B1221849) or a suitable buffer like an ammonia or citrate buffer to adjust the pH of the solution to between 5 and 9.[1]
-
Check Reagent: Ensure the DMG solution is properly prepared and has not degraded.
-
Strategies for Mitigating Cobalt Interference
When dealing with samples containing cobalt, several strategies can be employed to ensure accurate nickel analysis.
Method 1: Oxidation of Cobalt
Oxidizing cobalt(II) to cobalt(III) can reduce its interference. Trivalent cobalt is less likely to react with DMG.
Method 2: Masking Cobalt
Masking agents form stable, soluble complexes with cobalt, preventing it from reacting with DMG.
-
Cyanide: Potassium cyanide (KCN) can be used to complex cobalt. However, it also forms a stable complex with nickel. The careful addition of formaldehyde (B43269) or chloral (B1216628) hydrate (B1144303) can selectively decompose the nickel-cyanide complex, freeing the nickel to precipitate with DMG. This method requires careful handling due to the toxicity of cyanide.
-
EDTA: Ethylenediaminetetraacetic acid (EDTA) can be used for substoichiometric masking.[11]
Method 3: pH Control for Selective Precipitation
As detailed in the troubleshooting section, controlling the pH is a critical and effective method to minimize cobalt co-precipitation in gravimetric analysis.
Quantitative Data on pH and Cobalt Co-precipitation
The following table summarizes the effect of pH and the Nickel to DMG ratio on nickel precipitation and cobalt co-precipitation, demonstrating the importance of pH control.
| pH | Ni/DMG Ratio | Nickel Precipitation (%) | Cobalt Co-precipitation (%) |
| 6 | 0.3 | >95 | ~60 |
| 6 | 0.2 | >95 | ~55 |
| 6 | 0.1 | >98 | ~50 |
| 7 | 0.3 | >95 | ~30 |
| 7 | 0.2 | >95 | ~25 |
| 7 | 0.1 | >98 | ~20 |
| 8 | 0.3 | >95 | ~25 |
| 8 | 0.2 | 98.5 | ~20 |
| 8 | 0.1 | >98.5 | ~18 |
Data adapted from a study on nickel precipitation from citrate media.[6]
Experimental Protocols
Gravimetric Determination of Nickel with Cobalt Present
-
Sample Preparation: Dissolve the sample in a suitable acid (e.g., HCl).
-
Masking (if necessary): Add a solution of tartaric or citric acid to complex any interfering ions like Fe(III) or Cr(III).[7]
-
pH Adjustment (Initial): Make the solution slightly acidic (pH ~5) with hydrochloric acid.[7]
-
Precipitation:
-
Heat the solution to about 70-80°C.
-
Add a 1% alcoholic solution of DMG slowly with constant stirring. A slight excess is required. If high concentrations of cobalt are present, a greater amount of DMG must be added.[1][7]
-
Slowly add dilute ammonia solution dropwise until the solution is distinctly alkaline (pH ~8) to precipitate the red nickel-DMG complex.[6]
-
-
Digestion: Keep the beaker on a water bath for 30-60 minutes to allow the precipitate to fully form and become more filterable.[12]
-
Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with hot water until free of chloride ions.
-
Drying and Weighing: Dry the precipitate in an oven at 110-120°C to a constant weight. Cool in a desiccator and weigh as Ni(C₄H₇N₂O₂)₂.
Spectrophotometric Determination of Nickel (General Protocol)
Note: This method is prone to interference from Co(II).[5] Prior separation or masking of cobalt is recommended.
-
Sample Preparation: Prepare a solution containing the nickel sample.
-
Oxidation: Add an oxidizing agent, such as saturated bromine water or an iodine solution.[5]
-
pH Adjustment: Make the solution alkaline by adding concentrated ammonia solution.[5]
-
Complex Formation: Add a 1% DMG solution to develop the red-colored complex.[5]
-
Measurement: Dilute the solution to a known volume and measure the absorbance at the wavelength of maximum absorption (around 445 nm) within a fixed time (e.g., 10 minutes) of mixing.[5]
-
Quantification: Determine the nickel concentration using a calibration curve prepared from standard nickel solutions.
Visualizations
Experimental Workflow for Gravimetric Nickel Analysis
Caption: Workflow for gravimetric determination of nickel.
Troubleshooting Logic for Cobalt Interference
Caption: Decision tree for troubleshooting cobalt interference.
Chemical Reaction of Nickel-DMG Complex Formation
Caption: Formation of the nickel-DMG precipitate.
References
- 1. people.bu.edu [people.bu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. saimm.co.za [saimm.co.za]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. scribd.com [scribd.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. The determination of nickel with dimethylglyoxime in iron and steel containing cobalt and copper - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Substoichiometric masking-II Determination of traces of cobalt in nickel salts and metallic nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ni dmg | DOCX [slideshare.net]
Technical Support Center: Minimizing Solubility Losses of Ni(dmg)₂
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the solubility losses of bis(dimethylglyoximato)nickel(II) (Ni(dmg)₂) during the crucial washing step of gravimetric analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the washing of Ni(dmg)₂ precipitate, leading to inaccurate results.
| Issue | Potential Cause | Recommended Solution |
| Low yield of Ni(dmg)₂ precipitate. | The washing solution is too acidic. | Ensure the pH of the washing solution is neutral to slightly alkaline. Washing with a dilute ammonia (B1221849) solution can help maintain an appropriate pH and minimize dissolution.[1][2][3][4][5] |
| The washing solution contains a high concentration of alcohol. | Ni(dmg)₂ is slightly soluble in alcoholic solutions.[1][2][3] Use cold deionized water for washing. If the precipitating reagent (dimethylglyoxime) needs to be washed away, a very dilute (e.g., 1%) cold alcohol solution can be used sparingly.[6] | |
| The washing solution is too warm. | The solubility of Ni(dmg)₂ increases with temperature. Always use cold washing solutions to minimize losses. | |
| Excessive washing of the precipitate. | While thorough washing is necessary to remove impurities, excessive washing can lead to the dissolution of the precipitate. Wash with several small portions of cold solvent rather than a few large portions. | |
| Red or pink color observed in the filtrate after washing. | This indicates that some of the Ni(dmg)₂ complex is dissolving in the washing solvent. | Immediately stop the washing process and re-evaluate the washing protocol. The likely culprits are incorrect pH, high temperature, or improper solvent composition of the wash solution. |
| Clogging of the filter medium. | The precipitate is too fine and colloidal. | This can result from rapid precipitation. To obtain a more crystalline and easily filterable precipitate, ensure slow addition of the dimethylglyoxime (B607122) reagent with constant stirring. Digesting the precipitate by heating it in the mother liquor (e.g., at 60°C for about 30 minutes) before filtration can also promote the formation of larger particles.[2] |
| White precipitate forms in the filtrate upon standing. | This is likely due to the crystallization of excess dimethylglyoxime, which is sparingly soluble in water.[1][3] | This indicates that an excessive amount of the precipitating agent was used. While this does not directly impact the yield of Ni(dmg)₂, it highlights a procedural issue that should be corrected in subsequent experiments to avoid potential co-precipitation with the desired complex. A slight excess of the reagent is sufficient for quantitative precipitation.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal washing solvent for Ni(dmg)₂ precipitate?
A1: The most suitable and commonly recommended washing solvent is cold deionized water. This is because Ni(dmg)₂ is practically insoluble in cold water.[7] If there is a need to remove excess organic reagents, a cold, dilute (e.g., 1%) aqueous ethanol (B145695) solution can be used, but with caution, as the complex has some solubility in alcohol.[6] Washing with a dilute ammonia solution can also be beneficial to maintain a pH range where the complex is least soluble.[2]
Q2: How does pH affect the solubility of Ni(dmg)₂ during washing?
A2: The solubility of Ni(dmg)₂ is highly dependent on pH. The complex is soluble in acidic conditions (pH < 5) because the dimethylglyoximate ligand becomes protonated, leading to the dissolution of the complex.[1][3][4][5] Therefore, it is crucial to maintain a neutral to slightly alkaline pH during the washing process to ensure minimal solubility losses.
Q3: Why is it important to use cold water for washing?
A3: The solubility of most precipitates, including Ni(dmg)₂, increases with temperature. Using cold water minimizes the amount of the complex that dissolves during the washing process, thereby preventing yield loss and ensuring more accurate gravimetric analysis.
Q4: Can I wash the Ni(dmg)₂ precipitate with pure ethanol?
A4: It is not recommended to wash the precipitate with pure ethanol. Ni(dmg)₂ is known to be soluble in alcohol, and using pure ethanol would lead to significant solubility losses.[1][6]
Q5: How can I be sure that I have washed the precipitate sufficiently?
A5: A common method to check for the completeness of washing is to test the filtrate for the presence of ions that were in the original solution but should be absent in the final, clean precipitate. For example, if the precipitation was carried out in the presence of chloride ions, you can test the filtrate with a silver nitrate (B79036) solution. The absence of a white precipitate (silver chloride) indicates that the washing is complete.
Data Presentation
The following table summarizes the solubility of Ni(dmg)₂ in various solvents.
| Solvent | Temperature | Solubility | Notes |
| Water | Ambient | Practically insoluble (<0.01 g/L) | The ideal solvent for washing.[7] |
| Water | Hot | Soluble | Avoid using hot water for washing. |
| Ethanol | Ambient | Soluble | Should be avoided as a primary washing solvent.[6] |
| Methanol | Ambient | Soluble | Should be avoided as a primary washing solvent.[7] |
| Dilute Ammonia Solution | Ambient | Insoluble | Can be used as a wash solution to maintain an alkaline pH.[2] |
| Mineral Acids | Ambient | Soluble | Acidic conditions will dissolve the precipitate.[3][4][5] |
| Chloroform | Ambient | Soluble | Not a suitable washing solvent for gravimetric analysis. |
Experimental Protocols
Protocol for Washing Ni(dmg)₂ Precipitate
-
Preparation of Wash Solution: Prepare a sufficient volume of cold deionized water. If necessary, also prepare a cold, dilute (1%) ethanol-water solution and/or a dilute ammonia solution. Chill the solutions in an ice bath.
-
Filtration Setup: Set up a filtration apparatus, typically a Gooch or sintered glass crucible, under vacuum.
-
Initial Filtration: Carefully decant the supernatant liquid from the precipitated Ni(dmg)₂ into the filter crucible, leaving the bulk of the precipitate in the beaker.
-
First Wash: Add a small portion (e.g., 10-15 mL) of cold deionized water to the precipitate in the beaker. Gently swirl the beaker to wash the precipitate and then allow it to settle. Decant the wash liquid into the filter crucible.
-
Subsequent Washes: Repeat the washing step with small portions of cold deionized water 2-3 more times.
-
Transfer of Precipitate: Transfer the precipitate to the filter crucible using a stream of cold deionized water from a wash bottle.
-
Final Wash on Filter: Once all the precipitate is transferred, wash it with a few more small portions of cold deionized water. If there is concern about residual organic precipitant, a single, small wash with cold 1% ethanol can be performed, followed by a final rinse with cold deionized water.
-
Checking for Completeness of Washing: Collect a small sample of the final filtrate and perform a qualitative test for an interfering ion (e.g., chloride with silver nitrate). Continue washing with small portions of cold deionized water if the test is positive.
-
Drying: Dry the washed precipitate to a constant weight at an appropriate temperature (typically 110-120°C).
Mandatory Visualization
Caption: Troubleshooting workflow for low yield of Ni(dmg)₂.
References
ensuring complete drying of the nickel dimethylglyoxime precipitate to a constant weight
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on ensuring the complete drying of nickel dimethylglyoxime (B607122) (Ni(DMG)₂) precipitate to a constant weight.
Frequently Asked Questions (FAQs)
Q1: What is the recommended drying temperature for nickel dimethylglyoxime precipitate?
A1: The recommended drying temperature for this compound precipitate is between 110°C and 120°C.[1][2] Drying at this temperature ensures the removal of water without causing decomposition of the precipitate.
Q2: At what temperature does this compound precipitate begin to decompose?
A2: this compound precipitate is stable at typical drying temperatures but begins to decompose at approximately 280°C.[3][4] Exceeding this temperature will lead to inaccurate results due to mass loss from decomposition.
Q3: What defines "constant weight" in the context of drying a precipitate?
A3: Constant weight is achieved when successive weighings of the crucible containing the dried precipitate, after repeated cycles of heating, cooling, and weighing, show a negligible difference in mass. A common tolerance for constant weight is a difference of ±0.4 mg or less between two consecutive measurements.[5]
Q4: Why is it crucial to use a desiccator for cooling the crucible and precipitate?
A4: A desiccator provides a dry environment that prevents the hygroscopic (water-absorbing) precipitate from reabsorbing atmospheric moisture as it cools.[1][6] This is essential for obtaining an accurate and stable final weight.
Q5: What are the visual signs that the precipitate may not be completely dry?
A5: A completely dry this compound precipitate should be a fine, uniformly colored powder. Signs of incomplete drying include a clumpy or crystalline appearance, a darker or uneven color, and the presence of visible moisture.
Troubleshooting Guide
Issue 1: The weight of the precipitate consistently decreases with each heating and weighing cycle.
-
Possible Cause: The precipitate is not yet completely dry, and residual water is still being removed with each heating cycle.
-
Solution: Continue the cycle of heating, cooling in a desiccator, and weighing until a constant weight is achieved. Ensure each heating period is sufficient (e.g., 1-2 hours) and the cooling period in the desiccator is adequate (at least 30 minutes) to allow the crucible to return to room temperature.
Issue 2: The weight of the precipitate is unstable and fluctuates between weighings.
-
Possible Cause 1: The precipitate is absorbing moisture from the atmosphere after being removed from the desiccator. This can be exacerbated by high laboratory humidity.
-
Solution 1: Minimize the time the crucible is exposed to the open air before and during weighing. Ensure the desiccator contains an active desiccant and is properly sealed.
-
Possible Cause 2: The balance may be unstable or not properly calibrated.
-
Solution 2: Verify the balance's calibration and ensure it is located in a draft-free area on a stable surface.
Issue 3: The final calculated percentage of nickel is unexpectedly high.
-
Possible Cause 1: Co-precipitation of excess dimethylglyoxime reagent. Adding a large excess of the alcoholic DMG solution can cause the reagent itself to precipitate along with the nickel complex.[7][8][9]
-
Solution 1: During the precipitation step, avoid adding a significant excess of the dimethylglyoxime solution.
-
Possible Cause 2: Incomplete washing of the precipitate, leaving behind other ions or impurities.
-
Solution 2: Ensure the precipitate is thoroughly washed with cold, dilute wash liquid as specified in the experimental protocol to remove any soluble impurities.
Issue 4: The final calculated percentage of nickel is unexpectedly low.
-
Possible Cause 1: Incomplete precipitation of the nickel. The pH of the solution may have dropped below 5, causing some of the precipitate to redissolve.[7][8][9]
-
Solution 1: Carefully control the pH during precipitation, ensuring it remains in the optimal range of 5 to 9.
-
Possible Cause 2: Loss of precipitate during filtration or transfer. The bulky nature of the precipitate can make it difficult to handle.[8][9]
-
Solution 2: Exercise care during the transfer and filtration steps to avoid any loss of the precipitate. Use a rubber policeman to ensure all precipitate is transferred from the beaker.
-
Possible Cause 3: Overheating the precipitate during drying, leading to decomposition.
-
Solution 3: Strictly adhere to the recommended drying temperature range of 110-120°C.
Data Presentation
| Parameter | Recommended Value/Procedure |
| Drying Temperature | 110°C - 120°C[1][2] |
| Decomposition Temperature | ~280°C[3][4] |
| Initial Heating Time | 1 - 2 hours |
| Subsequent Heating Time | 30 - 60 minutes |
| Cooling Time in Desiccator | Minimum 30 minutes |
| Constant Weight Tolerance | ±0.4 mg or less[5] |
Experimental Protocols
Protocol for Drying this compound Precipitate to a Constant Weight
-
Preparation: After filtration, place the crucible containing the wet this compound precipitate in a drying oven.
-
Initial Drying: Heat the crucible and precipitate at 110-120°C for 1 to 2 hours.[1][2]
-
First Cooling: Carefully remove the hot crucible from the oven using crucible tongs and place it in a desiccator containing an active desiccant. Allow it to cool to room temperature for at least 30 minutes.
-
First Weighing: Once cooled, weigh the crucible and its contents accurately on an analytical balance. Record the mass.
-
Second Heating: Return the crucible to the drying oven and heat for another 30-60 minutes at 110-120°C.
-
Second Cooling and Weighing: Repeat the cooling process in the desiccator as described in step 3 and reweigh the crucible.
-
Achieving Constant Weight: Compare the first and second weighings. If the difference is within ±0.4 mg, constant weight has been achieved. If the difference is greater than ±0.4 mg, repeat steps 5 and 6 until two successive weighings agree within this tolerance.
Visualizations
References
- 1. msesupplies.com [msesupplies.com]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Using a Desiccator [wiredchemist.com]
- 5. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 6. Use of Desiccator in Laboratory - Glassment [glassment.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. people.bu.edu [people.bu.edu]
troubleshooting incomplete precipitation of nickel with dimethylglyoxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete precipitation of nickel using dimethylglyoxime (B607122) (DMG).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the quantitative precipitation of nickel with dimethylglyoxime?
The optimal pH for the precipitation of nickel dimethylglyoximate is between 5 and 9.[1][2][3][4][5] The reaction is typically carried out in a solution buffered with ammonia (B1221849) or citrate (B86180) to maintain this pH range.[2][4] If the pH is too low (acidic), the equilibrium of the reaction shifts, favoring the dissolution of the nickel-DMG complex back into the solution.[2][3][4]
Q2: Why is an alcoholic solution of dimethylglyoxime used as the precipitating agent?
Dimethylglyoxime has low solubility in water.[2] Therefore, it is typically dissolved in an alcohol, such as ethanol, to prepare the reagent solution.[6][7] It is important to note that the nickel-DMG complex itself has slight solubility in alcohol-water mixtures, so a large excess of the reagent should be avoided.[2][3][4]
Q3: What is the purpose of adding tartaric or citric acid to the solution before precipitation?
Tartaric or citric acid is added to prevent the interference of other metal ions, such as iron (Fe³⁺), chromium (Cr³⁺), and cobalt (Co²⁺).[2][7] These acids form stable, soluble complexes with the interfering metals, preventing them from precipitating as hydroxides in the alkaline solution used for nickel precipitation.[2][7]
Q4: Can excess dimethylglyoxime reagent affect the results?
Yes, a large excess of the dimethylglyoxime reagent can lead to errors. Because the reagent is not very soluble in water, it may precipitate along with the nickel-DMG complex, leading to erroneously high results.[2][3][4][5] A slight excess is necessary to ensure complete precipitation of the nickel, but a large excess should be avoided.[3][4]
Q5: Why is the nickel dimethylglyoximate precipitate described as "bulky"?
The nickel dimethylglyoximate precipitate is known for its low density and large volume for a given mass.[2][4] This characteristic can make it challenging to handle and filter. To obtain a denser and more easily filterable precipitate, it is recommended to carry out the precipitation from a hot solution and to allow it to digest for a period.[5] A slow increase in pH by the gradual addition of ammonia can also help in forming a more compact precipitate.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No precipitate or very little precipitate forms. | Incorrect pH: The solution is too acidic (pH < 5). | Adjust the pH of the solution to the 5-9 range using a buffer like ammonia or citrate.[2][3][4] |
| Insufficient DMG: Not enough dimethylglyoxime reagent was added to precipitate all the nickel. | Add a slight excess of the 1% alcoholic DMG solution. Test the filtrate for completeness of precipitation by adding a few more drops of the DMG solution.[2] | |
| Presence of interfering ions: High concentrations of ions like cobalt can form soluble complexes with DMG, requiring more reagent.[2][4] | Ensure sufficient DMG is added to account for complexation with other metals. | |
| The precipitate dissolves after forming. | pH dropped: The pH of the solution has become too acidic after the initial precipitation. | Re-adjust the pH to the alkaline range (pH 7-9) with dilute ammonia solution.[2] |
| The color of the supernatant is not colorless after precipitation. | Incomplete precipitation: Not all of the nickel has precipitated. | Check the pH and add a small amount of additional DMG solution. Heat the solution gently to encourage further precipitation.[2] |
| The final weight of the precipitate is unexpectedly high. | Co-precipitation of excess DMG: A large excess of the dimethylglyoxime reagent was used.[2][3][4][5] | Use only a slight excess of the DMG reagent. |
| Co-precipitation of interfering metal hydroxides: Interfering ions like iron were not properly complexed. | Ensure an adequate amount of tartaric or citric acid was added before making the solution alkaline.[2][7] | |
| Incomplete drying: The precipitate was not dried to a constant weight. | Dry the precipitate at 110-120°C until a constant weight is achieved.[3][7] | |
| The precipitate is difficult to filter. | Bulky nature of the precipitate: The precipitate is naturally of low density. | Perform the precipitation from a hot solution and allow it to digest for at least an hour to form a denser precipitate.[4][5] A slow, gradual increase in pH can also improve the precipitate's characteristics.[3][4] |
Experimental Protocol: Gravimetric Determination of Nickel
This protocol is a synthesized representation of standard procedures for the gravimetric analysis of nickel using dimethylglyoxime.
1. Sample Preparation:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., dilute nitric acid).
-
If interfering ions like iron are present, add 1-2 g of tartaric or citric acid to the solution.[6][7]
2. pH Adjustment:
-
Dilute the solution to approximately 200 mL with distilled water.
-
Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be detectable).[3][6] The formation of a permanent precipitate of metal hydroxides at this stage indicates an insufficient amount of tartaric/citric acid. If this occurs, re-acidify the solution, add more complexing agent, and repeat the alkalization.
3. Precipitation:
-
To the hot, slightly alkaline solution, add a 1% alcoholic solution of dimethylglyoxime in a slight excess.[7]
-
Continue to stir gently and allow the solution to stand on a steam bath for at least one hour to aid in the complete precipitation and digestion of the precipitate.[6]
4. Filtration and Washing:
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
-
Wash the precipitate several times with cold, dilute ammonia solution, followed by cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).[2][7]
5. Drying and Weighing:
-
Dry the crucible and precipitate in an oven at 110-120°C for 1-2 hours.[3][7]
-
Cool the crucible in a desiccator and weigh it.
-
Repeat the drying and cooling process until a constant weight is achieved (successive weighings agree within ± 0.0004 g).[3]
6. Calculation:
-
The weight of nickel is calculated from the weight of the nickel dimethylglyoximate precipitate using the gravimetric factor (0.2032).[6]
Visualizations
Caption: Troubleshooting workflow for incomplete nickel precipitation.
Caption: Reaction of Nickel(II) with Dimethylglyoxime.
References
- 1. Determination of ni dmg | DOCX [slideshare.net]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 4. people.bu.edu [people.bu.edu]
- 5. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
Validation & Comparative
A Comparative Guide to the Gravimetric Nickel Dimethylglyoxime Method and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of nickel, the choice of analytical methodology is critical. This guide provides a comprehensive comparison of the classical gravimetric method using dimethylglyoxime (B607122) (DMG) with modern instrumental techniques, namely Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Visible Spectrophotometry. This comparison is supported by experimental data from various studies to assist in selecting the most suitable method for your specific analytical needs.
Performance Comparison of Nickel Determination Methods
The selection of an appropriate analytical method for nickel determination hinges on a variety of factors, including the expected concentration of nickel, the complexity of the sample matrix, the required level of accuracy and precision, and the available instrumentation and resources. The following tables summarize the quantitative performance of the gravimetric dimethylglyoxime method and its instrumental alternatives.
Table 1: Comparison of Accuracy and Precision
| Method | Certified Reference Material (CRM) | Certified Value (% Ni) | Measured Value (% Ni) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Gravimetric-DMG | Ferronickel JSS 760-3 | 19.56 ± 0.05 | 19.60 ± 0.12 | 100.2 | 0.61 |
| High-Nickel Steel 1158 | 36.053 ± 0.03 | 35.94 ± 0.9 | 99.7 | 2.5 | |
| Flame AAS | Ferronickel JSS 760-3 | 19.56 ± 0.05 | 19.62 ± 0.09 | 100.3 | 0.46 |
| High-Nickel Steel 1158 | 36.053 ± 0.03 | 35.97 ± 0.51 | 99.8 | 1.42 | |
| ICP-OES | Steel CRM | 1.15 (as element) | 1.14 (within ±10% recovery) | ~99.1 | <10 |
| Milk (spiked sample) | - | - | 86.85 - 92.25 | 3.67 - 11.17 | |
| Spectrophotometry | Not specified | - | - | - | 2.3 - 4.1 |
Table 2: Comparison of Sensitivity and Working Range
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range |
| Gravimetric-DMG | High (typically % level) | High (typically % level) | Not Applicable |
| Flame AAS | 4.7 µg/L[1] | Not specified | 0.1 - 1.0 mg/L[2] |
| Graphite Furnace AAS | 1 µg/L[3] | Not specified | 1 - 25 µg/L[3] |
| ICP-OES | 0.0037 µg/mL (in snake fruit)[4] | 0.0113 µg/mL (in snake fruit)[4] | Wide (µg/L to g/L) |
| 0.0169 µg/ml (in milk)[5] | - | - | |
| Spectrophotometry | 0.23 µg/L | 0.77 µg/L | 0.12 - 2.58 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the experimental protocols for the key methods discussed.
Gravimetric Determination of Nickel by Dimethylglyoxime Method
This classical method relies on the selective precipitation of nickel from a solution using an alcoholic solution of dimethylglyoxime.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., steel alloy) and dissolve it in an appropriate acid mixture (e.g., hydrochloric and nitric acids).
-
Heat the solution to ensure complete dissolution and to expel oxides of nitrogen.
-
Dilute the solution with distilled water.
2. Precipitation:
-
Add a complexing agent, such as tartaric or citric acid, to prevent the precipitation of iron and other metal hydroxides.
-
Neutralize the solution with dilute ammonia (B1221849) until it is slightly alkaline.
-
Heat the solution to approximately 60-80°C.
-
Add a 1% alcoholic solution of dimethylglyoxime in slight excess with constant stirring.
-
Add dilute ammonia solution until the precipitation is complete, which is indicated by the formation of a scarlet red precipitate of nickel dimethylglyoximate.
3. Digestion and Filtration:
-
Digest the precipitate by keeping the beaker on a steam bath for 20-30 minutes to allow the precipitate to settle and become more filterable.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible (Gooch crucible).
-
Wash the precipitate with cold distilled water until it is free from chloride ions.
4. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120°C for 1-2 hours.
-
Cool the crucible in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is obtained.
5. Calculation:
-
The weight of nickel is calculated from the weight of the nickel dimethylglyoximate precipitate using the gravimetric factor for nickel (0.2032).
Determination of Nickel by Flame Atomic Absorption Spectroscopy (FAAS)
FAAS measures the absorption of light by free nickel atoms in a flame.
1. Instrument Setup:
-
Install a nickel hollow cathode lamp in the spectrometer.
-
Set the wavelength to 232.0 nm and the slit width as recommended by the instrument manufacturer.
-
Optimize the burner height and the fuel (acetylene) and oxidant (air) flow rates to achieve maximum absorbance.
2. Standard Preparation:
-
Prepare a stock standard solution of nickel (e.g., 1000 mg/L) from a certified reference material.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
3. Sample Preparation:
-
Dissolve the sample in an appropriate acid mixture, similar to the gravimetric method.
-
Dilute the sample solution with deionized water to bring the nickel concentration within the linear range of the instrument.
4. Measurement:
-
Aspirate a blank solution (deionized water or a matrix-matched solution) to zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration to generate a calibration curve.
-
Aspirate the sample solutions and record their absorbance.
5. Calculation:
-
The concentration of nickel in the sample is determined from the calibration curve.
Determination of Nickel by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES measures the light emitted by excited nickel atoms and ions in a high-temperature plasma.
1. Instrument Setup:
-
Select the appropriate analytical wavelength for nickel (e.g., 231.604 nm or 221.647 nm), ensuring it is free from spectral interferences.
-
Optimize the plasma viewing position (axial or radial), RF power, and gas flow rates (nebulizer, plasma, and auxiliary) for optimal signal-to-background ratio.
2. Standard and Sample Preparation:
-
Prepare standards and samples as described for FAAS. The wider linear range of ICP-OES may reduce the need for multiple dilutions.
3. Measurement:
-
Aspirate a blank solution to establish the baseline.
-
Aspirate the standard solutions to create a calibration curve.
-
Aspirate the sample solutions to measure the emission intensity.
4. Calculation:
-
The nickel concentration is calculated from the calibration curve.
Spectrophotometric Determination of Nickel
This method involves the formation of a colored nickel-dimethylglyoxime complex in an alkaline solution in the presence of an oxidizing agent, which is then measured colorimetrically.
1. Reagent Preparation:
-
Prepare a standard nickel solution.
-
Prepare a 1% dimethylglyoxime solution in ethanol.
-
Prepare an oxidizing agent solution (e.g., bromine water or potassium persulfate).
-
Prepare a buffer solution to maintain an alkaline pH.
2. Color Development:
-
To an aliquot of the sample or standard solution, add the oxidizing agent, followed by the dimethylglyoxime solution and the alkaline buffer.
-
Dilute to a known volume with distilled water and allow the color to develop for a specific time.
3. Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 445 nm) using a spectrophotometer.
4. Calculation:
-
Determine the nickel concentration from a calibration curve prepared using the standard solutions.
Visualizations
To further clarify the experimental workflows and the relationships between the analytical methods, the following diagrams are provided.
Figure 1. Experimental workflow for the gravimetric determination of nickel.
Figure 2. Logical comparison of nickel determination methods based on key performance parameters.
References
A Comparative Guide to Nickel Chelating Agents: Dimethylglyoxime vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount for accurate nickel quantification and effective separation. This guide provides a comprehensive comparison of dimethylglyoxime (B607122) (DMG) with other common nickel chelating agents, including ethylenediaminetetraacetic acid (EDTA), nitrilotriacetic acid (NTA), and diethylenetriaminepentaacetic acid (DTPA). The comparison is supported by experimental data on their stability, selectivity, and optimal conditions for use.
Dimethylglyoxime has long been revered for its high selectivity in precipitating nickel from aqueous solutions, forming a characteristic bright red complex.[1][2] However, a thorough evaluation of its performance against other widely used chelating agents is crucial for optimizing experimental and industrial processes. This guide delves into the quantitative aspects of nickel chelation to aid in the informed selection of the most suitable agent for a given application.
Performance Comparison of Nickel Chelating Agents
The stability of the metal-ligand complex is a critical factor in the efficacy of a chelating agent. The stability constant (log K) provides a quantitative measure of this stability, with higher values indicating a stronger complex.
| Chelating Agent | Ni(II) log K | Cu(II) log K | Co(II) log K | Zn(II) log K | Optimal pH Range |
| Dimethylglyoxime (DMG) | ~17.6 | Varies | Interference | Interference | 5-9[3] |
| EDTA | 18.4 | 18.8 | 16.3 | 16.5 | 4-10 |
| NTA | 11.5 | 12.7 | 10.4 | 10.7 | >7 |
| DTPA | 20.3 | 21.1 | 18.4 | 18.3 | 4-10 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are representative.
As the data indicates, DTPA forms the most stable complex with nickel(II), followed closely by EDTA. Dimethylglyoxime also forms a highly stable complex. NTA, while effective, forms a significantly less stable complex compared to the others.
The selectivity of a chelating agent for nickel over other divalent metal ions is crucial, especially in complex matrices. While DMG is renowned for its selectivity, other ions like cobalt and copper can interfere under certain conditions.[2] EDTA and DTPA, being less selective, will chelate other divalent cations with similar or even higher stability, which can be a disadvantage when specific nickel chelation is required. The selective separation of nickel from cobalt can, however, be achieved using EDTA by controlling the experimental conditions.[4]
Experimental Protocols
Accurate comparison of chelating agents necessitates standardized experimental procedures. Below are detailed protocols for the gravimetric determination of nickel using dimethylglyoxime and a general procedure for comparative spectrophotometric analysis.
Gravimetric Determination of Nickel using Dimethylglyoxime
This method relies on the precipitation of the highly insoluble nickel-dimethylglyoxime complex.
Materials:
-
Nickel-containing sample solution
-
1% (w/v) Dimethylglyoxime solution in ethanol
-
6 M Ammonia (B1221849) solution
-
Distilled water
-
Beakers, graduated cylinders, heating apparatus, filtering crucible (sintered glass or Gooch), drying oven, desiccator, and analytical balance.
Procedure:
-
Accurately weigh a portion of the nickel-containing sample and dissolve it in a suitable acid.
-
Dilute the solution with distilled water to approximately 150-200 mL in a beaker.
-
Heat the solution to about 70-80°C.
-
Add an excess of the 1% dimethylglyoxime solution to the hot acidic solution. A general rule is to add 20-30 mL for every 0.1 g of nickel expected.
-
Slowly add 6 M ammonia solution dropwise with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). This will precipitate the red nickel-dimethylglyoxime complex.
-
Digest the precipitate by keeping the solution hot (but not boiling) for at least one hour to promote the formation of larger, more easily filterable particles.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed filtering crucible.
-
Wash the precipitate several times with cold distilled water to remove any impurities.
-
Dry the crucible and precipitate in an oven at 110-120°C to a constant weight.
-
Cool the crucible in a desiccator and weigh it accurately.
-
Calculate the mass of nickel in the original sample based on the weight of the precipitate (Ni(C₄H₇N₂O₂)₂).
Comparative Spectrophotometric Determination of Nickel
This protocol allows for the comparison of different chelating agents based on the absorbance of the resulting nickel complexes.
Materials:
-
Standard nickel solution (e.g., 1000 ppm)
-
Solutions of the chelating agents to be tested (e.g., 0.1 M DMG, EDTA, NTA, DTPA)
-
Buffer solutions of various pH values
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of Calibration Curves:
-
For each chelating agent, prepare a series of standard solutions containing known concentrations of nickel.
-
To each standard, add an excess of the respective chelating agent solution and adjust the pH to the optimal range for complex formation (see table above).
-
Dilute each solution to a fixed volume with distilled water.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the specific nickel-chelator complex.
-
Plot a calibration curve of absorbance versus nickel concentration for each chelating agent.
-
-
Analysis of an Unknown Sample:
-
Take a known volume of the unknown nickel-containing sample.
-
Treat the sample with each of the chelating agents separately, following the same procedure as for the standard solutions (addition of chelating agent, pH adjustment, and dilution).
-
Measure the absorbance of each sample solution at the corresponding λmax.
-
Determine the concentration of nickel in the sample using the respective calibration curves.
-
-
Comparison of Performance:
-
Compare the sensitivity of each method by examining the slopes of the calibration curves (molar absorptivity).
-
Evaluate the linearity and working range of each method.
-
To assess selectivity, introduce potential interfering ions (e.g., Cu²⁺, Co²⁺, Zn²⁺) to the nickel standards and observe their effect on the absorbance readings for each chelating agent.
-
Visualizing Chelation and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the chelation of nickel by dimethylglyoxime and a typical experimental workflow for comparing different chelating agents.
Caption: Chelation of a Nickel ion by two Dimethylglyoxime molecules.
Caption: Workflow for comparing nickel chelating agents.
Conclusion
The choice of a nickel chelating agent should be guided by the specific requirements of the application. Dimethylglyoxime remains an excellent choice for gravimetric analysis due to its high selectivity and the insolubility of its nickel complex. For applications requiring the highest stability, particularly in solution, DTPA and EDTA are superior, though their lower selectivity may necessitate additional separation or masking steps in complex matrices. NTA offers a viable, albeit less stable, alternative. By understanding the quantitative performance data and employing rigorous experimental protocols, researchers can confidently select the optimal chelating agent to achieve their desired outcomes.
References
A Comparative Guide to the Accuracy and Precision of the Nickel Dimethylglyoxime Method
For researchers, scientists, and drug development professionals, the accurate and precise quantification of nickel is paramount in various applications, from quality control of raw materials to the analysis of biological samples. The dimethylglyoxime (B607122) (DMG) method, a classical analytical technique, has long been a staple for nickel determination. This guide provides an objective comparison of the performance of the nickel dimethylglyoxime method, in both its gravimetric and spectrophotometric forms, with other analytical alternatives, supported by experimental data.
Performance Comparison of Nickel Determination Methods
The choice of an analytical method for nickel determination is often dictated by factors such as the required sensitivity, sample matrix, cost, and available instrumentation. While classical methods like the this compound procedure are cost-effective and can be highly accurate, modern instrumental techniques such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer lower detection limits and higher throughput.
The following table summarizes the key performance characteristics of the this compound method and compares it with other common analytical techniques.
| Performance Metric | Gravimetric (Ni-DMG) | Spectrophotometric (Ni-DMG) | Flame Atomic Absorption Spectrometry (FAAS) | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Accuracy | Excellent (e.g., 21.95% found vs. 24.79% theoretical for NiCl₂·6H₂O)[1] | Good (e.g., 73.04 ± 0.08% found vs. 73.10% certified in NIST 864 SRM)[2] | Good (e.g., 35.97 ± 0.51% found vs. 36.06 ± 0.21% certified for High-Nickel Steel CRM)[3] | High | High |
| Precision (RSD) | High (typically <1%) | Good (e.g., 2.1% for 50 µg L⁻¹ Ni)[2] | Good (typically <5%) | < 10% | < 5% |
| Limit of Detection | mg range | µg L⁻¹ to mg L⁻¹ | mg L⁻¹ | µg L⁻¹ | ng L⁻¹ to µg L⁻¹ |
| Throughput | Low | Moderate | High | Low to Moderate | High |
| Instrumentation Cost | Low | Low | Moderate | Moderate | High |
| Primary Interferences | Copper, Iron, Cobalt (can be masked)[4] | Cobalt(II), Gold(III), Dichromate ions | Spectral and chemical interferences | Matrix effects | Isobaric and polyatomic interferences |
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results. Below are the experimental protocols for the gravimetric and spectrophotometric determination of nickel using dimethylglyoxime.
Gravimetric Determination of Nickel with Dimethylglyoxime
This method relies on the precipitation of nickel as a red, bulky complex with dimethylglyoxime in a slightly alkaline solution. The precipitate is then filtered, dried, and weighed.
Reagents:
-
1% Dimethylglyoxime solution in ethanol
-
6 M Hydrochloric acid
-
6 M Ammonia (B1221849) solution
-
Citric acid (to mask interferences from iron)[5]
Procedure:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in dilute hydrochloric acid.[6]
-
Dilute the solution with distilled water and heat to 60-80°C.[6]
-
If iron is present, add citric acid to the solution.[5]
-
Add an excess of the 1% alcoholic solution of dimethylglyoxime with constant stirring.[6]
-
Slowly add dilute ammonia solution dropwise until the solution is slightly alkaline (pH 5-9) and a red precipitate of nickel dimethylglyoximate is formed.[4][5]
-
Digest the precipitate by heating the solution on a water bath for about 30 minutes to ensure complete precipitation.[5]
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with cold distilled water until it is free of chloride ions.
-
Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.[1]
-
Calculate the mass of nickel from the weight of the nickel dimethylglyoximate precipitate.
Spectrophotometric Determination of Nickel with Dimethylglyoxime
This method involves the formation of a soluble, colored nickel-dimethylglyoxime complex in an alkaline medium in the presence of an oxidizing agent. The intensity of the color, which is proportional to the nickel concentration, is then measured using a spectrophotometer.
Reagents:
-
Standard nickel solution (10 ppm)
-
1% Dimethylglyoxime solution in 95% ethanol
-
Saturated bromine water (oxidizing agent)
-
Concentrated ammonia solution
Procedure:
-
Prepare a series of standard solutions of nickel with known concentrations.
-
To a known volume of the sample solution and each standard solution in separate volumetric flasks, add saturated bromine water and mix.
-
Add concentrated ammonia solution dropwise to destroy excess bromine and make the solution alkaline.
-
Add the 1% dimethylglyoxime solution to each flask and dilute to the mark with distilled water.
-
Allow the color to develop for a fixed period (e.g., 10 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 445 nm) using a spectrophotometer, with a reagent blank as the reference.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of nickel in the sample solution from the calibration curve.
Visualizing the Workflow
To better illustrate the procedural flow of the this compound methods, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the gravimetric determination of nickel.
Caption: Experimental workflow for the spectrophotometric determination of nickel.
References
A Comparative Guide to Nickel Analysis: Dimethylglyoxime Method vs. Atomic Absorption Spectroscopy
For researchers, scientists, and professionals in drug development, the precise quantification of nickel is critical for applications ranging from catalyst development and materials science to ensuring the purity of pharmaceutical products. Two predominant analytical techniques for nickel determination are the classic wet chemistry approach using dimethylglyoxime (B607122) (DMG) and the modern instrumental method of atomic absorption spectroscopy (AAS). This guide provides an in-depth, objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most suitable technique for specific analytical requirements.
At a Glance: Performance Comparison
The choice between the Nickel-Dimethylglyoxime (Ni-DMG) method and Atomic Absorption Spectroscopy (AAS) hinges on factors such as required sensitivity, sample matrix, available instrumentation, and desired sample throughput.
| Performance Metric | Nickel-Dimethylglyoxime (Ni-DMG) Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Formation of a colored complex (spectrophotometry) or a precipitate (gravimetry). | Absorption of light by free nickel atoms in a flame or graphite (B72142) furnace. |
| Detection Limit | Spectrophotometry: ~0.02 - 0.05 µg/mL.[1] Gravimetry: Higher, suitable for macro-level analysis. | Flame AAS (FAAS): ~0.02 - 0.1 µg/mL. Graphite Furnace AAS (GFAAS): ~0.1 - 1 ng/mL. |
| Sensitivity | Good for spectrophotometric analysis. | Excellent, especially with GFAAS. |
| Accuracy | High, particularly for the gravimetric method which is a primary technique. | High, with proper calibration and interference management. |
| Precision | Good, but can be operator-dependent, especially in the gravimetric method. | Excellent, with automated systems providing high reproducibility. |
| Analysis Time | Longer, involving multiple wet chemistry steps. | Faster per sample, especially with autosamplers. |
| Cost per Sample | Lower in terms of reagents and instrumentation. | Higher due to instrument purchase, maintenance, and consumables. |
| Interferences | Ions like Co(II), Cu(II), Fe(III), and Pd(II) can interfere. Masking agents are often required.[2] | Spectral and chemical interferences can occur, but are well-characterized and can be minimized. |
| Sample Throughput | Low, not suitable for a large number of samples. | High, especially with automated FAAS. |
| Ease of Use | Requires skilled analyst for accurate and precise results. | Relatively straightforward operation with modern instruments. |
Principles of a an Analytical Approach
The fundamental principles of the Ni-DMG and AAS methods are distinct, leading to their different strengths and applications.
Nickel-Dimethylglyoxime (Ni-DMG) Method
This method relies on the reaction of nickel(II) ions with dimethylglyoxime (DMG) in a neutral to slightly alkaline solution to form a characteristic bright red, insoluble complex, nickel(II) dimethylglyoximate. This complex can be quantified in two ways:
-
Gravimetric Analysis: The precipitated complex is filtered, dried, and weighed. The mass of nickel in the original sample is then calculated stoichiometrically. This is an absolute method and can be highly accurate.
-
Spectrophotometric Analysis: The colored complex is kept in solution (or redissolved in a suitable solvent) and its absorbance is measured at a specific wavelength (typically around 445 nm). The concentration of nickel is determined by comparing the absorbance to a calibration curve prepared from standard nickel solutions.[3][4]
Atomic Absorption Spectroscopy (AAS)
AAS is an instrumental technique that measures the concentration of an element by detecting the absorption of electromagnetic radiation by its free atoms in the gaseous state. For nickel analysis, a solution containing the sample is introduced into either a flame (Flame AAS or FAAS) or a graphite tube furnace (Graphite Furnace AAS or GFAAS). The high temperature atomizes the sample, converting nickel ions into free nickel atoms. A light beam from a nickel hollow-cathode lamp, which emits light at wavelengths specific to nickel, is passed through the atomized sample. The nickel atoms absorb this light, and the amount of light absorbed is proportional to the concentration of nickel in the sample.
Experimental Workflows
The procedural steps for each method are outlined below, highlighting the key stages from sample preparation to final analysis.
Nickel-Dimethylglyoxime (Spectrophotometric) Workflow
Figure 1: Experimental Workflow for Spectrophotometric Nickel-DMG Method
Atomic Absorption Spectroscopy (AAS) Workflow
Figure 2: Experimental Workflow for Nickel Analysis by AAS
Logical Comparison of Key Methodological Aspects
The following diagram illustrates the key decision-making factors when choosing between the Ni-DMG method and AAS for nickel analysis.
Figure 3: Key Comparison of Ni-DMG and AAS Methods
Experimental Protocols
Spectrophotometric Determination of Nickel using Dimethylglyoxime
1. Preparation of Reagents:
-
Standard Nickel Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) in deionized water and dilute to 1 L in a volumetric flask.
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
-
Ammonia (B1221849) Solution (1:1): Mix equal volumes of concentrated ammonia and deionized water.
-
Iodine Solution (0.1 N): Prepare a standard 0.1 N iodine solution.
2. Preparation of Calibration Curve:
-
Pipette 1, 2, 5, 10, and 15 mL of the 100 ppm standard nickel solution into separate 100 mL volumetric flasks.
-
To each flask, add 5 mL of 1:1 ammonia solution and 10 mL of 1% dimethylglyoxime solution.
-
Add 5 mL of 0.1 N iodine solution to each flask and mix well.
-
Dilute to the mark with deionized water and allow the color to develop for 10 minutes.
-
Measure the absorbance of each solution at 445 nm using a spectrophotometer, with a reagent blank as the reference.
-
Plot a graph of absorbance versus nickel concentration to create the calibration curve.
3. Analysis of Sample:
-
Prepare the sample solution by dissolving a known weight of the sample in a suitable acid and dilute to a known volume.
-
Take an aliquot of the sample solution in a 100 mL volumetric flask.
-
Follow the same procedure as for the calibration standards (addition of ammonia, DMG, and iodine).
-
Measure the absorbance of the sample solution at 445 nm.
-
Determine the concentration of nickel in the sample from the calibration curve.
Determination of Nickel by Flame Atomic Absorption Spectroscopy (FAAS)
1. Preparation of Reagents:
-
Standard Nickel Solutions: Prepare a series of standard nickel solutions (e.g., 1, 2, 5, 10 ppm) by diluting a certified 1000 ppm nickel standard with 1% nitric acid.
-
Blank Solution: Use 1% nitric acid as the blank.
2. Instrument Setup:
-
Install a nickel hollow-cathode lamp in the AAS instrument.
-
Set the wavelength to 232.0 nm.
-
Adjust the slit width, lamp current, and gas flows (air and acetylene) according to the instrument manufacturer's recommendations for nickel analysis.
-
Optimize the burner height for maximum absorbance.
3. Calibration and Analysis:
-
Aspirate the blank solution and zero the instrument.
-
Aspirate the standard solutions in increasing order of concentration and record the absorbance values. The instrument software will typically generate a calibration curve.
-
Aspirate the sample solution (previously digested and diluted as necessary) and record its absorbance.
-
The instrument software will use the calibration curve to automatically calculate and display the concentration of nickel in the sample.
Conclusion
Both the dimethylglyoxime method and atomic absorption spectroscopy are robust and reliable techniques for the determination of nickel. The Ni-DMG method, particularly the gravimetric approach, offers high accuracy and is a valuable tool when high precision is required for samples with a relatively high nickel content. Its low cost makes it accessible in laboratories with limited instrumentation.
However, for trace-level quantification, high sample throughput, and routine analysis, Atomic Absorption Spectroscopy is the superior choice. The high sensitivity of GFAAS and the speed of FAAS with an autosampler make it indispensable in modern analytical laboratories, especially in regulated environments like the pharmaceutical industry. The choice of method should be guided by the specific analytical problem, considering factors such as expected nickel concentration, sample matrix complexity, required accuracy and precision, and available resources. A study comparing FAAS with the gravimetric DMG method for high-content nickel in ferronickel (B1172207) and other alloys found that the results from both methods were in good analytical agreement, validating the use of FAAS for such samples.[5]
References
A Comparative Analysis of Ni(DMG)₂ and Cu(DMG)₂ Complexes: A Guide for Researchers
A detailed comparative study of the structural, spectral, and thermal properties of bis(dimethylglyoximato)nickel(II) and bis(dimethylglyoximato)copper(II) is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these two important metal complexes, supported by experimental data and detailed protocols.
This publication outlines the key differences and similarities between Ni(DMG)₂ and Cu(DMG)₂, focusing on their synthesis, molecular geometry, spectroscopic signatures, and thermal stability. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided.
Introduction
Bis(dimethylglyoximato)nickel(II), Ni(DMG)₂, and its copper(II) analogue, Cu(DMG)₂, are well-known metal complexes that have been extensively studied for their interesting coordination chemistry and diverse applications. Dimethylglyoxime (B607122) (DMG) acts as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms. The resulting complexes exhibit distinct properties influenced by the nature of the central metal ion. This guide aims to provide a side-by-side comparison of these two complexes to aid researchers in their selection and application.
Molecular Structure
Both Ni(DMG)₂ and Cu(DMG)₂ adopt a square planar geometry around the central metal ion. However, there are notable differences in their intramolecular hydrogen bonding and solid-state packing.
Ni(DMG)₂ is characterized by strong intramolecular O-H···O hydrogen bonds, which contribute to its high stability. In the solid state, the planar Ni(DMG)₂ molecules stack on top of each other, leading to Ni-Ni interactions.
Molecular Structures of Ni(DMG)₂ and Cu(DMG)₂
Caption: Idealized molecular structures of Ni(DMG)₂ and Cu(DMG)₂.
| Parameter | Ni(DMG)₂ | Cu(DMG)₂ |
| Coordination Geometry | Square Planar | Square Planar (predicted) |
| Intramolecular H-Bonding | Strong | Weaker than Ni(DMG)₂ |
| Solid-State Structure | Stacked with Ni-Ni interactions | Dimeric and polymeric structures are known for related complexes |
Table 1. Comparison of Structural Properties.
Spectroscopic Properties
The electronic and vibrational spectra of Ni(DMG)₂ and Cu(DMG)₂ reveal key differences arising from the central metal ion.
UV-Visible Spectroscopy
The UV-Vis spectra of both complexes are characterized by metal-to-ligand charge transfer (MLCT) and d-d transitions. A notable difference is that the absorption peaks for Cu(DMG)₂ are generally red-shifted compared to those of Ni(DMG)₂.
| Complex | Solvent | λmax (nm) | Assignment |
| Ni(DMG)₂ | - | ~574 | MLCT |
| DMSO | 390 | MLCT | |
| Cu(DMG)₂ | Benzene | 285 | MLCT |
| Ethanol (B145695) | d-d transitions above 800 nm (calculated) | d-d transitions |
Table 2. UV-Visible Absorption Maxima.
Infrared Spectroscopy
The IR spectra provide valuable information about the bonding within the complexes. The weaker hydrogen bonding in Cu(DMG)₂ results in a blue-shift of the O-H stretching vibrations compared to Ni(DMG)₂. The C=N and metal-nitrogen stretching frequencies are also sensitive to the metal ion.
| Vibrational Mode | Ni(DMG)₂ (cm⁻¹) | Cu(DMG)₂ (cm⁻¹) |
| ν(O-H) | Lower frequency (stronger H-bond) | Higher frequency (weaker H-bond) |
| ν(C=N) | ~1573 | Not explicitly found |
| ν(N-O) | ~1240, ~1102 | Not explicitly found |
| ν(M-N) | ~523 | Not explicitly found |
Table 3. Key Infrared Absorption Bands.
Thermal Stability
| Complex | Decomposition Onset (°C) | Decomposition Peak (°C) |
| Ni(DMG)₂ | ~280 | 308.2[1] |
| Cu(DMG)₂ | Data not available | Data not available |
Table 4. Thermal Decomposition Data.
Experimental Protocols
Synthesis of Ni(DMG)₂
-
Dissolve nickel(II) chloride hexahydrate in absolute ethanol.
-
Add a solution of dimethylglyoxime in ethanol to the nickel salt solution.
-
Adjust the pH of the mixture to approximately 8-9 by the dropwise addition of a dilute ammonia (B1221849) solution with constant stirring.
-
A scarlet red precipitate of Ni(DMG)₂ will form immediately.
-
Digest the precipitate by warming the mixture gently on a water bath for about 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration, wash with distilled water and then with ethanol.
-
Dry the complex in an oven at 110-120 °C.
Synthesis and Characterization Workflow
Caption: A generalized workflow for the synthesis and subsequent characterization of M(DMG)₂ complexes.
Synthesis of Cu(DMG)₂
A similar procedure to the synthesis of Ni(DMG)₂ can be followed, substituting a copper(II) salt (e.g., copper(II) sulfate (B86663) or copper(II) chloride) for the nickel salt. The resulting precipitate is typically a different color, often brownish-green.
UV-Visible Spectroscopy
-
Prepare solutions of the complexes in a suitable solvent (e.g., ethanol, DMSO) of known concentration (typically 10⁻⁴ to 10⁻⁵ M).
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax) for the observed electronic transitions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a solid sample of the complex as a KBr pellet or a Nujol mull.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Assign the characteristic absorption bands corresponding to the vibrational modes of the ligands and the metal-ligand bonds.
Thermogravimetric Analysis (TGA)
-
Place a small, accurately weighed amount of the complex in an alumina (B75360) crucible.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or argon atmosphere.
-
Record the mass loss as a function of temperature to determine the decomposition profile.
Conclusion
The comparative study of Ni(DMG)₂ and Cu(DMG)₂ highlights the significant influence of the central metal ion on the properties of the resulting complexes. Ni(DMG)₂ is characterized by its exceptional stability, attributed to strong intramolecular hydrogen bonding and favorable solid-state packing. While Cu(DMG)₂ shares a similar square planar geometry, its weaker hydrogen bonding leads to distinct spectral properties. This guide provides a foundational understanding of these differences, offering valuable insights for researchers working with these classic coordination compounds. Further experimental investigation into the solid-state structure and thermal properties of the simple Cu(DMG)₂ complex is warranted to provide a more complete comparative picture.
References
A Comparative Guide to Nickel Detection: Evaluating the Dimethylglyoxime Test and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of nickel is crucial in various applications, from ensuring the purity of pharmaceutical products to controlling metallic contaminants in research materials. The dimethylglyoxime (B607122) (DMG) test has long been a popular method for its simplicity and specificity. However, this qualitative test possesses significant limitations that can impact the reliability of results. This guide provides a comprehensive comparison of the dimethylglyoxime test with modern quantitative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
The dimethylglyoxime test, first discovered by Russian chemist Lev Aleksandrovich Chugaev in 1905, relies on the formation of a vibrant, cherry-red precipitate of nickel dimethylglyoximate when DMG is introduced to a sample containing nickel(II) ions in an alkaline environment.[1] While this colorimetric reaction is highly sensitive for qualitative identification, its utility for precise quantification is limited.[1]
Limitations of the Dimethylglyoxime Test
The primary drawbacks of the DMG test lie in its semi-quantitative nature, susceptibility to interferences, and the critical influence of experimental conditions.
-
Semi-Quantitative Results: The intensity of the red color produced is proportional to the nickel concentration, but this provides only a rough estimate.[2] For precise and accurate quantification, more sophisticated instrumentation is necessary.
-
Interfering Ions: The presence of other metal ions can lead to false or misleading results. Iron(III) ions, for instance, can form a red-brown precipitate of iron hydroxide (B78521) in the alkaline conditions required for the DMG test, which can mask the color of the nickel-DMG complex.[3] While the addition of a masking agent like tartaric or citric acid can mitigate this, it adds complexity to the procedure. Other ions such as cobalt(II) and copper(II) can also interfere with the test.[3]
-
pH Dependency: The formation of the nickel-dimethylglyoxime complex is highly dependent on the pH of the solution. The reaction requires a neutral to slightly alkaline medium (pH 7-12) to proceed. In acidic conditions, the DMG remains protonated, and the characteristic red precipitate will not form.[4] This narrow pH window necessitates careful control of the experimental conditions.
-
Sensitivity and False Negatives: While considered sensitive, the DMG spot test has a modest sensitivity, which can lead to false-negative results, particularly when dealing with low concentrations of nickel.[5] Studies have shown that the detection limit for a DMG-based spot test can be around 0.5 µg/cm²/week for nickel release, which may not be sufficient for all applications.[5] More sensitive techniques are required for trace-level analysis.
Performance Comparison of Nickel Detection Methods
For a clearer understanding of the capabilities of different nickel detection methods, the following table summarizes their key performance characteristics.
| Parameter | Dimethylglyoxime (DMG) Spot Test | Dimethylglyoxime (DMG) Spectrophotometry | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | EN 1811:2023 |
| Principle | Colorimetric (visual) | Spectrophotometric | Atomic Absorption | Mass Spectrometry | Nickel release simulation followed by AAS or ICP-MS |
| Detection Limit | Semi-quantitative, approx. 10 ppm | 0.01 - 0.05 ppm[6] | ~4.7 µg/L[7] | 0.159 ng/mL[8] | Regulated limits: 0.2 µg/cm²/week (piercings), 0.5 µg/cm²/week (skin contact)[9] |
| Quantification | Qualitative to Semi-quantitative | Quantitative | Quantitative | Quantitative | Quantitative |
| Selectivity | Interference from Fe(III), Co(II), Cu(II) | Interference from Co(II), Au(III), dichromate[10] | High | Very High | High |
| Sample Throughput | High | Medium | Medium | High | Low |
| Instrumentation Cost | Very Low | Low | Moderate | High | Moderate to High |
| Primary Advantages | Simple, rapid, low cost | Quantitative, relatively low cost | High sensitivity, well-established | Very high sensitivity, multi-element analysis | Standardized reference method for regulatory compliance |
| Primary Disadvantages | Not quantitative, interferences | Interferences, time-consuming | Single-element analysis, matrix effects | High cost, complex instrumentation | Time-consuming, specific to release from articles |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
Dimethylglyoxime (DMG) Spot Test Protocol
This protocol is suitable for the rapid, qualitative detection of nickel in metallic objects.
Reagents:
-
1% (w/v) Dimethylglyoxime in ethanol
-
10% (v/v) Ammonia (B1221849) solution
Procedure:
-
Obtain a cotton swab.
-
Add one drop of the 10% ammonia solution to the cotton swab.
-
Add one drop of the 1% dimethylglyoxime solution to the same cotton swab.
-
Rub the moistened cotton swab firmly against the test object for 15-30 seconds.
-
Observe the color of the cotton swab. A pink to red color indicates the presence of nickel.
Logical Relationship of DMG Test Limitations
The following diagram illustrates the factors that can lead to inaccurate results in the dimethylglyoxime test.
Atomic Absorption Spectrometry (AAS) for Nickel in Steel Alloys - A Validated Protocol Outline
This protocol provides a general framework for the quantitative determination of nickel in steel alloys using Flame Atomic Absorption Spectrometry (FAAS).
1. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the steel alloy sample into a 250 mL beaker.
-
In a fume hood, add 20 mL of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).
-
Gently heat the beaker on a hot plate until the sample is completely dissolved.
-
Cool the solution to room temperature.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Further dilutions may be necessary to bring the nickel concentration within the linear working range of the instrument.
2. Instrumental Analysis:
-
Instrument: Flame Atomic Absorption Spectrometer.
-
Lamp: Nickel hollow cathode lamp.
-
Wavelength: 232.0 nm.
-
Slit Width: 0.2 nm.
-
Flame: Air-acetylene, oxidizing (lean).
-
Calibration: Prepare a series of nickel standards (e.g., 0.5, 1, 2, 5, 10 mg/L) from a certified stock solution. The standards should be matrix-matched to the sample solutions (i.e., contain similar acid concentrations).
-
Aspirate the blank, standards, and sample solutions into the flame and record the absorbance readings.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of nickel in the sample solutions from the calibration curve.
Experimental Workflow for Dimethylglyoxime Test
The workflow for a typical dimethylglyoxime spot test is straightforward, as depicted in the following diagram.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Nickel Analysis in Pharmaceuticals - A Validated Protocol Outline
This protocol outlines the general steps for the determination of trace levels of nickel in pharmaceutical ingredients using ICP-MS, adhering to USP <233> guidelines.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the active pharmaceutical ingredient (API) or drug product into a clean, acid-leached digestion vessel.
-
Add a suitable volume of high-purity nitric acid (and potentially other acids like hydrochloric acid, depending on the sample matrix).
-
Digest the sample using a validated microwave digestion system. The digestion program (temperature, pressure, time) must be optimized for the specific sample matrix to ensure complete dissolution.
-
After digestion, cool the vessel and quantitatively transfer the solution to a volumetric flask.
-
Dilute the sample to a final volume with high-purity deionized water. The final acid concentration should be optimized for ICP-MS analysis (typically 1-5%).
-
An internal standard (e.g., Germanium, Yttrium) should be added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.
2. Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma-Mass Spectrometer.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and other plasma parameters for robust and sensitive analysis.
-
Mass Spectrometer: Monitor the appropriate nickel isotope (e.g., ⁶⁰Ni or ⁶²Ni). Use of a collision/reaction cell with helium or other gases may be necessary to resolve polyatomic interferences.
-
Calibration: Prepare a series of multi-element calibration standards from a certified stock solution in the same acid matrix as the samples. The concentration range should bracket the expected nickel concentration in the samples.
-
Analyze the blank, calibration standards, and sample solutions.
-
Quantify the nickel concentration in the samples based on the calibration curve and the internal standard response.
-
Method validation should be performed according to USP <233> guidelines, including determination of accuracy, precision, specificity, limit of detection, limit of quantification, and linearity.
Conclusion
The dimethylglyoxime test remains a valuable tool for rapid, qualitative screening for the presence of nickel due to its simplicity and low cost. However, for researchers, scientists, and professionals in drug development who require accurate and precise quantification of nickel, especially at trace levels, the limitations of the DMG test are significant. Alternative methods such as Atomic Absorption Spectrometry and Inductively Coupled Plasma-Mass Spectrometry offer far superior sensitivity, selectivity, and quantitative capabilities. The choice of the most appropriate method will depend on the specific analytical requirements, including the expected concentration of nickel, the complexity of the sample matrix, and the available resources. For regulatory purposes concerning nickel release from consumer products, the standardized EN 1811 method is the required benchmark. By understanding the strengths and weaknesses of each technique, researchers can make informed decisions to ensure the reliability and validity of their analytical results.
References
- 1. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 2. torrinomedica.it [torrinomedica.it]
- 3. scielo.br [scielo.br]
- 4. Detection of Ni2+ by a dimethylglyoxime probe using attenuated total-reflection infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection and semiquantitative determination of nickel with dimethylglyoxime-loaded foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. blcleathertech.com [blcleathertech.com]
- 10. egyankosh.ac.in [egyankosh.ac.in]
alternative precipitating agents for nickel analysis
A Comparative Guide to Precipitating Agents for Nickel Analysis
For researchers, scientists, and drug development professionals, the precise quantification of nickel is paramount in a variety of applications, from ensuring the purity of active pharmaceutical ingredients to monitoring environmental samples. Gravimetric and spectrophotometric analyses are common techniques for nickel determination, relying on the selective precipitation of nickel from a sample solution. The choice of precipitating agent is critical and depends on factors such as required sensitivity, potential interfering ions, and the analytical method employed. This guide provides an objective comparison of various precipitating agents for nickel analysis, supported by experimental data and detailed methodologies.
Performance Comparison of Precipitating Agents
The selection of an appropriate precipitating agent is a crucial step in the accurate analysis of nickel. The following table summarizes the key performance characteristics of several common and alternative precipitating agents.
| Parameter | Dimethylglyoxime (B607122) (DMG) | Salicylaldoxime (B1680748) | Nioxime | 8-Hydroxyquinoline (Oxine) | Sodium Diethyldithiocarbamate (DEDTC) |
| Precipitate Color | Bright red[1][2] | Greenish-yellow[1] | Red[3] | Greenish-yellow | Brownish-yellow |
| Optimal pH for Precipitation | 5.0 - 9.0[1][4][5] | 3.3[1] | > 3[3] | 7.3[6][7] | Wide pH range |
| Stoichiometric Ratio (Ni:Reagent) | 1:2 | 1:2[8] | 1:2 | 1:2 | 1:2 |
| Gravimetric Factor for Ni | 0.2032 | 0.1773[1] | Not specified | Not specified | Not specified |
| Common Interferences | Iron(III), Chromium(III), Cobalt(II)[1] | Iron(III), Copper(II)[1][9] | Other metal ions[3] | Cu²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Fe³⁺, Al³⁺, Zn²⁺[10][11] | Cobalt[12][13] |
| Key Advantages | Highly selective for nickel in the specified pH range, forms a well-defined crystalline precipitate.[1] | Allows for sequential precipitation of copper and nickel by pH adjustment.[1][9] | More water-soluble than DMG, reducing co-precipitation of the reagent.[3] | Forms stable complexes with a wide variety of metal ions.[10][11] | Effective for trace metal removal from wastewater.[14] |
| Key Disadvantages | The precipitate is bulky and can be difficult to handle and filter.[1][5] Cobalt forms a soluble complex that can interfere in high concentrations.[1][5] | Less selective for nickel compared to DMG. Significant interference from Iron(III).[1] | Can lead to high results due to co-precipitation of the reagent.[3] | Not very selective for nickel.[10][11] | Primarily used for wastewater treatment rather than quantitative analysis.[14] |
Experimental Protocols
Detailed and accurate methodologies are essential for reproducible results in nickel analysis. Below are the protocols for gravimetric determination using the two most common precipitating agents.
Gravimetric Determination of Nickel using Dimethylglyoxime (DMG)
This is a classic and highly selective method for nickel analysis.[15]
Reagents:
-
1% Dimethylglyoxime solution in ethanol[15]
-
Dilute ammonia (B1221849) solution[15]
-
6 M Hydrochloric acid
-
Tartaric acid (optional, for masking interfering ions like Fe³⁺ and Cr³⁺)[16]
Procedure:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., dilute nitric acid).[17]
-
Dilute the solution to approximately 200 mL with distilled water in a 400 mL beaker.
-
If interfering ions such as iron or chromium are present, add tartaric acid to the solution to form soluble complexes and prevent their precipitation.[16]
-
Make the solution slightly acidic with hydrochloric acid (pH ~5).[16]
-
Heat the solution to about 70-80°C.
-
Add a slight excess of the 1% alcoholic dimethylglyoxime solution dropwise with constant stirring.[5] A large excess should be avoided to prevent precipitation of the reagent itself.[5]
-
While stirring, add dilute ammonia solution dropwise until the solution is slightly alkaline (pH 7-9) to precipitate the bright red nickel(II) dimethylglyoximate complex.[5][18]
-
Allow the precipitate to digest by keeping the beaker on a steam bath for 20-30 minutes, or let it stand for at least one hour to ensure complete precipitation.[19]
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with cold distilled water until it is free from chloride ions.[15]
-
Dry the precipitate in an oven at 110-120°C to a constant weight.
-
Calculate the amount of nickel from the weight of the red precipitate (Ni(C₄H₇N₂O₂)₂).[15]
Gravimetric Determination of Nickel using Salicylaldoxime
This method can be advantageous when sequential separation of copper and nickel is desired.[1]
Reagents:
-
1% Salicylaldoxime solution in ethanol
-
Acetic acid solution (for pH adjustment)
-
Dilute ammonia solution (for pH adjustment)
Procedure:
-
Take a known volume of the sample solution containing nickel ions.
-
If copper is present, it can be precipitated first by adjusting the pH to 2.6 with acetic acid.[9] The copper salicylaldoximate precipitate is then filtered off.
-
To the filtrate (or the initial solution if copper is absent), adjust the pH to approximately 3.3 using acetic acid or a dilute ammonia solution.[1][15]
-
Heat the solution gently.
-
Add a slight excess of the salicylaldoxime reagent dropwise with constant stirring to ensure complete precipitation of the greenish-yellow nickel-salicylaldoxime complex.[1][15]
-
Allow the precipitate to cool and settle for about an hour.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with a suitable washing liquid (e.g., dilute acetic acid) to remove any co-precipitated impurities.[15]
-
Dry the precipitate in an oven at an appropriate temperature (typically 100-110°C) until a constant weight is achieved.[20]
-
Calculate the amount of nickel based on the weight of the dried precipitate and the stoichiometry of the complex (Ni(C₇H₆NO₂)₂).[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the gravimetric analysis of nickel and the logical relationship of the analytical process.
Caption: A flowchart of the gravimetric analysis of nickel.
Caption: Key factors in the precipitation analysis of nickel.
References
- 1. benchchem.com [benchchem.com]
- 2. SSERC | Gravimetric analysis of Nickel [sserc.org.uk]
- 3. Precipitation of the cyclohexane-1,2-dione dioxime (nioxime) compound of nickel from homogeneous solution - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. people.bu.edu [people.bu.edu]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Salicylaldoxime - Wikipedia [en.wikipedia.org]
- 10. rroij.com [rroij.com]
- 11. scispace.com [scispace.com]
- 12. Recovery of Nickel and Cobalt from Dimethyldithiocarbamate Precipitation of Pyrolusite Leaching Process | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. faerber-schmid.ch [faerber-schmid.ch]
- 15. benchchem.com [benchchem.com]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 18. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 19. The determination of nickel by precipitation with dimethylglyoxime - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Nickel Analysis: Dimethylglyoxime Method vs. ICP-OES
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nickel is critical across various scientific disciplines, from ensuring the purity of pharmaceutical products to monitoring environmental safety. Two prevalent analytical techniques for nickel determination are the classic colorimetric method using dimethylglyoxime (B607122) (DMG) and the modern spectroscopic technique of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). This guide provides a comprehensive, data-driven comparison of these two methods to aid researchers in selecting the most appropriate technique for their specific analytical needs.
At a Glance: Performance Comparison
The selection of an analytical method hinges on a variety of factors including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the dimethylglyoxime spectrophotometric method and ICP-OES for the determination of nickel.
| Performance Metric | Dimethylglyoxime (DMG) Spectrophotometric Method | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Limit of Detection (LOD) | 6.3 - 20.0 µg/L[1] | 0.3 - 5.0 µg/L[2] |
| Limit of Quantification (LOQ) | 21.1 - 60.0 µg/L[1] | Typically ~3x LOD (~1 - 15 µg/L) |
| Accuracy (Recovery) | Good (e.g., 73.04 ± 0.08% found vs. 73.10% certified)[3] | Excellent (recoveries typically within ±10%)[4] |
| Precision (RSD) | < 2%[5] | < 1.5%[6] |
| Linearity (R²) | > 0.99[7] | > 0.9999[8] |
| Working Range | Narrower (typically in the ppm range) | Wider (from µg/L to high ppm levels) |
| Selectivity | Highly selective for nickel, but can have interferences | Prone to spectral interferences, but can be corrected |
| Throughput | Lower, manual sample preparation | Higher, suitable for automation |
| Cost per Sample | Lower | Higher |
| Instrumentation Cost | Low | High |
Principles of a Classic and a Modern Technique
The dimethylglyoxime method is a colorimetric technique based on the reaction of nickel ions with dimethylglyoxime in an alkaline solution in the presence of an oxidizing agent to form a stable, soluble red-orange nickel-DMG complex.[7] The intensity of the color, which is directly proportional to the nickel concentration, is then measured using a spectrophotometer at approximately 445 nm.[7][9]
ICP-OES , on the other hand, is an atomic emission spectroscopic method. A liquid sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and excites the nickel atoms and ions. As these excited species relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of nickel in the sample.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for both the dimethylglyoxime spectrophotometric method and ICP-OES for nickel analysis.
Dimethylglyoxime Spectrophotometric Method
This protocol outlines the steps for the quantitative determination of nickel using dimethylglyoxime.
1. Reagent Preparation:
-
Standard Nickel Solution (10 ppm): Prepare by dissolving a known amount of a primary standard nickel salt (e.g., ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate) in deionized water.
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
-
Oxidizing Agent: A saturated solution of bromine water or a freshly prepared solution of an oxidizing agent like potassium persulfate.
-
Ammonia (B1221849) Solution: To make the solution alkaline for color development.
2. Calibration Curve Preparation:
-
Prepare a series of standard solutions with known nickel concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ppm) by diluting the 10 ppm standard nickel solution.
-
To each standard solution, add the oxidizing agent, followed by the dimethylglyoxime solution.
-
Make the solution alkaline with the ammonia solution to develop the red-orange color.
-
Dilute to a final volume with deionized water and allow the color to stabilize.
3. Sample Preparation:
-
Accurately weigh or pipette the sample containing an unknown amount of nickel.
-
If the sample is solid, perform an appropriate acid digestion to bring the nickel into solution.
-
Dilute the sample solution to fall within the range of the calibration curve.
-
Treat the sample solution in the same manner as the standard solutions (addition of oxidizing agent, DMG, and ammonia).
4. Measurement:
-
Set the spectrophotometer to a wavelength of approximately 445 nm.
-
Use a reagent blank to zero the instrument.
-
Measure the absorbance of each standard solution and the prepared sample solution.
-
Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.
-
Determine the concentration of nickel in the sample by interpolating its absorbance on the calibration curve.
ICP-OES Method
This protocol provides a general procedure for the analysis of nickel using ICP-OES.
1. Reagent Preparation:
-
Standard Stock Solution (e.g., 1000 ppm Ni): Commercially available certified standard solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a suitable matrix (e.g., 2% nitric acid). The concentration range should bracket the expected sample concentrations.
-
Internal Standard (optional but recommended): A solution of an element not present in the samples (e.g., Yttrium or Scandium) can be used to correct for matrix effects and instrument drift.
2. Instrument Setup and Optimization:
-
Warm up the ICP-OES instrument according to the manufacturer's instructions.
-
Optimize instrument parameters such as plasma power, nebulizer gas flow rate, and viewing height to achieve maximum signal intensity and stability for nickel.
-
Select an appropriate emission line for nickel that is free from spectral interferences from other elements present in the sample matrix. A common wavelength for nickel is 231.604 nm.
3. Sample Preparation:
-
For liquid samples, acidification with nitric acid to a final concentration of 2% is often sufficient.
-
For solid samples, a microwave-assisted acid digestion is typically employed to bring the nickel into a clear solution.
-
Filter and dilute the digested samples to a suitable concentration for analysis and to minimize matrix effects.
4. Measurement:
-
Calibrate the instrument using the prepared calibration standards. A linear regression of the calibration data should yield a correlation coefficient (R²) of ≥ 0.999.
-
Analyze a calibration blank and a quality control standard to verify the calibration.
-
Aspirate the prepared samples into the ICP-OES and record the emission intensity for nickel.
-
The instrument software will automatically calculate the concentration of nickel in the samples based on the calibration curve.
Visualizing the Workflow: The Dimethylglyoxime Reaction
The following diagram illustrates the chemical reaction and workflow for the determination of nickel using the dimethylglyoxime method.
Caption: Workflow for the spectrophotometric determination of nickel using the dimethylglyoxime method.
Conclusion
Both the dimethylglyoxime spectrophotometric method and ICP-OES are valuable techniques for the determination of nickel. The choice between the two is dictated by the specific requirements of the analysis.
The dimethylglyoxime method is a cost-effective and highly selective technique that is well-suited for laboratories with limited budgets or for applications where high throughput is not a primary concern. Its simplicity makes it an excellent tool for teaching and for routine quality control of samples with relatively high nickel concentrations.
ICP-OES offers superior sensitivity, a wider linear dynamic range, and higher throughput, making it the method of choice for trace-level quantification, analysis of complex matrices, and in regulated environments where high precision and accuracy are paramount. While the initial investment in instrumentation is significantly higher, the long-term benefits of speed, automation, and multi-element capability often justify the cost for research, industrial, and environmental laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. scielo.br [scielo.br]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. analytik-jena.com [analytik-jena.com]
- 7. scribd.com [scribd.com]
- 8. extranet.spectro.com [extranet.spectro.com]
- 9. scribd.com [scribd.com]
A Comparative Guide to the Statistical Analysis of Nickel Determination: Gravimetric Dimethylglyoxime Method vs. Alternatives
For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of nickel, the choice of analytical methodology is critical. The classical gravimetric determination of nickel using dimethylglyoxime (B607122) (DMG) has long been a benchmark for accuracy. However, alternative methods such as spectrophotometry and volumetric titration offer advantages in terms of speed and sensitivity. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
Performance Comparison of Nickel Determination Methods
The selection of an analytical method for nickel determination hinges on a variety of factors, including the required accuracy and precision, the expected concentration of nickel in the sample, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the gravimetric dimethylglyoxime method compared to spectrophotometric and volumetric titration techniques.
| Parameter | Gravimetric (DMG) | Spectrophotometry (DMG) | Volumetric (EDTA Titration) |
| Principle | Precipitation of Ni(DMG)₂ complex and direct mass measurement. | Formation of a colored Ni(DMG)₂ complex and measurement of light absorbance. | Titration of Ni²⁺ with a standard EDTA solution using a colorimetric indicator. |
| Typical Accuracy | High, often considered a reference method.[1][2][3] | Good, dependent on calibration standards.[1] | Generally good, can be highly accurate with proper standardization.[4] |
| Precision (RSD) | < 1% | 1-5%[5] | < 2% |
| Limit of Detection (LOD) | mg range | µg/mL to ng/mL range[6][7] | mg/L range[8] |
| Analysis Time per Sample | Long (hours to days) | Rapid (minutes)[1] | Moderate (minutes to an hour) |
| Key Interferences | Fe(III), Cu(II), Co(II) (can be masked)[9][10] | Fe(III), Cu(II), Co(II)[7] | Other metal ions that form stable complexes with EDTA (e.g., Cu²⁺, Zn²⁺, Co²⁺).[11] |
| Instrumentation Cost | Low (analytical balance, oven) | Moderate (spectrophotometer) | Low (burette, glassware) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reliable and reproducible results. Below are the methodologies for the gravimetric determination of nickel with dimethylglyoxime, as well as for the spectrophotometric and volumetric alternatives.
Gravimetric Determination of Nickel with Dimethylglyoxime
This method relies on the precipitation of nickel as a distinct red nickel(II) dimethylglyoximate complex, which is then dried and weighed.[2][3][10][12]
1. Sample Preparation (e.g., for a steel sample):
- Accurately weigh approximately 1 gram of the steel sample.
- Dissolve the sample in a suitable acid mixture (e.g., hydrochloric and nitric acid).
- Heat the solution to ensure complete dissolution and to expel oxides of nitrogen.
- Dilute the solution with distilled water and filter if any insoluble residue remains.
2. Precipitation:
- To the acidic solution, add a complexing agent such as tartaric or citric acid to mask potential interference from iron(III) ions.
- Heat the solution to approximately 60-80°C.
- Add a 1% alcoholic solution of dimethylglyoxime.
- Slowly add dilute ammonia (B1221849) solution with constant stirring until the solution is slightly alkaline (pH 7-9) to precipitate the red nickel(II) dimethylglyoximate. The formation of the red precipitate indicates the presence of nickel.
3. Digestion and Filtration:
- Digest the precipitate by keeping the solution hot (without boiling) for about 30-60 minutes to promote the formation of larger, more easily filterable crystals.
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible.
- Wash the precipitate several times with cold distilled water to remove any soluble impurities.
4. Drying and Weighing:
- Dry the crucible with the precipitate in an oven at 110-120°C until a constant weight is achieved.
- Cool the crucible in a desiccator before each weighing.
5. Calculation:
- Calculate the mass of nickel in the precipitate using the gravimetric factor for nickel in nickel(II) dimethylglyoximate (0.2032).
- Determine the percentage of nickel in the original sample.
Spectrophotometric Determination of Nickel with Dimethylglyoxime
This method involves the formation of a colored nickel-dimethylglyoxime complex in solution and the measurement of its absorbance.[1]
1. Preparation of Standard Solutions:
- Prepare a stock solution of a known nickel concentration.
- From the stock solution, prepare a series of standard solutions with decreasing nickel concentrations.
2. Sample Preparation:
- Prepare the sample solution as described in the gravimetric method, ensuring the final nickel concentration falls within the range of the standard solutions.
3. Color Development:
- To an aliquot of the sample solution and each standard solution, add an oxidizing agent (e.g., bromine water or potassium persulfate) followed by an ammonia solution to make it alkaline.
- Add the dimethylglyoxime solution to develop the colored complex.
- Dilute all solutions to a fixed volume with distilled water.
4. Measurement:
- Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (typically around 445 nm) using a spectrophotometer.
5. Calculation:
- Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.
- Determine the concentration of nickel in the sample solution from the calibration curve.
Volumetric Determination of Nickel by EDTA Titration
This method is based on the formation of a stable complex between nickel ions and ethylenediaminetetraacetic acid (EDTA).[13][14]
1. Preparation of Standard EDTA Solution:
- Prepare a standard solution of EDTA of a known concentration (e.g., 0.01 M).
2. Sample Preparation:
- Prepare the sample solution containing nickel ions.
3. Titration:
- To an aliquot of the sample solution, add a suitable buffer to maintain a constant pH (typically around 10).
- Add a small amount of a suitable indicator, such as murexide.
- Titrate the solution with the standard EDTA solution until the color of the indicator changes, signifying the endpoint of the titration.
4. Calculation:
- Calculate the concentration of nickel in the sample based on the volume of EDTA solution used and the stoichiometry of the reaction (1:1 mole ratio of Ni²⁺ to EDTA).
Visualizing the Workflow: Gravimetric Determination of Nickel
To provide a clearer understanding of the procedural flow, the following diagram illustrates the key steps in the gravimetric determination of nickel using dimethylglyoxime.
Caption: Workflow for the gravimetric determination of nickel.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. isdsnet.com [isdsnet.com]
- 9. The gravimetric determination of nickel with dimethylglyoxime in the presence of copper | Semantic Scholar [semanticscholar.org]
- 10. people.bu.edu [people.bu.edu]
- 11. quora.com [quora.com]
- 12. SSERC | Gravimetric analysis of Nickel [sserc.org.uk]
- 13. SSERC | Determination of nickel [sserc.org.uk]
- 14. scribd.com [scribd.com]
Inter-laboratory Comparison Guide: Nickel Analysis Using Dimethylglyoxime
This guide provides a comprehensive comparison of the analytical methods for nickel determination using dimethylglyoxime (B607122) (DMG), designed for researchers, scientists, and drug development professionals. It outlines the primary methodologies, presents comparative performance data, and includes detailed experimental protocols to facilitate reproducibility and accuracy in inter-laboratory settings.
Introduction to Nickel Analysis with Dimethylglyoxime
Dimethylglyoxime is a highly selective chelating agent first reported by Lev A. Chugaev in 1905.[1] It is widely used for the qualitative and quantitative analysis of nickel.[1][2] The reaction of nickel(II) ions with DMG in a neutral or ammoniacal medium forms a characteristic, insoluble, strawberry-red precipitate of nickel(II) bis(dimethylglyoximate).[2][3] This distinct reaction forms the basis for two primary analytical techniques: gravimetric determination and spectrophotometric analysis. The choice between these methods depends on factors such as nickel concentration, sample matrix, presence of interfering ions, and the required sensitivity.
Chemical Reaction Pathway
The fundamental reaction involves the chelation of a nickel(II) ion by two molecules of dimethylglyoxime. In an alkaline solution, each DMG molecule loses a proton from one of its oxime groups, and the four nitrogen atoms coordinate with the nickel ion to form a stable, square planar complex.[4]
Performance Comparison of Analytical Methods
The selection of an appropriate method for nickel analysis is critical for achieving reliable results. The gravimetric method is a classic, highly accurate technique, while the spectrophotometric method offers greater sensitivity for trace amounts.
| Performance Metric | Gravimetric Method | Spectrophotometric Method |
| Principle | Weighing of a pure, stable nickel-DMG precipitate.[5] | Measurement of light absorbance by a soluble, colored nickel-DMG complex.[6] |
| Optimal pH | 5.0 - 9.0[5][6][7] | Alkaline medium (pH 9.0 - 12.0)[3][6] |
| Wavelength (λmax) | Not Applicable | ~445 nm[1][3][6] |
| Complex Color | Insoluble Red Precipitate[4][6] | Soluble Red/Brown-Red Complex[3][6] |
| Common Interferences | Iron(III), Chromium(III) (can be masked by citrate/tartrate).[4] | Cobalt(II), Copper(II), Gold(III), Dichromate, Manganese.[6][8][9] |
| Sensitivity | Lower; suitable for higher concentrations of nickel. | Higher; suitable for trace analysis (ppm levels).[10] |
| Accuracy & Precision | High accuracy when performed carefully.[5] | Good accuracy and precision; recovery of 102-106% and RSD of 4.6-5.8% reported in wastewater analysis.[10] |
Experimental Protocols
Detailed and consistent methodologies are paramount for inter-laboratory comparability. Below are standard protocols for both gravimetric and spectrophotometric determination of nickel.
Gravimetric Determination Protocol
This method relies on the quantitative precipitation of nickel as nickel(II) bis(dimethylglyoximate), which is then dried and weighed.
Reagents:
-
Sample solution containing nickel.
-
1:1 Hydrochloric Acid (HCl).
-
20% Tartaric Acid or Citric Acid solution (for masking).
-
1% (w/v) Dimethylglyoxime solution in ethanol.[7]
-
1:1 Ammonium (B1175870) Hydroxide (Ammonia solution).
-
Distilled water.
Procedure:
-
Sample Preparation: Take a known volume of the sample solution in a beaker and dilute it to approximately 150 mL with distilled water.
-
Masking Interferences: If interfering ions like Fe(III) are present, add 60 mL of 20% tartaric or citric acid solution.[4]
-
pH Adjustment (Acidification): Add a small amount of 1:1 HCl to make the solution slightly acidic.[4]
-
Heating: Heat the solution to 60-80°C. Do not boil.[7]
-
Precipitation: Remove the beaker from the heat and add an excess of 1% alcoholic dimethylglyoxime solution (e.g., 20-25 mL).
-
pH Adjustment (Alkalinization): Slowly add 1:1 ammonia (B1221849) solution dropwise with constant stirring until the solution is slightly alkaline and a red precipitate forms. The solution should have a faint smell of ammonia.[7]
-
Digestion: Place the beaker on a water bath or hot plate at 60°C for 20-30 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.[7]
-
Cooling & Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible.
-
Washing: Wash the precipitate with cold distilled water until the filtrate is free of chloride ions.
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C for at least one hour. Cool in a desiccator and weigh. Repeat the drying, cooling, and weighing steps until a constant mass is achieved.[7]
-
Calculation: The mass of nickel can be calculated from the mass of the precipitate (Ni(C₄H₇N₂O₂)₂) using the gravimetric factor (0.2032).
Spectrophotometric Determination Protocol
This method is based on the oxidation of nickel(II) to nickel(IV) in an alkaline medium, which then forms a water-soluble, red-colored complex with DMG. The intensity of the color is proportional to the nickel concentration.
Reagents:
-
Standard nickel solutions for calibration.
-
Oxidizing agent (e.g., Bromine water, Potassium persulfate solution).
-
Ammonium Hydroxide (NH₄OH) or other buffer to adjust pH.
-
Dimethylglyoxime (DMG) solution.
Procedure:
-
Sample Preparation: Pipette a known volume of the sample solution into a volumetric flask.
-
Oxidation: Add the oxidizing agent to the flask to ensure the oxidation of Ni(II) to Ni(IV).
-
pH Adjustment: Make the solution alkaline by adding ammonium hydroxide. An optimal pH range is typically 9-12.[3]
-
Color Development: Add the dimethylglyoxime solution and mix well. Allow the solution to stand for a specified time (e.g., 20 minutes) for the red color to fully develop.[11]
-
Dilution: Dilute the solution to the mark with distilled water and mix thoroughly.
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (~445 nm) using a spectrophotometer, with a reagent blank as the reference.[3][6]
-
Quantification: Determine the concentration of nickel in the sample by comparing its absorbance to a calibration curve prepared from standard nickel solutions.
Considerations for Inter-laboratory Studies
To ensure the validity and comparability of results across different laboratories, the following points must be carefully considered:
-
Standard Reference Materials (SRMs): The accuracy of the method should be validated by analyzing SRMs with certified nickel concentrations.[3]
-
Method Validation: Each laboratory should validate the chosen method by determining its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For instance, the LOD for a spectrophotometric method applied to wastewater was found to be 0.4 ppm.[10]
-
Control of Interferences: The presence of interfering ions is a major source of error. Protocols for masking or removing these ions, such as using tartaric acid for iron in gravimetric analysis, must be strictly followed.[4]
-
Reagent Purity and Preparation: The purity of reagents, especially the dimethylglyoxime, and the precise preparation of all solutions are critical. The DMG reagent itself can precipitate if a large excess is used in the gravimetric method, leading to positive errors.[4][7]
-
Instrument Calibration: Spectrophotometers must be properly calibrated, and the wavelength of maximum absorbance should be verified.
By standardizing these experimental parameters and protocols, laboratories can achieve a high degree of correlation in the analysis of nickel using dimethylglyoxime, ensuring data is both reliable and comparable.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 3. scielo.br [scielo.br]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. benchchem.com [benchchem.com]
- 7. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 8. ciencia.ucp.pt [ciencia.ucp.pt]
- 9. Detection of Ni2+ by a dimethylglyoxime probe using attenuated total-reflection infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 11. Determination of nickel from water samples [cwejournal.org]
A Comparative Guide to Spectrophotometric and Gravimetric Methods for Nickel Determination using Dimethylglyoxime
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nickel is crucial in various scientific and industrial fields, including drug development, where it can be a contaminant or a component of interest. Dimethylglyoxime (B607122) (DMG) has long been a trusted reagent for the selective determination of nickel. This guide provides an objective comparison of two common analytical techniques employing DMG: spectrophotometry and gravimetry. We will delve into their respective sensitivities, supported by experimental data, and provide detailed methodologies to aid in selecting the most appropriate method for your analytical needs.
Sensitivity at a Glance: Spectrophotometry vs. Gravimetry
The primary distinction between the spectrophotometric and gravimetric DMG methods lies in their sensitivity. Spectrophotometry is a highly sensitive technique suitable for trace analysis, while gravimetry is a classical method best suited for macro-level quantification where high precision is required.
| Parameter | Spectrophotometric Method | Gravimetric Method |
| Principle | Formation of a colored nickel-DMG complex in solution and measurement of its light absorbance. | Precipitation of a solid nickel-DMG complex, followed by drying and weighing. |
| Limit of Detection (LOD) | As low as 0.05 µg/mL.[1] | Not typically defined as it is not a trace analysis technique. Sensitivity is limited by the precision of the analytical balance. |
| Limit of Quantification (LOQ) | Approximately 0.1 µg/mL (estimated from typical LOD values). | Dependent on the analytical balance, generally in the milligram range. |
| Typical Concentration Range | Trace amounts (µg/mL or ppm). | Higher concentrations (mg/mL or % w/w). |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the spectrophotometric and gravimetric determination of nickel using DMG.
Caption: Workflow for the Spectrophotometric Determination of Nickel using DMG.
Caption: Workflow for the Gravimetric Determination of Nickel using DMG.
Experimental Protocols
Below are detailed methodologies for both the spectrophotometric and gravimetric determination of nickel using dimethylglyoxime.
Spectrophotometric Determination of Nickel
This method is based on the formation of a soluble, colored nickel-DMG complex in an alkaline solution in the presence of an oxidizing agent. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer.
Reagents:
-
Standard Nickel Solution (10 ppm): Dissolve a precisely weighed amount of a soluble nickel salt (e.g., NiSO₄·6H₂O) in deionized water to prepare a stock solution. Dilute the stock solution to obtain a 10 ppm working standard.
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
-
Oxidizing Agent: Saturated bromine water or a freshly prepared solution of an oxidizing agent like ammonium (B1175870) persulfate.
-
Ammonia Solution (concentrated and dilute): For pH adjustment.
Procedure:
-
Preparation of Calibration Standards: Pipette varying volumes (e.g., 1, 2, 5, 10 mL) of the 10 ppm standard nickel solution into a series of 50 mL volumetric flasks.
-
Sample Preparation: Pipette a known volume of the sample solution into a 50 mL volumetric flask.
-
Reagent Addition: To each flask (standards and sample), add the oxidizing agent dropwise until a faint color persists. Then, add a specified volume (e.g., 5 mL) of the 1% DMG solution.
-
pH Adjustment: Add concentrated ammonia solution dropwise until the solution is alkaline, followed by a small excess.
-
Dilution and Color Development: Dilute each flask to the 50 mL mark with deionized water, mix well, and allow to stand for a fixed time (e.g., 10-15 minutes) for full color development.[2]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 445 nm, using a reagent blank to zero the instrument.[2]
-
Data Analysis: Plot a calibration curve of absorbance versus nickel concentration for the standard solutions. Determine the concentration of nickel in the sample by comparing its absorbance to the calibration curve.
Gravimetric Determination of Nickel
This classical method relies on the quantitative precipitation of nickel as nickel dimethylglyoximate [Ni(C₄H₇N₂O₂)₂] from a slightly alkaline solution.[3][4] The precipitate is then collected, dried, and weighed to determine the amount of nickel.
Reagents:
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
-
Hydrochloric Acid (dilute): For initial pH adjustment.
-
Ammonia Solution (dilute): For precipitation.
-
Tartaric or Citric Acid: To mask interfering ions like iron(III).[5][6]
Procedure:
-
Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable solvent. If interfering ions are present, add tartaric or citric acid.
-
Initial pH Adjustment: Adjust the pH of the solution to be slightly acidic with dilute hydrochloric acid.
-
Precipitation: Heat the solution to about 60-80°C and add a slight excess of the 1% alcoholic DMG solution with constant stirring.[6][7]
-
pH Adjustment for Precipitation: Slowly add dilute ammonia solution with stirring until the solution is slightly alkaline and the red precipitate of nickel dimethylglyoximate forms.[3][4] The pH should be buffered between 5 and 9 for quantitative precipitation.[3][4]
-
Digestion: Allow the precipitate to digest by keeping the solution warm (e.g., on a steam bath) for at least one hour to promote the formation of larger, more easily filterable particles.[8]
-
Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with cold deionized water until it is free of chloride ions (test with silver nitrate (B79036) solution).[6]
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.[9]
-
Calculation: Calculate the mass of nickel in the original sample using the mass of the dried precipitate and the gravimetric factor for nickel in nickel dimethylglyoximate (0.2032).[7][8]
Conclusion
The choice between the spectrophotometric and gravimetric DMG methods for nickel determination hinges on the specific requirements of the analysis. For trace-level quantification and high-throughput applications, the superior sensitivity and speed of the spectrophotometric method make it the preferred choice. Conversely, when high accuracy and precision are paramount for macro-level samples, and when dealing with well-characterized matrices, the gravimetric method remains a reliable and robust option. Researchers should carefully consider the expected nickel concentration in their samples, the required level of accuracy, and the available instrumentation to select the most suitable technique.
References
- 1. researchgate.net [researchgate.net]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. people.bu.edu [people.bu.edu]
- 4. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 8. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 9. ijeais.org [ijeais.org]
Safety Operating Guide
Nickel dimethylglyoxime proper disposal procedures
Proper handling and disposal of nickel dimethylglyoxime (B607122) are critical for laboratory safety and environmental protection. As a suspected carcinogen and a skin, eye, and respiratory irritant, this compound requires strict adherence to established safety protocols.[1][2][3][4] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage nickel dimethylglyoxime waste safely and effectively.
Immediate Safety and Handling Precautions
Before working with this compound, ensure all safety measures are in place to minimize exposure risk.
Engineering Controls:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[5][6]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles.[1][2][5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat or long-sleeved clothing to prevent skin contact.[1][2][5][7]
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required.[1][2] For large-scale use, or in the event of a spill where dust may be generated, a NIOSH-approved respirator may be necessary.[1][5]
Safe Handling Practices:
-
Avoid all direct contact with the skin, eyes, and clothing.[7]
-
Minimize the creation of dust when handling the solid compound.[2][3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]
Emergency and First-Aid Procedures
In case of accidental exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air immediately. If symptoms like respiratory irritation occur, seek medical attention.[1][2][5]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][2][5] If skin irritation or an allergic reaction develops, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[2][7]
Spill Response and Cleanup
In the event of a spill, follow these procedures to contain and clean the affected area safely.
-
Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated, preferably within a fume hood.
-
Wear Appropriate PPE: Before cleaning, don all required PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[7]
-
Clean the Spill:
-
Collect Waste: Place all contaminated materials (including cleaning supplies and PPE) into a designated, sealable, and clearly labeled hazardous waste container for disposal.[1][2][7]
Step-by-Step Disposal Procedures
This compound is classified as a heavy metal compound and must be disposed of as hazardous chemical waste.[9] It should never be disposed of in the regular trash or poured down the sanitary sewer.[7]
-
Waste Segregation:
-
Keep nickel-containing waste separate from other chemical waste streams to avoid dangerous reactions and to facilitate proper disposal.
-
Segregate highly concentrated waste (e.g., unused stock solutions) from trace-contaminated waste (e.g., used gloves, paper towels, or disposable labware).[9] This helps minimize the volume of high-hazard waste.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated materials like weighing paper and wipes, in a durable, sealable container. A wide-mouth screw-cap plastic or glass bottle is suitable.
-
Liquid Waste: Collect aqueous solutions containing this compound in a designated, leak-proof, and shatter-resistant container with a secure screw cap.[9][10]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated heavy metal sharps container.[9]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents fully: "this compound Waste." If it is a solution, list all components and their approximate concentrations.
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste pickup procedures.[11] Disposal must be carried out at an approved and certified waste disposal facility.[2][3][7]
-
Quantitative Data: Occupational Exposure Limits
The following table summarizes the occupational exposure limits for nickel (Ni) and its inorganic compounds. These values are crucial for assessing workplace safety and ensuring compliance.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) | 1.0 mg/m³ (as Ni) | Haz-Map[4] |
| Immediately Dangerous to Life or Health (IDLH) | 10.0 mg/m³ (as Ni) | Haz-Map[4] |
| Threshold Limit Value (TLV) | 0.2 mg/m³ (as Ni, inhalable fraction) | Haz-Map[4] |
Experimental Protocols for Waste Treatment
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C8H14N4NiO4 | CID 135564846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 10. How do you deal with heavy metal waste [netsolwater.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Nickel Dimethylglyoxime
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the safe use of Nickel Dimethylglyoxime (B607122), from initial handling to final disposal, to foster a secure and compliant laboratory environment.
Hazard Identification and Classification
Nickel Dimethylglyoxime is classified with the following hazards:
-
May cause respiratory irritation.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound and related nickel compounds.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄N₄NiO₄ |
| Molecular Weight | 288.91 g/mol [4] |
| Appearance | Bright red solid/powder[5] |
| Melting Point | 250°C (sublimates)[6] |
| Solubility | Insoluble in water; soluble in mineral acids[6] |
Occupational Exposure Limits for Nickel and its Compounds
| Organization | Limit | Value | Notes |
| OSHA (PEL) | TWA | 1 mg/m³ | For nickel metal and insoluble compounds.[7][8] |
| NIOSH (REL) | TWA | 0.015 mg/m³ | NIOSH considers nickel compounds to be potential occupational carcinogens.[7][8] |
| ACGIH (TLV) | TWA | 1 mg/m³ | For nickel metal and insoluble compounds.[7] |
| UK (WEL) | LTEL | 0.1 mg/m³ | For water-soluble nickel compounds (8-hour TWA).[1] |
| UK (WEL) | LTEL | 0.5 mg/m³ | For nickel and water-insoluble nickel compounds.[1] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are recommended.[10] For prolonged contact, consider double-gloving or using neoprene gloves.[11][12][13] | Protects against skin irritation and potential absorption. Nitrile offers good resistance to a range of chemicals.[14] |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is a risk.[1] | Prevents eye irritation from dust or splashes.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[9] Long-sleeved clothing is essential.[9] | Protects skin from contact with the chemical. |
| Respiratory Protection | Generally not required for small-scale laboratory use with adequate ventilation. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.[1][9] | Minimizes inhalation of the powder, which can cause respiratory irritation.[1] |
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer : Conduct weighing and transfer of the solid material in a chemical fume hood to minimize dust inhalation.[1] Avoid creating dust.
-
Solution Preparation : When dissolving this compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1] Clean all contaminated surfaces.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][9] Seek medical attention if irritation persists.[1][9] |
| Skin Contact | Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[1][9] If skin irritation or a rash occurs, seek medical advice.[1] |
| Inhalation | Move the person to fresh air.[1][9] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1][9] Do not induce vomiting. Seek immediate medical attention.[2] |
Spill Response
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control : Prevent further spread of the material.
-
Clean-up : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][15]
-
Decontaminate : Clean the spill area with soap and water.
-
Personal Protective Equipment : Wear appropriate PPE, including respiratory protection if dust is present, during the entire clean-up process.[6]
Disposal Plan
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations. Waste containing this substance is considered hazardous.[16]
Waste Collection
-
All solid waste, including contaminated PPE and weighing papers, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
Sustainable Disposal and Nickel Recovery Protocol
A preferred method for managing this compound waste is to recover the nickel, which is more environmentally friendly than direct disposal. The bright red this compound precipitate can be dissolved in a strong acid to separate the nickel from the organic ligand.
Experimental Protocol for Nickel Recovery from Waste
-
Segregation : Collect the this compound precipitate waste in a designated container.
-
Acid Digestion : In a chemical fume hood, add a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) to the precipitate.[17][18] The red precipitate will dissolve, forming a solution containing nickel ions and the dimethylglyoxime ligand.
-
Neutralization : The resulting acidic nickel salt solution must be neutralized before final disposal. Slowly add a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until the pH is neutral. This should be done carefully to control any exothermic reaction or gas evolution.
-
Precipitation of Nickel Hydroxide : After neutralization, the nickel can be precipitated as nickel hydroxide, a less hazardous form, by adjusting the pH to a slightly basic level.
-
Final Disposal : The precipitated nickel hydroxide can be collected by filtration and disposed of as solid hazardous waste. The remaining filtrate should be checked for any residual nickel content before being disposed of as hazardous liquid waste according to your institution's guidelines.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. gov.uk [gov.uk]
- 2. This compound | C8H14N4NiO4 | CID 135564846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 4. Buy this compound (EVT-1485760) | 13478-93-8 [evitachem.com]
- 5. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 6. This compound [benchchem.com]
- 7. Nickel compounds - IDLH | NIOSH | CDC [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. Nickel and Its Compounds & Their Potential for Occupational Health Issues (2016) – AIOH [aioh.org.au]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. reddit.com [reddit.com]
- 12. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 13. dess.uccs.edu [dess.uccs.edu]
- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. metrohm.com [metrohm.com]
- 18. WO2011027094A1 - Nickel recovery from waste material with oxime complexants - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
